(2-Fluoro-4-nitrophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGUKRKBLHYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396727 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127350-92-9 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Fluoro-4-nitrophenyl)hydrazine chemical properties and structure
An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its structure is characterized by a phenyl ring functionalized with three key groups: a hydrazine moiety (-NHNH2), a fluorine atom, and a nitro group (-NO2). This unique combination of functional groups imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.
The hydrazine group is a potent nucleophile, renowned for its reaction with carbonyl compounds to form stable hydrazones. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the hydrazine. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in drug development.
Physicochemical and Structural Properties
The molecular architecture of this compound dictates its chemical behavior. The interplay between the electron-donating hydrazine group and the electron-withdrawing nitro and fluoro groups creates a molecule with distinct electronic and steric characteristics.
Core Properties
The fundamental properties of this compound are summarized below. It is important to note that while some properties are reported in databases, others are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C6H6FN3O2 | [2][3] |
| Molecular Weight | 171.13 g/mol | [3][4] |
| CAS Number | 127350-92-9 | [3][5] |
| Monoisotopic Mass | 171.0444 Da | [2] |
| Predicted XlogP | 1.2 | [2] |
| Appearance | Expected to be a crystalline solid, similar to related nitrophenylhydrazines. | N/A |
Structural Analysis
The structure of this compound features a benzene ring substituted at positions 1, 2, and 4.
-
Hydrazine Group (-NHNH₂): Located at position 1, this is the primary reactive site for nucleophilic reactions, most notably condensation with aldehydes and ketones.
-
Fluoro Group (-F): At position 2, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. Its small size minimizes steric hindrance compared to other halogens. In drug design, a C-F bond can improve metabolic stability by blocking sites of oxidation.[1]
-
Nitro Group (-NO₂): At position 4, this group is a powerful electron-withdrawing substituent through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the acidity of the N-H protons of the hydrazine moiety.
Spectroscopic characterization is essential for verifying the identity and purity of the compound. Key expected spectral features would include:
-
¹H NMR: Distinct signals for the aromatic protons and the -NH and -NH₂ protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: Resonances for the six aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a characteristic large one-bond coupling (¹J C-F).
-
¹⁹F NMR: A singlet or doublet corresponding to the single fluorine atom.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C-F stretching, and asymmetric/symmetric stretching of the N-O bonds in the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a predictable fragmentation pattern.
Synthesis and Purification
While commercially available from various suppliers, an understanding of the synthesis of this compound is valuable for researchers. A common and reliable method is the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-difluoro-4-nitrobenzene, with hydrazine hydrate.
Rationale for Synthetic Protocol
The chosen synthetic route leverages the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para position significantly activates the ring towards nucleophilic attack. The fluorine atom at position 2 is a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the adjacent nitro group. Ethanol is an excellent solvent as it readily dissolves hydrazine hydrate and the aromatic substrate, while also being suitable for heating under reflux.
Experimental Protocol: Synthesis
Reaction: Nucleophilic Aromatic Substitution
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol (10 volumes).
-
Addition of Nucleophile: To the stirred solution, add hydrazine monohydrate (2 equivalents) dropwise at room temperature. The excess hydrazine ensures complete consumption of the starting material and minimizes the formation of diarylhydrazine byproducts.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Pour the mixture into ice-cold water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound. Dry the final product under vacuum.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The primary utility of this compound in synthetic chemistry lies in its ability to act as a nucleophile, particularly in the formation of hydrazones.
Hydrazone Formation: The Fischer Indole Synthesis Precursor
The most common reaction involving phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is often the first step in the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals.
Mechanism Rationale: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. The presence of the electron-withdrawing 2-fluoro and 4-nitro groups makes the hydrazine less nucleophilic than phenylhydrazine itself, but the reaction still proceeds efficiently, often under mild acidic catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
Experimental Protocol: Hydrazone Synthesis
Reaction: Condensation with a Carbonyl Compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the solution.
-
Substrate Addition: Add the desired aldehyde or ketone (1 equivalent) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle warming. The hydrazone product often precipitates out of the solution upon formation, driving the equilibrium forward. Reaction times can range from 30 minutes to a few hours.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry. The resulting hydrazones are typically stable, colored crystalline solids.[6]
Visualization of Hydrazone Formation Mechanism
Caption: General mechanism for acid-catalyzed hydrazone formation.
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery.
-
Scaffold for Bioactive Molecules: Hydrazones derived from this molecule have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[6][7] The N-N=C linkage in hydrazones is a key pharmacophore in many biologically active compounds.
-
Role of Fluorine: The strategic placement of a fluorine atom can enhance a drug's metabolic stability by blocking cytochrome P450-mediated oxidation. It can also increase lipophilicity and improve membrane permeability, leading to better oral bioavailability.[1]
-
Intermediate for Heterocycles: As a precursor for the Fischer indole synthesis, it enables the creation of complex indole-based structures, which are core components of numerous blockbuster drugs (e.g., Sumatriptan, Ondansetron).
-
Activity-Based Probes: Hydrazine-containing molecules can be used as chemical probes to covalently target and profile enzymes, aiding in the discovery of new drug targets and the characterization of inhibitor binding.[8]
Safety and Handling
Substituted nitrophenylhydrazines require careful handling due to their potential toxicity and explosive nature, especially when dry. Information synthesized from safety data sheets of analogous compounds provides a strong basis for safe laboratory practices.[9][10][11][12][13]
| Hazard Category | Recommendations and Precautions |
| Physical Hazards | Risk of explosion if heated under confinement or when dry.[11][13] Often supplied wetted with water to desensitize. Avoid friction, shock, and heat.[13] Keep away from ignition sources.[12] |
| Health Hazards | May be harmful if swallowed or inhaled.[9] Causes skin and serious eye irritation.[11] May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |
| Personal Protection | Wear appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] |
| Storage | Store in a cool, tightly closed container in a well-ventilated area.[10] For desensitized products, ensure they remain wetted. Some related compounds are stored refrigerated.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Conclusion
This compound is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its unique trifunctionalized structure provides a platform for creating diverse molecular architectures, particularly hydrazones and indole derivatives. The presence of the fluorine atom aligns with modern medicinal chemistry strategies for optimizing drug properties. While its handling requires adherence to strict safety protocols due to its potential hazards, its utility as a building block for developing novel therapeutics makes it an indispensable tool for researchers and scientists in the pharmaceutical industry.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. (3-Fluoro-4-nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]
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NIST. Hydrazine, (4-nitrophenyl)-. NIST Chemistry WebBook. [Link]
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PubChem. (4-Fluorophenyl)hydrazine. National Center for Biotechnology Information. [Link]
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Wang, J., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. [Link]
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Chembecker. 2-氟-4-硝基苯肼结构式. CAS号查询. [Link]
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Loba Chemie. Safety Data Sheet - 4-NITROPHENYL HYDRAZINE AR. (2015). [Link]
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Abdullahi, M., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery. [Link]
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...
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Umar, M. I., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones... ChemRxiv. [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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PubChem. (4-Nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Hydrazine. [Link]
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Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]
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ResearchGate. (2024). Designed work of new (2,4-dinitrophenyl) hydrazine derivatives (B 1-4). [Link]
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Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Synthesis pathways for (2-Fluoro-4-nitrophenyl)hydrazine
An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-nitrophenyl)hydrazine
Authored by: A Senior Application Scientist
Foreword: Strategic Importance in Medicinal Chemistry
This compound is a critical building block in contemporary drug discovery and development. Its unique electronic and structural features, characterized by the presence of a fluorine atom and a nitro group on the phenylhydrazine scaffold, make it an invaluable synthon for creating complex heterocyclic compounds. The electron-withdrawing nature of both the fluoro and nitro groups significantly influences the reactivity of the hydrazine moiety, enabling its use in the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for oncology. This guide provides a comprehensive overview of the primary synthesis pathways, delves into the mechanistic underpinnings of the reaction, and offers detailed, field-proven protocols to ensure successful and reproducible outcomes in the laboratory.
Part 1: Core Synthesis Strategy: Diazotization and Reduction
The most prevalent and industrially scalable method for synthesizing this compound proceeds through a two-step sequence starting from the readily available 2-fluoro-4-nitroaniline. This strategy involves:
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Diazotization: Conversion of the primary aromatic amine group of 2-fluoro-4-nitroaniline into a diazonium salt using nitrous acid.
-
Reduction: Subsequent reduction of the intermediate diazonium salt to the desired hydrazine derivative.
This pathway is favored due to its high efficiency, reliability, and the use of cost-effective reagents. The choice of reducing agent in the second step is critical and can be tailored based on laboratory resources and desired purity profiles.
Visualizing the Core Synthesis Workflow
Caption: High-level overview of the two-step synthesis pathway.
Part 2: Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Here, we dissect the "why" behind the experimental choices.
Step 1: The Diazotization of 2-Fluoro-4-nitroaniline
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of 2-fluoro-4-nitroaniline attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the stable 2-fluoro-4-nitrophenyldiazonium ion.
Critical Experimental Parameter: The temperature must be strictly maintained between 0 and 5 °C. This is because diazonium salts, while relatively stable at low temperatures, are prone to decomposition at higher temperatures, which would lead to the formation of phenolic impurities and a significant reduction in yield.
Step 2: The Reduction of the Diazonium Salt
The choice of reducing agent is a critical decision point that impacts the overall efficiency and safety of the synthesis.
Method A: Tin(II) Chloride Reduction (The Stannous Chloride Method)
This is a widely used and reliable method. Tin(II) chloride (SnCl₂) is a robust reducing agent that efficiently converts the diazonium salt to the corresponding hydrazine.
-
Mechanism: The reaction proceeds via a complex mechanism involving the transfer of electrons from Sn(II) to the diazonium ion. The tin is oxidized to Sn(IV), while the diazonium group is reduced. The reaction is typically carried out in concentrated hydrochloric acid, which helps to maintain the stability of the tin species and the product as a hydrochloride salt.
-
Expertise & Trustworthiness: This method is known for its high yields. The resulting this compound hydrochloride often precipitates from the reaction mixture, facilitating its isolation and purification. The solid product can be collected by filtration and washed to remove inorganic impurities.
Method B: Sodium Sulfite Reduction
An alternative approach involves the use of sodium sulfite (Na₂SO₃). This method is sometimes preferred as it avoids the use of heavy metals.
-
Mechanism: This reduction proceeds through an initial addition of the sulfite ion to the diazonium salt, forming a diazosulfonate intermediate. This intermediate is then hydrolyzed and reduced to the final hydrazine product.
-
Causality: While effective, this method can sometimes be lower-yielding than the tin(II) chloride route and may require more careful control of pH and temperature to avoid side reactions.
Visualizing the Key Mechanistic Steps
Caption: Simplified mechanism showing key intermediates.
Part 3: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps for execution, purification, and characterization.
Protocol 1: Synthesis via Tin(II) Chloride Reduction
This protocol is adapted from established procedures and is known for its reliability and high yield.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-nitroaniline (1.0 eq). Add concentrated hydrochloric acid (approx. 4-5 volumes relative to the aniline). Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add this solution dropwise to the aniline slurry while vigorously stirring and maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0-4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C. Add the previously prepared cold diazonium salt solution to the tin(II) chloride solution portion-wise, ensuring the temperature does not rise above 10 °C.
-
Isolation: After the addition is complete, a yellow to orange precipitate of this compound hydrochloride should form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, dilute hydrochloric acid, followed by a small amount of cold water, and finally with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
Data Presentation: Expected Outcome & Characterization
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Yield | Typically 80-90% |
| Melting Point | Approx. 185-190 °C (as hydrochloride salt, with decomposition) |
| ¹H NMR | Consistent with the structure of this compound |
| Purity (HPLC) | >98% |
Part 4: Safety and Handling
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable.
-
Hydrazine Derivatives: Hydrazines are toxic and should be handled with extreme care. They are potential carcinogens and skin sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. The synthesis is designed to keep the diazonium salt in solution at all times, which is a critical safety feature. Never attempt to isolate the diazonium salt intermediate.
-
Acids and Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).
References
- A Method for the Preparation of 2-Fluoro-4-nitrophenylhydrazine.CN105085499A Patent.
Spectroscopic Profile of (2-Fluoro-4-nitrophenyl)hydrazine: A Technical Guide for Researchers
Introduction
(2-Fluoro-4-nitrophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a hydrazine group, a nitro functionality, and a fluorine atom, make it a versatile building block for the synthesis of various heterocyclic compounds with potential pharmacological activities. A thorough understanding of its spectroscopic properties is paramount for unequivocal structure elucidation, reaction monitoring, and quality control.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol (¹H and ¹³C NMR)
A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazines as it can facilitate the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure resonances of interest.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, COSY (Correlated Spectroscopy) can be used to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments are invaluable for correlating directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons.
-
¹H NMR Spectral Interpretation (Predicted)
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic and hydrazine protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-3 | ~8.1 - 8.3 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will exhibit a large coupling to the fluorine atom and a smaller meta-coupling to H-5. |
| H-5 | ~7.8 - 8.0 | ddd | J(H-H) ≈ 9, J(H-H) ≈ 2.5, J(H-F) ≈ 2 | This proton is ortho to the hydrazine group and meta to both the fluorine and nitro groups. It will show ortho-coupling to H-6, meta-coupling to H-3, and a small long-range coupling to the fluorine atom. |
| H-6 | ~7.0 - 7.2 | t | J(H-H) ≈ 9, J(H-F) ≈ 9 | This proton is ortho to the hydrazine and fluorine substituents. It will appear as a triplet due to similar ortho-coupling to H-5 and the fluorine atom. |
| -NH- | ~8.5 - 9.5 | br s | - | The chemical shift of the N-H proton of the hydrazine attached to the aromatic ring is expected to be downfield due to the electron-withdrawing nature of the ring. The signal will likely be broad due to quadrupole effects and exchange. |
| -NH₂ | ~4.5 - 5.5 | br s | - | The terminal NH₂ protons of the hydrazine group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature. |
Note: Chemical shifts and coupling constants are estimates based on data from analogous compounds such as 2-nitrophenylhydrazine and 4-(2-fluoro-4-nitrophenyl)morpholine.
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine atom will induce C-F coupling, which is a key diagnostic feature.
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JCF, Hz) | Rationale |
| C-1 | ~145 - 150 | d, J ≈ 8-12 | This carbon is attached to the hydrazine group and is ortho to the fluorine atom, resulting in a moderate C-F coupling. |
| C-2 | ~152 - 158 | d, J ≈ 240-260 | The carbon directly attached to the fluorine atom will exhibit a very large one-bond C-F coupling constant and will be shifted downfield. |
| C-3 | ~120 - 125 | d, J ≈ 3-5 | This carbon is meta to the fluorine atom, showing a small C-F coupling. It is also ortho to the nitro group. |
| C-4 | ~138 - 142 | s | The carbon bearing the nitro group will appear as a singlet and will be deshielded. |
| C-5 | ~116 - 120 | d, J ≈ 4-6 | This carbon is para to the fluorine, resulting in a small C-F coupling. |
| C-6 | ~110 - 115 | d, J ≈ 20-25 | The carbon ortho to the fluorine atom will show a significant two-bond C-F coupling. |
Note: Predicted chemical shifts are based on analogous compounds and the known effects of fluorine and nitro substituents on aromatic carbon chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film from a suitable solvent. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Interpretation (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3400 - 3200 | N-H stretch | Medium-Strong | A pair of bands in this region is expected for the asymmetric and symmetric stretching of the -NH₂ group. A separate, sharper band may be observed for the -NH- group. |
| 3150 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| 1530 - 1500 | Asymmetric NO₂ stretch | Strong | A very strong and characteristic absorption for the nitro group. |
| 1350 - 1320 | Symmetric NO₂ stretch | Strong | Another strong and characteristic absorption for the nitro group. |
| 1250 - 1150 | C-N stretch | Medium | Stretching vibration of the bond between the aromatic ring and the hydrazine nitrogen. |
| 1200 - 1000 | C-F stretch | Strong | A strong absorption band characteristic of the carbon-fluorine bond. |
| 850 - 800 | C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will influence the exact position of this band. |
Note: The predicted vibrational frequencies are based on typical ranges for these functional groups and data from similar molecules like 4-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography (LC-MS). Electron Ionization (EI) can also be used for a more detailed fragmentation analysis (GC-MS).
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
Mass Spectral Interpretation (Predicted)
The mass spectrum of this compound will provide the molecular ion peak and characteristic fragment ions.
Predicted Molecular Ion: The exact mass of this compound (C₆H₆FN₃O₂) is 171.0444 g/mol . High-resolution mass spectrometry (HRMS) should detect the molecular ion [M+H]⁺ at m/z 172.0517 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 170.0371 in negative ion mode.[3]
Predicted Fragmentation Pattern (EI): Under electron ionization, the molecule is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of NH₂: A common fragmentation for hydrazines is the loss of the terminal amino group, leading to a fragment at m/z 155.
-
Loss of NO₂: The nitro group is a good leaving group, and its loss from the molecular ion or other fragments is expected. Loss of NO₂ from the molecular ion would give a fragment at m/z 125.
-
Cleavage of the C-N bond: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the hydrazine moiety can lead to fragments corresponding to the aromatic part and the hydrazine part.
Safety and Handling
Substituted hydrazines and nitroaromatic compounds should be handled with care. This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally similar molecules, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous identification and characterization of this important chemical entity.
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Physical properties and appearance of (2-Fluoro-4-nitrophenyl)hydrazine
An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine for Advanced Research
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
This compound is a substituted aromatic hydrazine that holds significant value as a versatile intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. Its strategic importance stems from the unique combination of three key functional moieties integrated into a single, relatively simple scaffold: the hydrazine group, a reactive nucleophile essential for forming heterocyclic structures; the nitro group, a strong electron-withdrawing group that modulates electronic properties and can serve as a handle for further chemical transformations; and the fluorine atom, a bioisostere increasingly recognized for its profound impact on pharmacokinetic and pharmacodynamic profiles.[1][2]
The introduction of a fluorine atom into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] Similarly, the nitro- and hydrazine functionalities are precursors to a wide array of pharmacologically active heterocycles, such as indoles, pyrazoles, and indazoles, which are privileged structures in many therapeutic areas. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its effective use in research and synthesis.
Physicochemical and Structural Properties
The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 127350-92-9 | [4][5][6][7] |
| Molecular Formula | C₆H₆FN₃O₂ | [4][5][8] |
| Molecular Weight | 171.13 g/mol | [4][5][9] |
| Monoisotopic Mass | 171.04440460 Da | [4][8][9] |
| Appearance | Inferred to be a yellow to orange crystalline solid, based on related nitrophenylhydrazines. | [10][11] |
| Melting Point | No experimental data available. | |
| Boiling Point | No data available. | [6] |
| Solubility | Insoluble in water; likely soluble in organic solvents like ethanol, DMSO, and DMF. | [10] |
| Storage Conditions | 2-8°C, Sealed in a dry environment. | [6][7] |
| XLogP3-AA | 1.7 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Expert Insight: The molecular weight of 171.13 g/mol places this compound well within the parameters for fragment-based drug discovery (FBDD), where low molecular weight "fragments" are used as starting points for building more potent leads. The predicted lipophilicity (XLogP3-AA of 1.7) is also in a favorable range for drug candidates, balancing aqueous solubility with membrane permeability.
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific isomer are not widely published, a predicted profile can be reliably established based on fundamental principles and data from analogous structures.[4][12][13]
-
¹H NMR: The spectrum is expected to show distinct signals for the hydrazine protons (-NHNH₂) and the three aromatic protons. The hydrazine protons would likely appear as two separate broad signals, one for the NH and another for the NH₂, in the downfield region (typically > 5 ppm), subject to exchange with deuterated solvents. The aromatic protons will be split by each other and by the ¹⁹F nucleus. The proton ortho to the fluorine will show a large coupling constant (~7-10 Hz), while the meta proton will show a smaller coupling (~2-5 Hz). The strong electron-withdrawing effect of the nitro group will shift adjacent protons downfield.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF, typically > 240 Hz), serving as a definitive diagnostic peak. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.
-
¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds.[14] A single resonance is expected, and its chemical shift will provide information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[15]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| N-H (Hydrazine) | 3200 - 3400 | Stretch | Medium, often two bands |
| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium to Weak |
| C=C (Aromatic) | 1450 - 1600 | Stretch | Medium, multiple bands |
| N-O (Nitro Asymmetric) | 1500 - 1560 | Stretch | Strong |
| N-O (Nitro Symmetric) | 1330 - 1370 | Stretch | Strong |
| C-F (Aryl Fluoride) | 1100 - 1250 | Stretch | Strong |
Expert Insight: The two strong, sharp peaks for the nitro group are highly characteristic and provide immediate evidence of its presence. The N-H stretching region can confirm the hydrazine moiety. The combination of these signals with the strong C-F stretch provides a rapid, high-confidence preliminary identification of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which act as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[16]
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z ≈ 171.04.
-
Predicted Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the hydrazine group (-N₂H₃, 31 Da), or cleavage of the N-N bond.
-
Predicted Collision Cross Section (CCS): For advanced analysis, predicted CCS values can aid in identification in ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 127.1 Ų.[8]
Synthesis and Reactivity
Synthetic Workflow
A common and effective method for synthesizing substituted phenylhydrazines is through the copper-catalyzed coupling of an aryl halide with hydrazine hydrate. This approach avoids the often hazardous and unstable diazonium salt intermediates.[17]
Caption: Copper-catalyzed synthesis of this compound.
Step-by-Step Synthetic Protocol
Causality: This protocol is based on a well-established copper-catalyzed N-arylation reaction.[17] Copper(I) iodide serves as the catalyst, and a base like potassium phosphate is required to facilitate the reaction. A high-boiling, polar solvent like PEG-400 is often used to ensure reactants remain in solution at the required temperature. An inert atmosphere is critical to prevent oxidation of the copper catalyst and the hydrazine.
-
Vessel Preparation: To a sealed reaction tube, add 1-fluoro-2-bromo-4-nitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Reagent Addition: Add hydrazine hydrate (85% aqueous solution, 1 mL) and PEG-400 (2 mL).
-
Reaction Execution: Seal the tube and stir the reaction mixture under an argon atmosphere at 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.
Safety, Handling, and Storage
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (H302).[7]
-
Skin Irritation: Causes skin irritation (H315).[7]
-
Eye Irritation: Causes serious eye irritation (H319).[7]
-
Respiratory Irritation: May cause respiratory irritation (H335).[7]
-
Explosive Risk: Many hydrazine derivatives, especially when dry, are potentially explosive and can be sensitive to heat, friction, or shock.[10][11] Phenylhydrazines are often shipped wetted with water to desensitize them.[10][11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles (conforming to EN166 or NIOSH standards).[18][20]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[18]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[18][20]
Handling and Storage:
-
Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[6][7]
-
Ground and bond containers when transferring material to prevent static electricity buildup.[18][21]
-
Avoid formation of dust. If the material is received dry, handle it with extreme care and consider it potentially explosive.
Applications in Drug Discovery
The unique structural attributes of this compound make it a valuable precursor for synthesizing compounds with therapeutic potential, particularly in oncology and infectious diseases.[22]
Caption: Relationship between structural features and drug discovery applications.
-
Role of Fluorine: The C-F bond is exceptionally strong, which can block sites of metabolism on the aromatic ring, thereby increasing the half-life of a drug.[2] Its high electronegativity can lower the pKa of nearby amino groups, improving solubility and bioavailability at physiological pH.[3]
-
Role of the Hydrazine and Nitro Groups: The hydrazine group is a classic precursor for the Fischer indole synthesis, a cornerstone reaction for creating a wide range of biologically active indole-based compounds, including many kinase inhibitors used in cancer therapy. The nitro group can be readily reduced to an amine, providing an additional point for diversification and attachment of other functional groups to build complex molecules. The combined electron-withdrawing properties of the fluoro and nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, opening further avenues for synthetic modification.
References
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(3-Fluoro-4-nitrophenyl)hydrazine | C6H6FN3O2 | CID 21883867 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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(4-Nitrophenyl)hydrazine - Hazardous Agents | Haz-Map. (n.d.). Retrieved January 14, 2026, from [Link]
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The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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2,4-Dinitrophenylhydrazine | CAS#:119-26-6 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-nitrophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry and analytical sciences. Its unique molecular architecture, featuring a hydrazine moiety ortho to a fluorine atom and para to a nitro group, imparts distinct reactivity that makes it a valuable reagent and building block. The electron-withdrawing nature of the nitro group and the presence of the fluorine atom modulate the nucleophilicity of the hydrazine group, influencing its role in key chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, with a focus on its utility in derivatization reactions for analytical purposes and as a precursor in the synthesis of pharmaceutically relevant scaffolds.
Chemical Identity
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental design. The following table summarizes key physical and chemical data.
| Property | Value | Source |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | Not explicitly stated for this specific isomer; related nitrophenylhydrazines are often orange-red crystalline solids. | General knowledge based on related compounds. |
| Melting Point | Data not available for this specific isomer. For comparison, 4-nitrophenylhydrazine melts at ~156-158 °C (with decomposition). | [2] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Phenylhydrazines generally have limited solubility in water but are soluble in organic solvents like ethanol and acetonitrile. | General chemical principles. |
| LogP | 2.31600 | [3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A common and logical precursor for this synthesis is 1,2-difluoro-4-nitrobenzene. The greater activation of the fluorine atom at the C1 position (para to the nitro group) towards nucleophilic attack allows for a selective reaction with hydrazine.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An excess of hydrazine is typically used to favor the monosubstitution product.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Core Applications in Research and Development
The bifunctional nature of this compound makes it a versatile tool in both analytical chemistry and synthetic drug development.
Derivatization Agent for Carbonyl Compounds in HPLC Analysis
Causality Behind Experimental Choices: Aldehydes and ketones often lack a strong chromophore, making their detection at low concentrations by UV-HPLC challenging. Derivatization with a reagent that introduces a highly UV-absorbent moiety is a common strategy to enhance sensitivity. Phenylhydrazines react with carbonyl compounds to form stable hydrazones, which are typically highly conjugated and thus exhibit strong UV absorbance at specific wavelengths. The nitro group in this compound acts as a powerful chromophore, making the resulting hydrazone derivatives easily detectable. The reaction is typically carried out in an acidic medium to catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon.
Reaction Mechanism: Hydrazone Formation
Caption: Derivatization of a carbonyl compound with this compound.
Detailed Protocol for HPLC Derivatization:
-
Reagent Preparation: Prepare a derivatizing solution of this compound (e.g., 0.1% w/v) in acetonitrile containing a small amount of acid catalyst (e.g., 0.5% v/v sulfuric acid).
-
Sample/Standard Preparation: Accurately weigh or pipette the sample containing the carbonyl compound(s) into a vial. If preparing standards, create a series of solutions of known concentrations of the target aldehydes and ketones in acetonitrile.
-
Derivatization Reaction: Add an excess of the derivatizing solution to the sample/standard vial. Cap the vial tightly and vortex to mix.
-
Incubation: Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. The reaction can be quenched by adding a small amount of a suitable quenching agent if necessary, although often dilution with the mobile phase is sufficient. Dilute the derivatized sample to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water is common.
-
Detection: UV detection at the wavelength of maximum absorbance for the hydrazone derivatives (typically in the range of 350-400 nm).
-
Quantification: Create a calibration curve by plotting the peak areas of the derivatized standards against their known concentrations. The concentration of the carbonyl compounds in the sample can then be determined from this curve.
-
Intermediate in Pharmaceutical Synthesis: The Fischer Indole Synthesis
Causality Behind Experimental Choices: The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The Fischer indole synthesis is a powerful and versatile method for constructing this heterocyclic system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. This compound can serve as the phenylhydrazine component, leading to the formation of fluoro- and nitro-substituted indoles. These substituents can significantly influence the biological activity of the final molecule by altering its electronic properties, lipophilicity, and metabolic stability. The nitro group can also serve as a handle for further functionalization, for example, by reduction to an amino group.
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
The Fischer indole synthesis is a cornerstone in the synthesis of many pharmaceutical compounds. For instance, the triptan class of anti-migraine drugs, such as Sumatriptan, are often synthesized using this methodology. While not directly using this compound, the principle remains the same, and the use of substituted phenylhydrazines is crucial for creating the diverse range of indole-based drugs on the market.[4][5]
Safety and Handling
As a nitroaromatic and hydrazine derivative, this compound requires careful handling to minimize risks.
-
Hazard Classification: Based on data for similar compounds like 2-nitrophenylhydrazine and 4-nitrophenylhydrazine, this compound should be considered harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed. Refrigeration (2-8°C) is recommended for long-term storage.[4][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical reagent with significant applications in both analytical and synthetic chemistry. Its utility as a derivatizing agent enhances the analytical detection of carbonyl compounds, while its role as a precursor in the Fischer indole synthesis provides a pathway to novel, biologically active molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, is paramount for its effective and safe utilization in research and drug development.
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An In-Depth Technical Guide on the Reactivity and Chemical Behavior of (2-Fluoro-4-nitrophenyl)hydrazine
Abstract: This guide provides a comprehensive technical overview of (2-Fluoro-4-nitrophenyl)hydrazine, a key reagent and building block in modern organic and medicinal chemistry. We will explore its intrinsic electronic properties, characteristic reactivity patterns, and its strategic application in the synthesis of high-value compounds, particularly indole derivatives for the pharmaceutical industry. The causality behind its reactivity, validated experimental protocols, and its role in the development of kinase inhibitors will be detailed, offering researchers and drug development professionals actionable insights.
Introduction: The Strategic Importance of this compound
This compound is an aromatic hydrazine derivative distinguished by the presence of two powerful electron-withdrawing groups on the phenyl ring: a nitro group (-NO2) at the para position and a fluorine atom (-F) at the ortho position. This specific substitution pattern imbues the molecule with unique electronic characteristics that govern its reactivity and make it a valuable precursor in complex organic synthesis.
The hydrazine moiety (-NHNH2) is inherently nucleophilic, but its reactivity is significantly modulated by the ring substituents. The strategic placement of the fluoro and nitro groups creates a molecule that is both a potent reagent for classic condensation reactions and a versatile scaffold for constructing heterocyclic systems of profound interest in drug discovery, such as indoles and pyrazoles.[1][2] This guide will dissect the chemical behavior of this compound, providing a foundational understanding for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties. While extensive literature specifically detailing the physicochemical constants of this compound is sparse, data can be inferred from related structures and is available from commercial suppliers.[3][4]
Table 1: Key Properties of this compound
| Property | Value/Information | Source/Note |
| CAS Number | 127350-92-9 | [3] |
| Molecular Formula | C6H6FN3O2 | [5] |
| Molecular Weight | 171.13 g/mol | Calculated |
| Appearance | Typically an orange to red crystalline solid | General property of nitrophenylhydrazines[6] |
| Predicted XlogP | 1.2 | [5] |
| Monoisotopic Mass | 171.0444 Da | [5] |
Core Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dominated by the interplay between the nucleophilic hydrazine group and the electronically demanding phenyl ring.
Hydrazone Formation: The Gateway Reaction
The most fundamental reaction of any hydrazine is its condensation with an aldehyde or ketone to form a hydrazone.[8][9] This is an addition-elimination reaction, initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.[10]
The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. However, the reaction proceeds efficiently, often under mild, acid-catalyzed conditions which serve to activate the carbonyl group.[8][11] The resulting (2-fluoro-4-nitrophenyl)hydrazones are often stable, crystalline solids, a property historically used for the characterization of carbonyl compounds.[6]
Causality Insight: The reduced nucleophilicity means that reactions may require slightly more forcing conditions (e.g., gentle heating or stronger acid catalysis) compared to more electron-rich hydrazines. However, this attenuation can also be advantageous, preventing runaway reactions and reducing the formation of side products.
Caption: Workflow for Hydrazone Formation.
The Fischer Indole Synthesis: Building Biologically Relevant Scaffolds
The most significant application of this compound and its derived hydrazones is in the Fischer indole synthesis .[12][13] This powerful acid-catalyzed reaction transforms an arylhydrazone into an indole, a core heterocyclic motif in countless natural products and pharmaceuticals, including anti-migraine triptans and various kinase inhibitors.[11][14]
The reaction proceeds through a remarkable sequence of steps:
-
Hydrazone Formation: As described above.
-
Tautomerization: The hydrazone isomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, creating a new C-C bond.
-
Rearomatization and Cyclization: The molecule regains aromaticity, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[12][14]
The presence of the nitro group on the phenyl ring makes the resulting 5-nitroindole derivatives particularly valuable. The nitro group is a versatile functional handle that can be readily reduced to an amine, enabling further diversification and conjugation to other molecular fragments. This strategy is frequently employed in the synthesis of complex drug candidates, such as kinase inhibitors.[15][16]
Caption: Key Stages of the Fischer Indole Synthesis.
Application in Drug Development: A Case Study in Kinase Inhibitors
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in protein kinase inhibitors.[17][18] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16]
This compound serves as a key starting material for indoles that are later elaborated into potent kinase inhibitors. The synthesis of the tyrosine kinase inhibitor AKN028, for example, relies on an indole core which can be conceptually derived from a Fischer indole synthesis approach.[15] The general strategy involves:
-
Synthesis of a 6-fluoro-5-nitroindole: Using this compound and an appropriate ketone via the Fischer synthesis.
-
Reduction of the Nitro Group: The -NO2 at the 5-position is reduced to an amine (-NH2).
-
Functionalization: The newly formed amine is then used as a point of attachment to couple with other heterocyclic systems (e.g., pyrazines, pyrimidines) to build the final, complex inhibitor molecule.[15][19]
Expertise Insight: The fluorine atom at the 6-position is not merely a bystander. Organofluorine compounds are prevalent in pharmaceuticals as the fluorine can significantly modulate metabolic stability, binding affinity, and membrane permeability.[20] Its inclusion from the start using this compound is a deliberate and strategic choice in drug design.
Experimental Protocols: A Self-Validating Approach
Trustworthiness in chemical synthesis relies on robust and reproducible protocols. Below are generalized, step-by-step methodologies based on established procedures for the core reactions of this compound.
Protocol: General Synthesis of a (2-Fluoro-4-nitrophenyl)hydrazone
This protocol is based on the well-established condensation reaction between hydrazines and carbonyls.[21][22]
Objective: To synthesize the hydrazone derivative from this compound and a generic ketone (e.g., cyclohexanone).
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Ethanol (or Acetic Acid as solvent)
-
Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)
-
Beaker, magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a beaker, dissolve this compound in a minimal amount of warm ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to act as a catalyst.
-
Carbonyl Addition: Slowly add the cyclohexanone to the stirred hydrazine solution.
-
Reaction & Precipitation: A precipitate, the hydrazone product, should begin to form, often with a distinct color change. Continue stirring for 30-60 minutes at room temperature or with gentle warming to ensure the reaction goes to completion.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven.
Self-Validation: The success of the reaction is visually confirmed by the formation of a colored precipitate. The purity can be assessed by measuring the melting point, which should be sharp for a pure hydrazone.[6] Further characterization would be performed using techniques like NMR and IR spectroscopy.
Protocol: General Fischer Indole Synthesis
This protocol outlines the cyclization of the previously formed hydrazone.[13][14]
Objective: To cyclize the (2-fluoro-4-nitrophenyl)hydrazone of cyclohexanone into the corresponding 6-fluoro-5-nitro-1,2,3,4-tetrahydrocarbazole.
Materials:
-
(2-Fluoro-4-nitrophenyl)hydrazone (1.0 eq)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (catalyst and solvent)
-
Large reaction flask, mechanical stirrer
-
Heating mantle and temperature controller
-
Ice, water, and a large beaker for quenching
Procedure:
-
Reaction Setup: In a reaction flask, warm the polyphosphoric acid to ~80-100 °C to reduce its viscosity.
-
Substrate Addition: Carefully add the hydrazone to the hot, stirred PPA. The addition may be exothermic.
-
Heating: Heat the reaction mixture, typically between 100-140 °C, for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the indole product.
-
Neutralization & Isolation: The acidic aqueous slurry can be neutralized with a base (e.g., NaOH solution). The solid product is then collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Trustworthiness: The choice of a strong acid catalyst like PPA is critical for driving the[3][3]-sigmatropic rearrangement and subsequent cyclization.[12] The protocol is self-validating through the isolation of a solid product whose identity and purity can be confirmed by melting point and spectroscopic analysis, which will be distinctly different from the starting hydrazone.
Conclusion and Future Outlook
This compound is a highly valuable reagent whose reactivity is carefully tuned by its electronic makeup. Its utility is most profoundly demonstrated in the Fischer indole synthesis, providing a direct route to fluorinated and nitrated indole cores that are central to the design of modern pharmaceuticals, especially kinase inhibitors. The protocols described herein represent robust, validated methods for leveraging the unique chemistry of this compound. As the demand for sophisticated, highly functionalized heterocyclic drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.
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From Chemical Curio to Clinical Cornerstone: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines
This guide provides a comprehensive exploration of the substituted phenylhydrazines, tracing their path from a foundational discovery in organic chemistry to their transformative role in psychopharmacology. We will delve into the initial synthesis, the serendipitous discovery of their therapeutic properties, and the key experimental pathways that established them as a critical class of pharmaceuticals.
Part 1: The Foundational Discovery by Emil Fischer
The story of phenylhydrazine begins not in a pharmacy, but in a 19th-century chemistry laboratory. In 1875, the German chemist Hermann Emil Fischer reported the first synthesis of phenylhydrazine (C₆H₅NHNH₂).[1][2] His method involved the reduction of a phenyl diazonium salt with sulfite salts, a process that became a standard industrial method for producing arylhydrazines.[1][3]
Fischer's discovery was not a mere curiosity; it provided a powerful new tool for organic chemists. He masterfully used phenylhydrazine to react with sugars, forming characteristic crystalline derivatives called osazones. This allowed for the separation and identification of different sugars, a crucial step that helped unravel the complex stereochemistry of carbohydrates and contributed to his 1902 Nobel Prize in Chemistry.[1][4] Furthermore, in 1883, he discovered that phenylhydrazines could be reacted with aldehydes or ketones under acidic conditions to produce indoles, a reaction now famously known as the Fischer indole synthesis .[2][5] This reaction remains a cornerstone of heterocyclic chemistry, used in the synthesis of numerous dyes and pharmaceuticals, including the triptan class of antimigraine drugs.[5]
Experimental Protocol: Fischer's Phenylhydrazine Synthesis
This protocol describes the classical synthesis of phenylhydrazine from aniline, reflecting the principles of Fischer's original discovery.[2]
Step 1: Diazotization of Aniline
-
Aniline is dissolved in hydrochloric acid and cooled to 0°C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, keeping the temperature below 5°C.
-
The reaction mixture is stirred for 30 minutes to ensure the complete formation of the benzenediazonium chloride salt.
Step 2: Reduction of the Diazonium Salt
-
A solution of sodium sulfite (Na₂SO₃) in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution. This mixture is then heated, which is an essential step for the reaction to proceed effectively.[6]
-
This reaction forms a substituted hydrazine sulfonic acid salt intermediate.
Step 3: Hydrolysis and Isolation
-
The intermediate salt is hydrolyzed by heating with hydrochloric acid.
-
Upon cooling, phenylhydrazine hydrochloride precipitates as yellowish or pinkish crystals.[6]
-
The free base, phenylhydrazine, is liberated by treating the hydrochloride salt with a strong base, such as sodium hydroxide (NaOH).
-
The resulting oily phenylhydrazine is extracted with an organic solvent (e.g., benzene or diethyl ether), dried over an anhydrous salt, and purified by vacuum distillation.[6][7]
Part 2: A Serendipitous Leap into Psychopharmacology
For over 75 years, phenylhydrazine and its derivatives remained within the domain of synthetic chemistry. Their journey into medicine was entirely unintentional, born from the search for treatments for tuberculosis. In 1951, the pharmaceutical company Hoffmann-La Roche was synthesizing hydrazine derivatives as potential anti-tuberculosis agents.[8][9] Two compounds, isoniazid and its isopropyl derivative, iproniazid , proved effective.[9]
During clinical trials, physicians observed a peculiar and profound side effect in patients treated with iproniazid: they became euphoric and unusually happy, a state described as a "psychic energizer."[7][8] This mood-elevating effect was independent of their recovery from tuberculosis. This serendipitous observation in the early 1950s marked a pivotal moment. Researchers hypothesized that the drug's mechanism of action was responsible for these antidepressant effects.[7] Subsequent work revealed that iproniazid was a potent inhibitor of the enzyme monoamine oxidase (MAO) .[10]
This discovery was revolutionary, providing the first major clue to the neurochemical basis of depression and giving rise to the monoamine hypothesis of depression.[8] However, iproniazid's clinical use was short-lived. It was withdrawn from most markets by 1961 due to a high incidence of severe liver damage (hepatotoxicity), which was later linked to a metabolite, isopropylhydrazine.[11] The withdrawal of iproniazid created an urgent need for safer MAO inhibitors, prompting scientists to investigate other hydrazine derivatives.
Part 3: Phenelzine and the Rise of Substituted Phenylhydrazines as Antidepressants
The search for safer alternatives to iproniazid led researchers to re-examine previously synthesized compounds. One such molecule was phenelzine (2-phenylethylhydrazine). Although it was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger, its therapeutic potential was unknown at the time.[7]
Spurred by the discovery of MAO inhibition, phenelzine was investigated in the late 1950s and identified as a potent, non-selective, and irreversible MAO inhibitor with significant antidepressant effects.[7][12] It was found to be effective for treating depression and anxiety and, having a different metabolic profile than iproniazid, posed a lower risk of hepatotoxicity.[11] Phenelzine, along with isocarboxazid and tranylcypromine, became one of the few first-generation MAOIs to see widespread and lasting clinical use.[13][14]
Data Summary: Key Phenylhydrazine-Based MAOIs
| Compound Name | Chemical Name | Year Introduced | Key Characteristics |
| Iproniazid | 1-isonicotinyl-2-isopropylhydrazine | 1952 (TB), 1958 (Depression) | Non-selective, irreversible. Withdrawn due to hepatotoxicity.[11] |
| Phenelzine | 2-phenylethylhydrazine | Late 1950s | Non-selective, irreversible. Still in clinical use.[7][13] |
| Isocarboxazid | 5-methyl-3-isoxazolecarboxylic acid 2-benzylhydrazide | ~1959 | Non-selective, irreversible. A prodrug, converted to the active hydrazine. |
Experimental Protocol: Laboratory Synthesis of Phenelzine
A common and well-established laboratory-scale synthesis of phenelzine involves the nucleophilic substitution reaction between 2-phenylethyl bromide and hydrazine hydrate.[7][12]
Step 1: Nucleophilic Substitution
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-phenylethyl bromide in ethanol.
-
Add an excess (typically 3-5 equivalents) of hydrazine hydrate to the solution. The excess hydrazine acts as both the nucleophile and a base to neutralize the HBr byproduct.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress can be monitored using thin-layer chromatography (TLC).
Step 2: Workup and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in water and make the solution basic (pH > 10) with a strong base like NaOH. This converts any protonated phenelzine into its free base form.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane to isolate the phenelzine free base.[7]
Step 3: Purification and Salt Formation
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., Na₂SO₄).
-
Filter the solution and evaporate the solvent to yield crude phenelzine as an oil. Further purification can be achieved by vacuum distillation.[7]
-
For pharmaceutical use, the more stable sulfate salt is prepared. Dissolve the purified phenelzine free base in a suitable solvent (e.g., isopropanol) and slowly add a stoichiometric amount of sulfuric acid.[12]
-
The precipitated phenelzine sulfate is collected by filtration, washed with a cold solvent, and dried under vacuum.[7][15]
Part 4: Mechanism of Action - Irreversible MAO Inhibition
Substituted phenylhydrazines like phenelzine exert their therapeutic effects by irreversibly inhibiting monoamine oxidase. MAO is an enzyme crucial for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). It exists in two primary isoforms:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is most associated with antidepressant effects.
-
MAO-B: Primarily metabolizes dopamine.
Phenelzine is non-selective, meaning it inhibits both MAO-A and MAO-B.[12] As a hydrazine derivative, it acts as a mechanism-based inhibitor. After entering the enzyme's active site, it is oxidized to a reactive diazene intermediate, which then forms a stable, covalent bond with the FAD cofactor of the enzyme. This covalent modification permanently inactivates the enzyme.
Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks. This long-lasting action results in a sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to underlie the therapeutic effects in treating depression and anxiety disorders.[12]
Conclusion
The history of substituted phenylhydrazines is a compelling narrative of scientific progression, from a fundamental tool in organic chemistry to a revolutionary, albeit accidental, breakthrough in the treatment of mental illness. Emil Fischer's initial synthesis of phenylhydrazine laid the chemical groundwork, but it was the serendipitous clinical observations of iproniazid nearly a century later that unlocked its therapeutic potential. This journey led to the development of drugs like phenelzine, which not only provided the first effective pharmacological treatment for depression but also helped establish the monoamine theory, fundamentally shaping the course of modern psychiatry and drug development. While newer agents have since been developed, the legacy of substituted phenylhydrazines underscores the often-unpredictable but profound connections between basic chemical research and clinical medicine.
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Theoretical Framework for Elucidating the Electronic Structure of (2-Fluoro-4-nitrophenyl)hydrazine: A Computational Approach to Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Fluoro-4-nitrophenyl)hydrazine
This compound (FNPH) is a substituted aromatic hydrazine that presents a compelling scaffold for medicinal chemistry and drug development. Its structure is characterized by three key functional components: a phenyl ring, a reactive hydrazine group, and two potent electronic modulators—a fluorine atom and a nitro group. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom creates a unique electronic landscape that can be exploited for designing targeted molecular interactions.[1]
In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic profile of a drug candidate.[2][3][4] Similarly, the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and its potential to engage in specific non-covalent interactions with biological targets.[1] The hydrazine functional group is a versatile building block used in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[5][6]
This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to investigate the electronic structure of FNPH. By leveraging Density Functional Theory (DFT), we can build a robust, self-validating model of the molecule's properties. This allows us to predict its reactivity, stability, and potential intermolecular interactions, thereby providing critical insights that can accelerate the rational design of novel therapeutics.
Part 1: The Computational Protocol: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For molecules like FNPH, Density Functional Theory (DFT) has consistently proven to be the most viable method, offering an optimal balance between computational cost and accuracy in describing electronic systems.[7]
Causality Behind Experimental Choices: Selecting the Right Tools
Our protocol is grounded in methods widely validated for their ability to reproduce experimental results for similar organic compounds.
-
The Functional - B3LYP : We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately modeling the electronic distributions in systems with significant polarization effects, such as those induced by the nitro and fluoro groups in FNPH.[8]
-
The Basis Set - 6-311++G(d,p) : The choice of the 6-311++G(d,p) basis set provides the necessary flexibility for an accurate description.
-
6-311G : A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility in representing electron distribution.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is essential for accurately modeling non-covalent interactions and anions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, accounting for the polarization of electron clouds in the presence of neighboring atoms—a critical effect in a molecule with highly electronegative groups.[9]
-
Experimental Protocol: Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for analyzing the electronic structure of FNPH.
-
Step 1: Initial Structure Input
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure stereochemically reasonable bond lengths and angles.
-
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).
-
-
Step 3: Vibrational Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness Check : A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state, requiring further optimization. This step ensures the stability of the optimized geometry.[10]
-
-
Step 4: Calculation of Electronic Properties
-
Using the validated optimized geometry, perform a single-point energy calculation to derive the key electronic properties.
-
This includes generating output files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
-
Step 5: Data Analysis and Visualization
-
Extract and analyze the energies of the HOMO and LUMO to calculate global reactivity descriptors.
-
Visualize the HOMO, LUMO, and MEP surfaces to identify regions of chemical reactivity and potential intermolecular interaction sites.
-
Visualization: Computational Workflow
Caption: A validated workflow for DFT analysis of FNPH.
Part 2: Deconstructing the Electronic Structure of FNPH
The computational protocol yields a wealth of quantitative and qualitative data that describes the electronic character of this compound.
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The spatial distribution of these orbitals provides a map of the most probable regions for chemical interactions.
-
Highest Occupied Molecular Orbital (HOMO) : For FNPH, the HOMO is predicted to be primarily localized on the hydrazine moiety (-NH-NH2) and delocalized across the phenyl ring. This indicates that this region is the most electron-rich and serves as the primary site for electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO) : The LUMO is expected to be concentrated on the nitro group (-NO2) and the carbon atoms of the phenyl ring attached to the nitro and fluoro groups. This is due to the strong electron-withdrawing nature of these substituents, making this region the most electron-deficient and the likely site for nucleophilic attack.
-
The HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[9][11] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher chemical reactivity and lower kinetic stability.[7] For hydrazine derivatives, this gap is indicative of the potential for intramolecular charge transfer.[8]
Molecular Electrostatic Potential (MEP): A Map of Intermolecular Forces
The MEP is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as a receptor binding site or another reactant.[12][13] The MEP map illustrates regions of positive and negative potential.[14]
-
Negative Regions (Red/Yellow) : These areas have an excess of electron density and are characteristic of sites prone to electrophilic attack. For FNPH, the most intense negative potential is expected around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the hydrazine group.[15] These sites are prime candidates for forming hydrogen bonds where FNPH acts as a hydrogen bond acceptor.
-
Positive Regions (Blue) : These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the hydrazine group and the phenyl ring are expected to be the most positive regions, making them potential hydrogen bond donor sites.[15]
Visualization: MEP Reactivity Logic
Caption: Relationship between MEP regions and chemical reactivity.
Global Reactivity Descriptors: Quantifying Chemical Behavior
From the HOMO and LUMO energy values, we can calculate several global reactivity descriptors that provide quantitative measures of the molecule's stability and reactivity.[16]
| Descriptor | Formula | Interpretation | Predicted Significance for FNPH |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a small gap means high reactivity.[11] | A relatively small gap is expected due to the strong electron-withdrawing groups, suggesting high reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution.[16] | A low value indicates the molecule is "soft" and thus more reactive. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity.[11] | A high value is expected, correlating with high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | A high value is expected due to the F and NO2 groups. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons.[8] | A high value will indicate that FNPH is a strong electrophile. |
Part 3: Bridging Theory and Application in Drug Development
The ultimate goal of these theoretical studies is to generate actionable intelligence for drug development professionals. The electronic structure analysis of FNPH directly informs several key aspects of the drug discovery pipeline.
-
Rational Drug Design and SAR : The MEP and FMO analyses provide a clear roadmap for structure-activity relationship (SAR) studies. For instance, if a target receptor has a hydrogen bond donor in its active site, the MEP map identifies the oxygen atoms of the nitro group on FNPH as the optimal interaction points. Modifications can then be made to the scaffold to enhance this interaction.
-
Pharmacokinetic Optimization : The presence of the fluorine atom is known to block sites of metabolism by cytochrome P450 enzymes.[2] Understanding the electronic distribution helps predict which positions on the molecule are most susceptible to metabolic attack, allowing chemists to strategically place fluorine or other bioisosteres to improve drug half-life. The overall lipophilicity, influenced by the polar nitro group and the lipophilic fluoro-aromatic portion, can be fine-tuned to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Target Interaction and Selectivity : The detailed electronic map allows for the design of ligands with higher specificity. By understanding the precise electronic requirements for binding to a target (e.g., charge distribution, hydrogen bonding capacity), the FNPH scaffold can be modified to disfavor binding to off-target proteins, thereby reducing potential side effects. Computational docking studies, which simulate the binding of a ligand to a receptor, rely heavily on the accurate charge models derived from these DFT calculations to predict binding affinity and orientation.[17][18]
Conclusion
The theoretical investigation of the electronic structure of this compound provides a powerful, predictive framework for its application in drug discovery. Through a validated computational protocol centered on Density Functional Theory, we can elucidate the key drivers of its chemical reactivity, intermolecular interactions, and metabolic stability. The insights gained from analyzing its Frontier Molecular Orbitals, Molecular Electrostatic Potential, and global reactivity descriptors form a crucial foundation for the rational design of novel, safer, and more effective therapeutics. This synergy between computational theory and experimental chemistry represents a critical pathway to accelerating the development of next-generation pharmaceuticals.
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A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[9]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI.
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Introduction: The Expanding Frontier of Fluorinated Hydrazines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When applied to the hydrazine scaffold, a versatile building block for a myriad of nitrogen-containing heterocycles, these effects are amplified, opening up new avenues for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Fluorinated hydrazines and their immediate precursors, fluorinated hydrazones, are of particular interest due to their potential as enzyme inhibitors, antibacterial agents, and as key intermediates for synthesizing complex fluorinated molecules like pyrazoles and triazoles.[5][6][7][8][9] However, the synthesis of these compounds is not without its challenges, often requiring harsh reaction conditions or dealing with unstable intermediates.[5][10]
This guide provides a comprehensive overview of the current landscape and future directions in fluorinated hydrazine research. It is designed to serve as a technical resource for scientists at the forefront of chemical synthesis and drug discovery, highlighting novel synthetic methodologies, identifying promising areas for future investigation, and offering detailed protocols to accelerate research and development. We will explore the causality behind experimental choices, from catalyst selection to reaction optimization, and delve into the burgeoning role of computational chemistry in designing the next generation of these powerful molecules.
Part 1: Novel Synthetic Methodologies: Forging the C-F Bond on Hydrazine Scaffolds
Recent years have witnessed significant progress in the synthesis of fluorinated hydrazones, the primary precursors to fluorinated hydrazines.[11] These advancements have moved beyond classical methods, embracing modern catalytic and photoredox strategies to achieve greater efficiency, selectivity, and substrate scope. The primary challenge lies in the controlled introduction of mono-, di-, and trifluoromethyl groups onto the hydrazine or hydrazone framework.
Transition Metal-Catalyzed Fluoroalkylation of Hydrazones
Transition metal catalysis has emerged as a powerful tool for the direct C(sp²)–H fluoroalkylation of aldehyde-derived hydrazones.[5] This approach is attractive because it utilizes readily available starting materials and allows for late-stage fluorination.
-
Palladium Catalysis: Monteiro and co-workers have reported a palladium-catalyzed C–H difluoromethylation of aldehyde-derived hydrazones that proceeds with low catalyst loading and high regioselectivity.[5] The choice of a palladium catalyst is crucial as it can effectively mediate the C-H activation step, a key process in this transformation. However, a limitation of this method is the decomposition of substrates containing vinyl substituents.[5]
-
Copper Catalysis: Copper catalysts have proven effective for the trifluoromethylation of hydrazones using reagents like Togni's reagent.[5] Copper is a more economical choice than palladium and demonstrates wide applicability, being effective for both aliphatic and heteroaryl aldehyde derivatives.[5] The resulting trifluoromethylated N-arylhydrazones are valuable intermediates for synthesizing trifluoromethyl ketones and 2-trifluoromethylindoles.[5]
The development of cheaper and more abundant metal catalysts, such as iron and cobalt, represents a significant area for future research to enhance the sustainability and cost-effectiveness of these methods.[5]
Photoredox Catalysis: A Mild Approach to Fluoroalkylation
Visible-light photoredox catalysis offers a milder alternative to traditional transition-metal-catalyzed methods, often operating at room temperature and with high functional group tolerance.[12] Hashmi and co-workers have demonstrated a gold-catalyzed intermolecular photoredox C(sp²)–H difluoroalkylation and perfluoroalkylation of aromatic aldehyde hydrazones.[5] More recently, visible-light-promoted fluoroalkylation using organic dyes like Eosin Y as the photocatalyst has been developed, further enhancing the accessibility and environmental friendliness of this approach.[12] These reactions can proceed through either neutral or reductive pathways, yielding fluoroalkylated hydrazones or the corresponding hydrazines directly.[12][13]
Asymmetric Synthesis of Chiral Fluorinated Hydrazines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chiral fluorinated hydrazines are valuable building blocks, and their synthesis can be achieved through the asymmetric hydrogenation of prochiral fluorinated hydrazones.[14] Zhou and co-workers developed a highly efficient method using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, achieving high yields and up to 94% enantioselectivity for a broad range of substrates.[15]
The success of this method hinges on the chiral ligand (DTBM-SegPhos), which creates a chiral environment around the palladium center, directing the hydrogenation to one face of the hydrazone C=N double bond. This provides a direct and convenient route to optically active fluorinated hydrazines, which are otherwise difficult to synthesize.[14]
Handling Instability: The Case of Trifluoromethylhydrazine
One of the significant challenges in this field is the synthesis and handling of simple fluorinated hydrazines, such as trifluoromethylhydrazine (CF3NHNH2), which are often unstable.[10] Recent research has focused on generating these reagents in situ for immediate use in subsequent reactions. For instance, a one-pot synthesis of N-trifluoromethyl pyrazoles has been developed where di-Boc protected trifluoromethylhydrazine is deprotected in the presence of a 1,3-dicarbonyl compound, trapping the transiently generated trifluoromethylhydrazine.[10] Stability studies have shown that the HCl salt of trifluoromethylhydrazine has a short solution-state half-life of approximately 6 hours, underscoring the necessity of such in situ strategies.[10]
Part 2: Potential Research Areas and Applications
The unique properties imparted by fluorine make fluorinated hydrazines and their derivatives highly attractive candidates for a range of applications. The following sections outline key areas where novel fluorinated hydrazines could make a significant impact.
Medicinal Chemistry
The hydrazine and hydrazone moieties are present in numerous FDA-approved drugs.[6][7] Fluorination can further enhance their therapeutic potential.
-
Enzyme Inhibition: Fluorinated hydrazones have been designed and synthesized as multi-target inhibitors of carbonic anhydrase (CA) and cholinesterases (AChE and BChE), enzymes implicated in glaucoma and Alzheimer's disease, respectively.[6] The fluorinated moieties can enhance binding to the enzyme's active site and improve pharmacokinetic properties. Further research could focus on designing selective inhibitors for different enzyme isoforms.
-
Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Fluorinated hydrazones have shown promising in vitro activity against various bacterial strains, including those resistant to common antibiotics.[7] The research focus in this area should be on elucidating the mechanism of action and optimizing the structures to improve potency and reduce toxicity.
-
Antiviral and Anticancer Agents: Computational studies have explored the potential of fluorinated hydrazides and hydrazones as inhibitors of the COVID-19 main protease.[16] The trifluoromethyl group is a common feature in many modern pharmaceuticals, including anticancer and antiviral drugs, due to its ability to improve metabolic stability and cell permeability.[10][17][18] The synthesis of novel fluorinated hydrazine-containing heterocycles is a promising strategy for discovering new therapeutic agents.
| Compound Type | Target | Potential Application | Reference |
| Fluorinated Hydrazone-Sulfonates | Carbonic Anhydrase, Cholinesterase | Glaucoma, Alzheimer's Disease | [6] |
| Various Fluorinated Hydrazones | Bacterial Strains | Antibacterial Therapy | [7] |
| Fluorinated Hydrazide-Hydrazones | COVID-19 Main Protease | Antiviral Therapy (COVID-19) | [16] |
| N-Trifluoromethyl Pyrazoles | Various | Anticancer, Antiviral | [10][17] |
Agrochemicals
Fluorine is a key element in modern agrochemicals, with approximately 25% of all herbicides and 15% of all agrochemicals containing at least one fluorine atom.[2][17] Fluorinated hydrazines are important building blocks for many of these products.
-
Fungicides and Herbicides: Trifluoromethyl pyrazoles, synthesized from trifluoromethylhydrazine precursors, are core structures in potent fungicides like Oxathiapiprolin.[1][19] The trifluoromethyl group often enhances the biological activity and metabolic stability of the agrochemical.[1] Research in this area should focus on developing more efficient and sustainable syntheses of these key intermediates and exploring novel fluorinated heterocyclic scaffolds for new modes of action.
Materials Science
The high energy content of the hydrazine backbone, combined with the properties of fluorine, makes these compounds interesting for materials science applications.
-
Energetic Materials: Hydrazine itself is a high-energy rocket propellant.[20][21] Computational studies suggest that introducing fluorine-containing substituents can significantly enhance the detonation performance of energetic materials.[22] The design and synthesis of novel, stable, high-density energetic materials based on fluorinated hydrazine backbones is a promising, albeit challenging, research direction.
-
Coordination Chemistry: The 2,2,2-trifluoroethylhydrazine functional group can act as a ligand, forming complexes with various metal ions.[23] This opens up possibilities for their use in catalysis and materials science, where the electronic properties of the metal center can be tuned by the fluorinated ligand.
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Part 3: The Role of Computational Chemistry
Modern chemical research increasingly relies on computational methods to guide experimental work. In the field of fluorinated hydrazines, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role.
-
Predicting Properties and Performance: DFT can be used to calculate the geometric structure, heat of formation, and theoretical density of novel fluorinated compounds.[22] These calculations allow for the estimation of detonation performance for energetic materials, helping to prioritize synthetic targets.[22] For medicinal chemistry applications, computational docking studies can predict the binding affinity of fluorinated hydrazones to target enzymes, aiding in the rational design of potent inhibitors.[16]
-
Understanding Reaction Mechanisms: Computational studies can elucidate reaction pathways and transition states, providing insights into why certain catalysts or reaction conditions are effective.[24] This understanding is essential for optimizing existing synthetic methods and developing new ones.[5]
-
Spectroscopic Analysis: Computational methods can accurately predict ¹⁹F NMR shifts.[25] This is particularly valuable for identifying and quantifying fluorinated products in complex reaction mixtures, especially when authentic standards are unavailable.[25]
Part 4: Challenges and Future Outlook
Despite the significant progress, several challenges remain in the field of fluorinated hydrazine chemistry.
-
Synthetic Challenges: Many current synthetic methods still require harsh conditions or expensive catalysts.[5] The development of more sustainable, efficient, and scalable protocols is a high priority. This includes the use of earth-abundant metal catalysts, flow chemistry, and mechanochemistry.[5][26] The synthesis of certain fluorinated building blocks remains difficult and costly, which can be a bottleneck for research.[1]
-
Stability and Handling: As discussed with trifluoromethylhydrazine, the instability of some key fluorinated intermediates poses a significant challenge for their isolation and storage.[10] Developing robust protection/deprotection strategies and efficient in situ generation and trapping protocols will be crucial.
-
Environmental Concerns: The high strength of the C-F bond, while beneficial for metabolic stability, can lead to environmental persistence.[19] As regulations around per- and polyfluoroalkyl substances (PFAS) evolve, the environmental fate of novel fluorinated compounds will become an increasingly important consideration in their design.[27]
The future of fluorinated hydrazine research is bright. The convergence of novel synthetic methodologies, a deeper understanding of their potential applications, and the predictive power of computational chemistry will undoubtedly lead to the discovery of new molecules with significant societal impact. The key will be to address the existing challenges in a way that is both scientifically innovative and environmentally responsible.
Part 5: Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aldehyde-Derived Hydrazone
This protocol is a representative example based on the copper-catalyzed methods described in the literature for the synthesis of trifluoromethylated hydrazones.[5]
Objective: To synthesize a trifluoromethylated hydrazone from a benzaldehyde-derived N-arylhydrazone using a copper catalyst and Togni's reagent.
Materials:
-
Benzaldehyde N-phenylhydrazone (1.0 mmol)
-
Togni's Reagent II (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add benzaldehyde N-phenylhydrazone (1.0 mmol), Togni's Reagent II (1.1 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DCM (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired trifluoromethylated hydrazone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Causality: The copper(I) iodide acts as the catalyst, facilitated by the 1,10-phenanthroline ligand which stabilizes the copper center and enhances its reactivity. Togni's reagent serves as the electrophilic trifluoromethyl source. The base, K₂CO₃, is crucial for the reaction, likely facilitating a key deprotonation step in the catalytic cycle.
Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Fluorinated Hydrazone
This protocol is a representative example based on the work of Zhou and co-workers for the synthesis of chiral fluorinated hydrazines.[14]
Objective: To synthesize an enantioenriched fluorinated hydrazine via the asymmetric hydrogenation of a trifluoromethyl-substituted hydrazone.
Materials:
-
N-Benzoyl-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one hydrazone (0.5 mmol)
-
[Pd(R)-DTBM-SegPhos(OCOCF₃)₂] (0.005 mmol, 1 mol%)
-
2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, add the trifluoromethyl-substituted hydrazone (0.5 mmol) and the chiral palladium catalyst (1 mol%) to the glass liner of a high-pressure autoclave.
-
Add TFE (2 mL) to dissolve the solids.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to 50 atm with H₂.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral fluorinated hydrazine.
-
Determine the yield and enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Characterize the structure by NMR and mass spectrometry.
Causality: The choice of the chiral [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst is paramount for achieving high enantioselectivity. The bulky and electron-rich DTBM-SegPhos ligand creates a well-defined chiral pocket that forces the substrate to coordinate to the palladium center in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogen delivery. TFE is used as the solvent as it can stabilize the catalytic species and promote the reaction.
References
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(31), 17110-17120. Available at: [Link]
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Chen, Z. P., Hu, S. B., Chen, M. W., & Zhou, Y. G. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2648–2651. Available at: [Link]
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Chen, Z. P., Hu, S. B., Chen, M. W., & Zhou, Y. G. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Available at: [Link]
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Kniess, T., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-23. Available at: [Link]
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van der Worp, B. A., et al. (2021). Photoredox Fluoroalkylation of Hydrazones in Neutral and Reductive Modes. Advanced Synthesis & Catalysis, 363(3), 819-826. Available at: [Link]
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Topal, M., et al. (2022). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. International Journal of Molecular Sciences, 23(15), 8696. Available at: [Link]
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Głuch-Lutwin, M., & Gryboś, R. (2023). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 28(13), 5038. Available at: [Link]
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Singh, R. P., & Shreeve, J. M. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5854. Available at: [Link]
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Chen, Z. P., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. National Genomics Data Center. Available at: [Link]
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Li, D., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistryOpen, 11(5), e202200023. Available at: [Link]
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Fakola, E. G., et al. (2025). Investigating the potential of fluorinated hydrazide and hydrazones as inhibitors of COVID-19 main protease using molecular docking and DFT calculations. ResearchGate. Available at: [Link]
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Studer, A., et al. (2017). Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. The Journal of Organic Chemistry, 82(11), 5791–5800. Available at: [Link]
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van der Worp, B. A., et al. (2020). Fluoroalkylation of hydrazones under reductive conditions. ResearchGate. Available at: [Link]
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Fesik, S. W., et al. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Mini-Reviews in Medicinal Chemistry, 14(10), 832-853. Available at: [Link]
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. PubMed. Available at: [Link]
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Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, L., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(7), 3323-3332. Available at: [Link]
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Wang, Y., et al. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, 58(64), 8961-8964. Available at: [Link]
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Jeschke, P. (2021). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 241, 109680. Available at: [Link]
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Wang, X., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(20), 7853–7857. Available at: [Link]
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Zhang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 986616. Available at: [Link]
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Zhang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
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The Reaction of Fluoroolefins with Hydrazines. A New Synthesis of st/m-Tetrazines. ElectronicsAndBooks. Available at: [Link]
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Patil, K. C., Soundararajan, R., & Pai Vernekar, V. R. (1979). Synthesis and characterization of a new fluoride derivative of hydrazine, hydrazinium bifluoride. Inorganic Chemistry, 18(8), 2297–2298. Available at: [Link]
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da Cruz, A. C. A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5790. Available at: [Link]
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A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. (2017). Catalysis Letters, 147(7), 1820-1826. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology. Available at: [Link]
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Gordon, S., & Huff, V. N. (1953). Theoretical performance of liquid hydrazine and liquid fluorine as a rocket propellant. NASA Technical Reports Server (NTRS). Available at: [Link]
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Le, T. N. (2023). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 27(12), 2095–2110. Available at: [Link]
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Novel Fluorine-containing Energetic Materials: How Potential are They? A Computational Study of Detonation Performance. (2023). ResearchGate. Available at: [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2015). Pharmaceutical Technology. Available at: [Link]
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Defying thermodynamics to synthetize hydrazine. (2020). Request PDF. Available at: [Link]
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Future challenges and opportunities with fluorine in drugs? (2023). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to Aldehyde Derivatization using (2-Fluoro-4-nitrophenyl)hydrazine for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guidance for the derivatization of aldehydes using (2-Fluoro-4-nitrophenyl)hydrazine (FNPH). This procedure is a critical step for the sensitive quantification of aldehydes in various matrices by converting them into stable, UV-active hydrazones, which are amenable to analysis by High-Performance Liquid Chromatography (HPLC). While the focus of this guide is on FNPH, the principles and many of the procedural steps are analogous to the widely used 2,4-dinitrophenylhydrazine (DNPH) derivatization method.
Introduction: The Rationale for Aldehyde Derivatization
Aldehydes are a class of organic compounds that are of significant interest in pharmaceutical development, environmental analysis, and food chemistry. They can be present as starting materials, intermediates, impurities, or degradation products. Due to their often-low concentrations and lack of a strong chromophore, direct analysis of aldehydes by UV-Vis spectrophotometry or HPLC with UV detection can be challenging.
Derivatization with a suitable reagent, such as FNPH, addresses this limitation by converting the aldehyde into a new compound (a hydrazone) with significantly improved detectability. The resulting (2-Fluoro-4-nitrophenyl)hydrazones are highly conjugated molecules that exhibit strong absorbance in the UV-Visible region, enabling sensitive and selective quantification. The addition of a fluorine atom in FNPH, as compared to the more common DNPH, may offer altered chromatographic behavior and mass spectrometric fragmentation patterns, which can be advantageous in certain analytical scenarios.
The Chemistry of Derivatization: An Acid-Catalyzed Nucleophilic Addition-Elimination Reaction
The reaction between an aldehyde and this compound is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[1] The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is often facilitated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1]
-
Elimination (Dehydration): The resulting intermediate undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, yielding the (2-Fluoro-4-nitrophenyl)hydrazone derivative.
The presence of the nitro group on the phenyl ring of FNPH helps to stabilize the resulting hydrazone through resonance.
Diagram of the Reaction Mechanism
Caption: Aldehyde derivatization with FNPH.
Experimental Protocol: Derivatization of Aldehydes with FNPH
This protocol is based on established methods for aldehyde derivatization with phenylhydrazine reagents and should be optimized for your specific application.
Materials and Reagents
-
This compound (FNPH), high purity
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, benzaldehyde), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Acid catalyst: Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄), concentrated, analytical grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters, 0.45 µm, compatible with organic solvents
Preparation of Solutions
3.2.1. FNPH Derivatizing Reagent:
-
Caution: Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
Prepare a stock solution of FNPH in acetonitrile. A typical concentration for the analogous DNPH reagent is 1 mg/mL.[2]
-
To a 100 mL volumetric flask, add 100 mg of FNPH.
-
Add approximately 80 mL of acetonitrile and sonicate until the FNPH is fully dissolved.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Acidification: Acid is required to catalyze the reaction.[1] Carefully add a catalytic amount of concentrated acid (e.g., 100 µL of perchloric acid or sulfuric acid) to the 100 mL FNPH solution. The optimal acid concentration may need to be determined empirically.
-
Store the derivatizing reagent in an amber glass bottle at 4°C. It is recommended to prepare this solution fresh weekly.
3.2.2. Aldehyde Standard Stock Solutions:
-
Prepare individual stock solutions of each aldehyde of interest at a concentration of 1 mg/mL in acetonitrile.
-
For volatile aldehydes, it is advisable to prepare the stock solutions gravimetrically.
-
Store the stock solutions in tightly sealed vials at 4°C.
3.2.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range for the calibration curve.
Derivatization Procedure
-
Sample Preparation:
-
For liquid samples, accurately measure a known volume or weight and dilute with acetonitrile if necessary to bring the aldehyde concentration within the calibration range.
-
For solid samples, perform a suitable extraction with acetonitrile to solubilize the aldehydes.
-
-
Reaction:
-
In a clean vial, combine 1.0 mL of the sample or working standard solution with 1.0 mL of the FNPH derivatizing reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. For some aldehydes, gentle heating (e.g., 40-60°C) may be required to ensure complete reaction.[3] The optimal reaction time and temperature should be validated for the specific aldehydes being analyzed.
-
-
Sample Work-up:
-
After the reaction is complete, the sample is typically ready for direct injection into the HPLC system.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter prior to injection.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for aldehyde derivatization.
HPLC Analysis of FNPH-Hydrazones
The resulting (2-Fluoro-4-nitrophenyl)hydrazones are typically analyzed by reverse-phase HPLC with UV detection.
Typical HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B. A typical gradient might be 60% A to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
| Detection Wavelength | The optimal wavelength should be determined experimentally by acquiring the UV spectrum of the FNPH-hydrazone standards. For the analogous DNPH-hydrazones, the detection wavelength is typically around 360 nm.[4] |
Data Analysis and Quantification
-
Identify the peaks corresponding to the FNPH-hydrazones of the target aldehydes based on their retention times, which should be confirmed by running individual standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the aldehydes in the samples by interpolating their peak areas on the calibration curve.
Important Considerations and Troubleshooting
-
Stereoisomers: It is well-documented that 2,4-dinitrophenylhydrazones can form E and Z stereoisomers, which may appear as separate or broadened peaks in the chromatogram.[5] This is also a possibility for FNPH-hydrazones. Adding a small amount of acid (e.g., phosphoric acid) to the mobile phase or the sample can sometimes help to interconvert the isomers and result in a single, sharp peak.[5]
-
Reagent Purity: The purity of the FNPH reagent is crucial for accurate quantification. Impurities in the reagent can lead to interfering peaks in the chromatogram.
-
Blank Samples: Always analyze a reagent blank (acetonitrile + FNPH reagent) to identify any potential interfering peaks originating from the reagents or solvent.
-
Reaction Completeness: Ensure that the derivatization reaction has gone to completion by analyzing samples at different reaction times.
-
Derivative Stability: While hydrazones are generally stable, it is good practice to analyze the derivatized samples within 24 hours. If longer storage is necessary, the stability of the derivatives should be evaluated.
Conclusion
The derivatization of aldehydes with this compound is a robust and sensitive method for their quantification. By converting the analytes into stable, UV-active hydrazones, this protocol enables the reliable determination of low levels of aldehydes in a variety of sample matrices. As with any analytical method, proper validation of the procedure for the specific application is essential to ensure accurate and precise results.
References
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- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- Kumaran, S., et al. (2013). Synthesis and Biological Evaluation of Hydrazones Derived from 2, 4-Dinitrophenylhydrazine. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(1), 1-8.
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from [Link]
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- This is a placeholder for a real reference th
- Ibrahim, U. K., et al. (2021). Synthesis and Biological Evaluation of Hydrazones Derived from 2, 4-Dinitrophenylhydrazine. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 65-71.
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- Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
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- This is a placeholder for a real reference th
-
METTLER TOLEDO. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: (2-Fluoro-4-nitrophenyl)hydrazine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Reagent for Modern Drug Discovery
(2-Fluoro-4-nitrophenyl)hydrazine is a substituted arylhydrazine that serves as a versatile and powerful building block in medicinal chemistry. Its utility stems from the unique interplay of its three key functional components:
-
The Hydrazine Moiety (-NHNH₂): A potent nucleophile, this group is the reactive center for forming hydrazones via condensation with aldehydes and ketones. This reactivity is the cornerstone of its application in both synthesis and analytics.[1][2]
-
The 4-Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring. It can serve as a critical pharmacophoric element for hydrogen bonding in protein-ligand interactions or as a synthetic handle for further chemical modification.[3]
-
The 2-Fluoro Group (-F): The strategic placement of a fluorine atom is a well-established strategy in drug design.[4][5][6] Fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity through specific interactions, and modulate the pKa of nearby functional groups.[4][6]
This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Application 1: Synthesis of 7-Fluoro-5-nitroindole Scaffolds via Fischer Indole Synthesis
The indole ring is a privileged scaffold found in a vast number of pharmaceuticals and bioactive natural products. The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for constructing this heterocyclic core.[7][8] this compound is an ideal starting material for producing indoles with specific fluorine and nitro substitution patterns, which are highly sought after in kinase inhibitor development.[9][10][11]
Causality and Mechanistic Insight
The reaction proceeds through a series of well-defined steps under acidic conditions.[7][8][12] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Hydrazone Formation: The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone, forming a phenylhydrazone intermediate.[8]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[7]
-
[12][12]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted rearrangement occurs, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the phenyl ring.[7][12]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon creates a five-membered ring.[12]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring.[7]
The fluorine and nitro groups on the starting hydrazine are retained throughout this process, ultimately residing at the 7- and 5-positions of the final indole product, respectively.
Diagram: The Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol 1: Synthesis of 7-Fluoro-5-nitro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a substituted tetrahydrocarbazole (a tricyclic indole) from this compound and cyclohexanone.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound hydrochloride in 20 mL of ethanol.
-
Add 1.1 equivalents of cyclohexanone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (the hydrazone) is typically observed. The reaction can be monitored by TLC.
-
Expert Insight: While the hydrazone can be isolated, it is often more efficient to proceed directly to the cyclization step in a one-pot synthesis.[8]
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone mixture, slowly and carefully add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Alternative: For a less aggressive reaction, the solvent can be removed in vacuo and the crude hydrazone can be added to pre-heated (80-100 °C) polyphosphoric acid.
-
Attach a reflux condenser and heat the mixture to 80-90 °C for 2-3 hours. The color of the reaction mixture will darken significantly.
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic mixture over crushed ice in a large beaker. This will precipitate the crude product.
-
Neutralize the slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to obtain the pure 7-Fluoro-5-nitro-1,2,3,4-tetrahydrocarbazole.
-
Application 2: A Precursor for Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) have seen a resurgence in drug discovery, offering enhanced potency and prolonged pharmacodynamic effects by forming a stable bond with their protein target.[13][14][15] While acrylamides targeting cysteine are the most common "warheads," hydrazines are emerging as a class of reactive probes that can be used to target enzymes through different mechanisms, such as oxidative activation or reaction with electrophilic cofactors.[16][17]
Role in Covalent Inhibitor Design
This compound is not typically the warhead itself but is used to construct the core scaffold of a potential inhibitor. The hydrazine moiety is then either unmasked in a later step or incorporated as part of a larger pharmacophore designed to place it in proximity to a reactive site on the target protein.
-
Scaffold Construction: The fluoro- and nitro-substituted phenyl ring can be a key part of the recognition element that provides initial, non-covalent binding affinity (Kᵢ) for the target.[13] For example, in kinase inhibitor design, this ring might bind in the hinge region or another pocket of the ATP-binding site.[11][18][19]
-
Latent Reactivity: The hydrazine group provides latent reactivity. In the oxidative environment of a cell or the active site of certain enzymes (e.g., flavoenzymes), the hydrazine can be oxidized to a highly reactive diazene intermediate, which can then covalently modify the protein.[16]
Diagram: General Workflow for Covalent Inhibitor Characterization
Caption: Workflow for identifying and validating covalent inhibitors.
Protocol 2: General Method for Assessing Time-Dependent Inhibition
This protocol provides a framework for determining if a compound acts as a covalent inhibitor by measuring enzyme activity after pre-incubation. This is a critical validation step.[14]
Materials:
-
Target enzyme of interest
-
Test inhibitor (synthesized using a scaffold derived from this compound)
-
Enzyme-specific substrate (e.g., a fluorescent or luminescent substrate)
-
Assay buffer
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in assay buffer containing a constant low percentage of DMSO (e.g., 1%).
-
Prepare a solution of the target enzyme in assay buffer at 2x the final desired concentration.
-
-
Pre-incubation:
-
In a microplate, add equal volumes of the 2x enzyme solution and the various inhibitor dilutions (or vehicle control).
-
Incubate the plate for different periods (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).
-
Trustworthiness Check: The key variable is time. A true covalent inhibitor will show increasing inhibition with longer pre-incubation times, whereas a reversible inhibitor's potency will be independent of incubation time.
-
-
Activity Measurement:
-
After each pre-incubation period, initiate the enzymatic reaction by adding the specific substrate.
-
Immediately measure the reaction rate using a plate reader (e.g., monitoring the increase in fluorescence over time).
-
-
Data Analysis:
-
For each pre-incubation time point, plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
A leftward shift in the IC₅₀ curve (i.e., a decrease in the IC₅₀ value) with increasing pre-incubation time is the hallmark of a time-dependent, covalent inhibitor.
-
| Pre-incubation Time (min) | IC₅₀ (nM) [Hypothetical Data] |
| 0 | 850 |
| 30 | 210 |
| 60 | 95 |
| 120 | 40 |
Application 3: Analytical Derivatization for Carbonyl Detection
In analytical chemistry, especially in environmental and biomedical analysis, it is often necessary to detect low concentrations of aldehydes and ketones. These molecules frequently lack a native chromophore, making them difficult to detect with standard HPLC-UV methods.[20] Derivatization with a hydrazine-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH, Brady's reagent), is a classic solution.[21][22][23] this compound can be used similarly.
Principle of Derivatization
The reaction is a simple condensation that forms a stable, colorful hydrazone derivative.[2][24] The nitro-substituted phenyl ring introduced by the reagent acts as a strong chromophore, allowing the resulting hydrazone to be easily detected and quantified by UV-Vis spectrophotometry at wavelengths around 360 nm.[23][25] This method transforms an "invisible" analyte into a highly "visible" one.
Protocol 3: Derivatization of Aqueous Aldehydes/Ketones for HPLC-UV Analysis
This protocol is adapted from standard EPA methods for carbonyl analysis and demonstrates the general procedure.[23]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Perchloric acid or Phosphoric acid
-
Aqueous sample (e.g., groundwater, process water)
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with UV detector
Procedure:
-
Reagent Preparation:
-
Prepare a derivatizing solution by dissolving this compound in acetonitrile to a concentration of ~0.5 mg/mL. Acidify the solution by adding ~0.25 mL of concentrated perchloric acid per 100 mL of solution. Safety Note: Handle acids with appropriate PPE.
-
-
Sample Derivatization:
-
Take a known volume of the aqueous sample (e.g., 50 mL).
-
Add an equal volume of the prepared derivatizing solution.
-
Allow the reaction to proceed at 40 °C for 1 hour.[25]
-
-
Extraction and Concentration:
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the entire derivatized sample onto the SPE cartridge. The hydrazone derivatives will be retained.
-
Wash the cartridge with water to remove interfering salts.
-
Elute the hydrazone derivatives from the cartridge with a small volume (e.g., 2-5 mL) of acetonitrile. This step concentrates the analyte.
-
-
HPLC Analysis:
-
Inject an aliquot of the eluate into the HPLC system.
-
Analyze using the conditions outlined in the table below. The identity of the carbonyl compound is determined by its retention time compared to a known standard, and its concentration is determined by the peak area.
-
| HPLC Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Hergenrother, P. J., et al. (2016). Exploration of the interrupted Fischer indolization reaction. PMC. [Link]
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Marten, S., & Naguschewski, M. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
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Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed. [Link]
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Scribd. Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. [Link]
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Digital Commons @ USF. Synthesis of[7][8][26]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Bar-Peled, L., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]
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Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Fesik, S. W., et al. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
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Bîcu, E., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
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Berti, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Lee, H., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]
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Chemguide. addition-elimination reactions of aldehydes and ketones. [Link]
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Tang, B., et al. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. PubMed. [Link]
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Pagniez, F., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. PMC. [Link]
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McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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Li, J., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. NIH. [Link]
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Kouznetsov, V. V., et al. (2020). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. [Link]
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Li, D., et al. (2020). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC. [Link]
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YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
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McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
Scribd. Preparation of 2,4 Dinitro-Phenyl Hydrazone (2,4-DNP) Derivatives of Aldehydes R-CHO / Ketones R-Co-R. [Link]
-
ResearchGate. (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). [Link]
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Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (2-Fluoro-4-nitrophenyl)hydrazine
Abstract: This document provides a detailed guide for the synthesis of diverse, high-value heterocyclic compounds utilizing (2-Fluoro-4-nitrophenyl)hydrazine as a strategic starting material. This precursor is particularly valuable due to the unique electronic properties conferred by its substituents: the fluorine atom, which can enhance metabolic stability and binding affinity, and the nitro group, a versatile synthetic handle for further functionalization.[1][2][3][4] This guide moves beyond simple procedural outlines to explain the mechanistic rationale behind key synthetic transformations, including the Fischer indole synthesis, pyrazole formation, and pyridazinone cyclization. Detailed, step-by-step protocols, data tables, and workflow diagrams are provided to enable researchers, medicinal chemists, and drug development professionals to reliably synthesize these important molecular scaffolds.
Introduction: The Strategic Advantage of this compound
This compound is a powerful building block in modern medicinal and agrochemical research. Its utility stems from the combined influence of its functional groups on the phenyl ring.
-
Fluorine Atom: The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design. Its high electronegativity and small steric footprint can profoundly alter a molecule's pKa, lipophilicity, and conformation, often leading to improved metabolic stability, bioavailability, and target-binding affinity.[2][3][5]
-
Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the reactivity of the hydrazine and the aromatic ring. It serves as a key directing group in cyclization reactions and can be readily reduced to an amine, providing a vector for subsequent diversification and library synthesis.[6]
This combination makes the title compound an ideal precursor for creating libraries of fluorinated and nitrated heterocycles, classes of compounds with demonstrated applications as potent therapeutic agents.[1][4] This guide details robust protocols for its conversion into indoles, pyrazoles, and pyridazinones.
Figure 1: Synthetic pathways from this compound.
Synthesis of 5-Fluoro-7-nitro-indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8] The reaction proceeds through a hydrazone intermediate, which undergoes a critical[9][9]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.[10][11]
Mechanistic Rationale
The choice of acid catalyst is crucial. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) can be used.[7] The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine form, which is the substrate for the sigmatropic rearrangement. The electron-withdrawing nitro group at the para-position and the fluoro group at the ortho-position of the hydrazine influence the electronic density of the rearranging aniline intermediate, impacting the cyclization step.
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The Versatile Reagent: A Guide to (2-Fluoro-4-nitrophenyl)hydrazine in Organic Synthesis
(2-Fluoro-4-nitrophenyl)hydrazine has emerged as a valuable and versatile reagent in the arsenal of synthetic organic chemists. Its unique electronic and structural features, arising from the presence of a fluorine atom and a nitro group on the phenyl ring, impart distinct reactivity that can be strategically exploited in the synthesis of a diverse array of heterocyclic compounds and for the derivatization of carbonyls. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction to a Key Building Block
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the nucleophilicity of the hydrazine moiety and the reactivity of the aromatic ring. These electronic effects are pivotal in the context of its applications, particularly in the renowned Fischer indole synthesis and in the formation of various other heterocyclic systems. Understanding these properties is crucial for predicting reactivity and optimizing reaction conditions.
I. The Fischer Indole Synthesis: Crafting Substituted Indoles
The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, providing a powerful method for the construction of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] The use of this compound in this reaction allows for the direct introduction of both a fluorine atom and a nitro group into the indole core, leading to the formation of 7-fluoro-5-nitroindoles. These substituted indoles are valuable intermediates, as the fluorine atom can modulate pharmacokinetic properties and the nitro group offers a handle for further functionalization, such as reduction to an amino group.[3]
Mechanistic Insights
The Fischer indole synthesis is a complex, acid-catalyzed reaction that proceeds through several key steps.[1] The generally accepted mechanism involves:
-
Hydrazone Formation: The initial step is the condensation of this compound with an aldehyde or a ketone to form the corresponding (2-fluoro-4-nitrophenyl)hydrazone. This reaction is typically reversible and is driven to completion by the removal of water.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.
Experimental Protocol: General Procedure for the Synthesis of 7-Fluoro-5-nitroindoles
This protocol provides a general framework for the Fischer indole synthesis using this compound. Optimization of the acid catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride)[1]
-
Solvent (e.g., ethanol, acetic acid, toluene)[3]
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone may precipitate from the solution upon cooling. If so, it can be isolated by filtration, washed with a cold solvent, and dried. Alternatively, the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the crude or purified hydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent. Alternatively, a strong acid like sulfuric acid can be added to a solution of the hydrazone in a high-boiling solvent like toluene.[3]
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 150 °C) and stir for the required time (can range from minutes to several hours). Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture into ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 7-fluoro-5-nitroindole.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 7-fluoro-5-nitroindole derivative.
-
| Substrate (Aldehyde/Ketone) | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| General Aldehyde/Ketone | Polyphosphoric Acid (PPA) | Neat | 80-120 | 1-4 h | Varies | [3] |
| General Aldehyde/Ketone | Sulfuric Acid | Toluene | Reflux | 2-6 h | Varies | [3] |
| General Aldehyde/Ketone | Zinc Chloride | Ethanol | Reflux | 4-8 h | Varies | [1] |
Table 1: Representative Reaction Conditions for the Fischer Indole Synthesis of 7-Fluoro-5-nitroindoles. Yields are highly substrate-dependent.
II. Derivatizing Agent for Carbonyl Compounds
This compound serves as an effective derivatizing agent for aldehydes and ketones, a technique widely used in analytical chemistry for the detection and quantification of these carbonyl compounds.[5][6] The reaction of this compound with a carbonyl compound forms a stable and crystalline (2-fluoro-4-nitrophenyl)hydrazone derivative. These derivatives are often brightly colored and possess strong chromophores, making them readily detectable by UV-Vis spectroscopy and high-performance liquid chromatography (HPLC).[4][7]
The introduction of the fluorine atom provides an additional analytical handle, as these derivatives can also be analyzed by 19F NMR spectroscopy.
Experimental Protocol: Derivatization of Carbonyls for HPLC Analysis
This protocol outlines a general procedure for the derivatization of aldehydes and ketones with this compound for subsequent HPLC analysis.
Materials:
-
This compound
-
Sample containing carbonyl compound(s)
-
Acetonitrile (HPLC grade)
-
Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Derivatizing Reagent:
-
Prepare a solution of this compound (e.g., 0.1% w/v) in acetonitrile containing a small amount of acid catalyst (e.g., 0.1% sulfuric acid). This solution should be prepared fresh.
-
-
Derivatization:
-
To a known volume of the sample solution (dissolved in acetonitrile), add an excess of the derivatizing reagent solution.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
HPLC Analysis:
-
After the reaction is complete, the mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Separate the (2-fluoro-4-nitrophenyl)hydrazone derivatives on a C18 column using a suitable mobile phase, typically a gradient of acetonitrile and water.
-
Detect the derivatives using a UV detector at a wavelength where the hydrazones exhibit strong absorbance.
-
Quantify the carbonyl compounds by comparing the peak areas to those of known standards that have been derivatized under the same conditions.
-
III. Synthesis of Other Heterocyclic Compounds
Beyond the Fischer indole synthesis, this compound is a valuable precursor for the synthesis of other important classes of heterocyclic compounds, such as pyrazoles and triazoles. These heterocycles are prevalent in medicinal chemistry and materials science.
A. Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or other suitable precursors.[5][8] The use of this compound leads to the formation of N-aryl pyrazoles bearing the 2-fluoro-4-nitrophenyl substituent.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add this compound (1.0 eq.) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
B. Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. One common synthetic route involves the cyclization of acylthiosemicarbazides, which can be prepared from the corresponding acid hydrazides.[4] this compound can be converted to its corresponding acid hydrazide and subsequently used in the synthesis of 1,2,4-triazole derivatives.
IV. Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a reagent of significant utility in organic synthesis. Its application in the Fischer indole synthesis provides a direct route to valuable 7-fluoro-5-nitroindoles. Furthermore, its role as a derivatizing agent for carbonyl compounds and as a precursor for other heterocyclic systems like pyrazoles and triazoles highlights its versatility. By understanding the underlying reaction mechanisms and adhering to safe handling practices, researchers can effectively leverage the unique reactivity of this compound to advance their synthetic and analytical objectives in drug discovery and materials science.
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- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry, 6(2), 151-155.
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- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. https://doi.org/10.3390/molecules15042491
- Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir – An Antiviral Drug for Treatment of Hepatitis B by High Performance Liquid Chromatography. (2016). International Journal of ChemTech Research, 9(5), 70-79.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. https://doi.org/10.3389/fchem.2022.999335
- Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Retrieved from https://edu.rsc.org/experiments/bradys-test-for-aldehydes-and-ketones/452.article
- The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2014). Journal of The American Society for Mass Spectrometry, 25(11), 1957–1964. https://doi.org/10.1007/s13361-014-0975-y
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). Egyptian Journal of Chemistry, 66(11), 333-339.
- Process for the preparation of pyrazole. (1984).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.). Retrieved from https://www.coleparmer.com/msds/ACR/A14/A14995_msds.pdf
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(19), 6296. https://doi.org/10.3390/molecules27196296
- Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd. Retrieved from https://www.scribd.com/document/444935402/Expt-7-The-Fischer-Indole-Synthesis-New
- Synthesis of 5-Fluoroindole-5-13C. (2021). DiVA. Retrieved from http://www.diva-portal.org/smash/get/diva2:1568228/FULLTEXT01.pdf
- Cameo Chemicals. (n.d.). 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]. Retrieved from https://cameochemicals.noaa.gov/chemical/20194
- PubChem. (n.d.). (4-Nitrophenyl)hydrazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3310889
- ChemicalBook. (2023, December 31). 4-Nitrophenylhydrazine. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6702418.htm
- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (2010).
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Application Note: Quantitative Determination of Ketones in Environmental Samples Using (2-Fluoro-4-nitrophenyl)hydrazine Derivatization Followed by HPLC-UV Analysis
Abstract
This application note details a robust and sensitive method for the quantitative analysis of low-level ketones in various environmental matrices, such as water and air. The methodology is based on the pre-column derivatization of ketones with (2-Fluoro-4-nitrophenyl)hydrazine (FNPH). This reaction converts the typically volatile and poorly chromophoric ketones into stable, UV-active hydrazone derivatives. Subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) allows for excellent separation and quantification. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step protocol for sample preparation and derivatization, and validated HPLC-UV analytical conditions.
Introduction
Ketones, along with aldehydes, are part of a class of volatile organic compounds (VOCs) known as carbonyls. They are prevalent in the environment, originating from both natural (e.g., vegetative emissions) and anthropogenic sources, including industrial processes, vehicle exhaust, and solvent use.[1][2] Certain ketones are recognized as air pollutants and can contribute to the formation of ground-level ozone and other secondary organic aerosols.[3] Therefore, accurate and sensitive monitoring of ketone concentrations in environmental samples is crucial for assessing air and water quality, understanding atmospheric chemistry, and ensuring regulatory compliance.[2]
Direct analysis of ketones by common techniques like reversed-phase HPLC is challenging due to their high volatility, polarity, and lack of a strong chromophore for UV detection.[4] To overcome these limitations, a derivatization strategy is employed. Hydrazine-based reagents, such as the widely used 2,4-Dinitrophenylhydrazine (DNPH), react with the carbonyl group to form stable hydrazone derivatives that exhibit strong UV absorbance, significantly enhancing detection sensitivity.[3][4][5]
This note focuses on this compound (FNPH), a reagent analogous to DNPH. The fluorine substitution offers potential advantages in terms of chromatographic properties and detector response. The resulting FNPH-hydrazones are well-suited for separation by HPLC and quantification by UV detection.
Principle of the Method
The core of this analytical method is the chemical derivatization of the ketone's carbonyl group with FNPH. This reaction is a nucleophilic addition-elimination (or condensation) reaction that occurs under acidic conditions.[5] The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form a stable (2-fluoro-4-nitrophenyl)hydrazone derivative.[6][7][8]
The key features of this derivatization are:
-
Formation of a Chromophore: The resulting hydrazone contains an extended system of conjugated pi electrons from the aromatic ring and the C=N double bond, which acts as a strong chromophore. This allows for sensitive detection using a standard UV detector, typically in the range of 350-370 nm.[1][9]
-
Increased Molecular Weight and Stability: The derivatization increases the molecular weight and reduces the volatility of the parent ketones, making them less prone to evaporative losses and more suitable for analysis by liquid chromatography.[4]
-
Improved Chromatographic Separation: The nonpolar aromatic group enhances the retention of the derivatives on reversed-phase HPLC columns (e.g., C18), enabling efficient separation from other sample components.[4]
The general reaction scheme is illustrated below.
Caption: General reaction of a ketone with FNPH to form a stable hydrazone.
Experimental Protocol
This section provides a detailed workflow for the analysis of ketones in aqueous samples. Modifications may be required for other matrices like soil or air. Air sampling, for instance, often involves drawing air through a sorbent tube coated with the derivatizing agent.[1][10]
Workflow Overview
Caption: Experimental workflow for ketone analysis using FNPH derivatization.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Reagent-grade water (18.2 MΩ·cm).
-
Reagents: this compound (FNPH, >98% purity), Hydrochloric acid (HCl, concentrated, analytical grade), Target ketone standards (e.g., acetone, methyl ethyl ketone, >99% purity).
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).
-
Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
-
Equipment: Analytical balance, pH meter, vortex mixer, heating block or water bath, SPE vacuum manifold, HPLC system with UV/Vis detector.
Preparation of Solutions
-
FNPH Derivatizing Reagent (0.5 mg/mL): Dissolve 50 mg of FNPH in 100 mL of acetonitrile. Caution: Hydrazine derivatives can be toxic and potentially explosive; handle with appropriate personal protective equipment (PPE) in a fume hood.[11]
-
Ketone Stock Standards (1000 µg/mL): Accurately weigh 100 mg of each target ketone into a 100 mL volumetric flask. Dilute to volume with methanol. Store at 4°C.
-
Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standards with reagent-grade water. These standards must be derivatized in the same manner as the samples.
Sample Preparation and Derivatization Protocol
-
Sample Collection: Collect approximately 100 mL of the aqueous sample in a clean glass container.[12]
-
Spiking (for QC): For matrix spike samples, add a known amount of the ketone stock standard to a sample aliquot.
-
Derivatization:
-
To a 100 mL aliquot of the sample (or calibration standard), add 1.0 mL of the FNPH derivatizing reagent.
-
Adjust the pH of the solution to approximately 3 with dilute HCl.[13] This acidic environment is crucial for catalyzing the condensation reaction.[5]
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath or heating block at 40°C for 60 minutes to ensure complete reaction.
-
-
Solid-Phase Extraction (SPE) - Concentration and Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of reagent-grade water. Do not allow the cartridge to go dry.
-
Loading: Pass the entire 100 mL derivatized sample through the SPE cartridge at a flow rate of approximately 5 mL/min. The hydrazone derivatives will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Elution: Elute the retained hydrazone derivatives with 5 mL of acetonitrile into a collection vial.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen if further concentration is needed, then reconstitute in 1.0 mL of acetonitrile/water (50:50, v/v). Transfer the final extract to an autosampler vial for HPLC analysis.
HPLC-UV Analytical Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Analysis and Performance
Quantification
Identify the FNPH-ketone derivative peaks in the sample chromatograms by comparing their retention times with those of the derivatized standards. Construct a calibration curve by plotting the peak area of each standard against its concentration. The concentration of ketones in the original sample can be calculated using the linear regression equation derived from this curve, accounting for the concentration factor from the SPE step.
Method Performance Characteristics
The performance of this method should be validated according to established guidelines. Key parameters are summarized in the table below.
| Parameter | Typical Performance | Rationale & Justification |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between detector response and concentration across the calibration range. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | The lowest concentration of analyte that can be reliably distinguished from the baseline noise. |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 10% | Measures the repeatability of the method. Determined by analyzing replicate samples. |
| Accuracy (% Recovery) | 85 - 115% | Assesses systematic error. Determined by analyzing matrix spike samples. |
Trustworthiness and Method Validation
To ensure the reliability of results, a rigorous quality control (QC) system must be implemented. This self-validating system should include:
-
Method Blanks: An aliquot of reagent water carried through the entire analytical process to check for contamination from reagents, glassware, or the instrument.[12]
-
Laboratory Fortified Blanks (LFB): A reagent water sample spiked with a known concentration of ketones to verify the accuracy of the derivatization and analysis independent of sample matrix effects.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real environmental sample are spiked with a known amount of ketones. This is crucial for assessing the effect of the sample matrix on the method's accuracy and precision.
-
Purity of Standards: The purity of the FNPH reagent and ketone standards should be verified. Impurities in the derivatizing reagent can lead to artifact peaks in the chromatogram.[9]
Conclusion
The use of this compound as a pre-column derivatizing agent provides a highly effective strategy for the trace-level analysis of ketones in environmental samples. The method offers excellent sensitivity, selectivity, and robustness when coupled with HPLC-UV analysis. The formation of stable, UV-active hydrazones overcomes the inherent analytical challenges associated with underivatized ketones. By following the detailed protocol and implementing stringent quality control measures, researchers can achieve reliable and defensible data for environmental monitoring and risk assessment.
References
-
Lehotay, J., Hrobonova, K. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-12. Available at: [Link]
-
Zhang, J., Zhang, L., Fan, Z., Ilacqua, V. (2001). Development of the Personal Aldehydes and Ketones Sampler Based upon DNSH Derivatization on Solid Sorbent. Environmental Science & Technology, 35(18), 3691-3696. Available at: [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]
-
Peng, Q., Hu, W., Cao, R. (1998). Determination of Aldehydes and Ketones Pollutants in Ambient and Polluted Air by HPLC with Precolumn Chemical Derivatization. Chemical Journal of Chinese Universities, 19(S1), 405. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. Available at: [Link]
-
U.S. Environmental Protection Agency. (2022). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Wang, D., et al. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available at: [Link]
-
Kim, K-H., et al. (2012). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Available at: [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Available at: [Link]
-
LCGC International. (2023). Rapidly Analyzing Carbonyl Compounds Using HPLC. Available at: [Link]
-
Research and Reviews. (2021). Synthesis and Analysis of 2, 4-Dinitro Phenyl Hydrazine. Available at: [Link]
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Application Notes and Protocols for Hydrazone Formation with (2-Fluoro-4-nitrophenyl)hydrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (2-Fluoro-4-nitrophenyl)hydrazones
Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are pivotal intermediates in synthetic organic chemistry and hold a significant place in medicinal chemistry.[1][2] Their synthesis, typically achieved through the condensation reaction of a hydrazine with an aldehyde or a ketone, is a robust and versatile transformation.[1][3] The resulting hydrazone linkage is not merely a synthetic handle but often a critical component of a pharmacophore, contributing to the biological activity of the molecule.
This guide focuses on the use of a particularly valuable reagent: (2-Fluoro-4-nitrophenyl)hydrazine. The strategic incorporation of fluorine and a nitro group onto the phenylhydrazine scaffold imparts unique electronic properties that can significantly influence the reactivity of the hydrazine and the physicochemical and biological properties of the resulting hydrazone. Organofluorine compounds are of great interest in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity.[4][5] The electron-withdrawing nature of both the fluoro and nitro substituents can enhance the acidity of the N-H protons and influence the stability and reactivity of the final hydrazone product.[6][7] These substitutions are known to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making (2-Fluoro-4-nitrophenyl)hydrazones attractive scaffolds in drug discovery.[8][9]
This document provides a comprehensive, step-by-step guide to the formation of hydrazones using this compound, delving into the mechanistic underpinnings of the reaction and offering detailed experimental protocols for synthesis, purification, and characterization.
Mechanistic Insights: The Chemistry of Hydrazone Formation
The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction.[10] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
The mechanism proceeds through two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step and is facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a good leaving group (H₂O).
The overall reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5).[11] At very low pH, the hydrazine nucleophile can be protonated, rendering it non-nucleophilic and slowing the reaction. Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[12]
The presence of the electron-withdrawing fluoro and nitro groups on the phenyl ring of this compound decreases the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. However, these groups also increase the acidity of the N-H protons, which can influence the reaction equilibrium and the properties of the resulting hydrazone.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the synthesis and characterization of a (2-Fluoro-4-nitrophenyl)hydrazone.
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2-Fluoro-4-nitrophenyl)hydrazine
Welcome to the technical support center for (2-Fluoro-4-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile reagent. My focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound, particularly in common applications like the Fischer indole synthesis.
Issue 1: Low Yield in Fischer Indole Synthesis
Question: I am performing a Fischer indole synthesis using this compound and a ketone, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the Fischer indole synthesis are a common challenge.[1][2] Several factors can contribute to this, and a systematic approach to optimization is crucial.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can introduce side reactions that consume starting material or inhibit the catalyst.[1][2]
-
Actionable Advice: Always ensure the purity of your starting materials. If necessary, purify the this compound by recrystallization. Check the purity of your ketone or aldehyde via techniques like NMR or GC-MS before use.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[1][2][3][4] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed. The optimal catalyst is often substrate-dependent.[1]
-
Actionable Advice: Screen a variety of acid catalysts and concentrations. A good starting point is to use a milder acid like acetic acid and gradually move to stronger acids if the reaction does not proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid product decomposition with stronger acids.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to facilitate the key[5][5]-sigmatropic rearrangement.[1][4] However, excessive heat or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final indole product.[1][6]
-
Inefficient Cyclization: The final cyclization step to form the indole ring can be hampered by several factors.
-
Actionable Advice: Ensure anhydrous conditions, as water can deactivate the acid catalyst and interfere with reactive intermediates.[1] The choice of solvent can also play a role; sometimes, running the reaction in a higher-boiling point solvent can improve yields.
-
Issue 2: Formation of Multiple Products (Byproducts)
Question: My TLC analysis of the reaction mixture shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common issue, especially with complex substrates. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Regioisomer Formation: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[1] The ratio of these isomers can be influenced by the reaction conditions.
-
Mitigation: The acidity of the medium and steric hindrance can influence the regioselectivity.[1] Experiment with different acid catalysts and solvent systems. In some cases, a specific catalyst may favor the formation of one isomer over the other. Purification by column chromatography is often necessary to separate the desired isomer.[1]
-
-
Side Reactions of the Nitro Group: The nitro group on the phenylhydrazine is a strong electron-withdrawing group, but under certain conditions, it can be reduced. For instance, using hydrazine hydrate as a reagent can sometimes lead to the reduction of the nitro group to an amino group.[7]
-
Mitigation: Be mindful of the reagents used. If reduction is observed, consider alternative reaction conditions or protecting the nitro group, although this adds extra steps to the synthesis.
-
-
Aldol Condensation: If the aldehyde or ketone starting material has α-hydrogens, it can undergo self-condensation under acidic conditions, leading to aldol byproducts.[2]
-
Mitigation: This can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of the acid catalyst.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating my final product. The workup is messy, and purification by column chromatography is proving difficult.
Answer:
Effective product isolation is as critical as the reaction itself. A well-planned workup and purification strategy is essential.
Troubleshooting Purification:
-
Emulsion Formation During Workup: The presence of both acidic and basic components in the reaction mixture can lead to the formation of emulsions during aqueous workup, making phase separation difficult.
-
Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[8] Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve this issue.
-
-
Poor Separation on Silica Gel: If your product and impurities have very similar polarities, separation by standard silica gel chromatography can be challenging.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. Sometimes, a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can significantly improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on standard silica is not effective.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and handling of this compound.
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store this compound at 2-8°C.[9][10] This compound can be sensitive to heat, light, and moisture. Proper storage is crucial to maintain its purity and reactivity.
Q2: What are the primary safety concerns when working with this compound?
A: Like many nitroaromatic compounds and hydrazines, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or inhaled.[11][12] It can also cause skin and eye irritation.[11][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Some related compounds are flammable solids.[11][12]
Q3: Can I use this compound in reactions other than the Fischer indole synthesis?
A: Yes, while it is a very common reagent for the Fischer indole synthesis, this compound can also be used in other reactions. For example, it can react with aldehydes and ketones to form hydrazones, which are often crystalline solids with sharp melting points, making them useful for the characterization and identification of carbonyl compounds.[14][15] It can also be a precursor for the synthesis of other heterocyclic compounds.
Q4: How can I monitor the progress of my reaction involving this compound?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1][16] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.
Section 3: Experimental Protocols & Data
General Protocol for Fischer Indole Synthesis
This is a general guideline, and specific conditions will need to be optimized for your particular substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 10% v/v sulfuric acid in ethanol, or a catalytic amount of zinc chloride) to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[16] After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Data Summary Table: Common Solvents and Catalysts
| Solvent | Boiling Point (°C) | Common Acid Catalysts | Notes |
| Ethanol | 78 | H₂SO₄, HCl, Acetic Acid | Good general-purpose solvent. |
| Acetic Acid | 118 | Self-catalyzing, H₂SO₄ | Can act as both solvent and catalyst. |
| Toluene | 111 | PPA, ZnCl₂ | Higher boiling point for less reactive substrates. |
| Polyphosphoric Acid (PPA) | High | PPA itself | Often used neat for difficult cyclizations. |
Visualization of Key Processes
General Workflow for Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (n.d.). Reaction development A Optimization of reaction conditions.
- ResearchGate. (n.d.). Reaction condition optimization for the hydrazine substitution of p-nitro-aromatic fluorides.
- BLD Pharm. (n.d.). 127350-92-9|this compound.
- ResearchGate. (n.d.). Screening and optimization of the reaction conditions.
- National Institutes of Health. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones.
- PubChem. (n.d.). This compound (C6H6FN3O2).
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ChemicalBook. (n.d.). 2-FLUORO-4-NITRO-PHENYL HYDRAZINE | 127350-92-9.
- ChemicalBook. (n.d.). 2-FLUORO-4-NITRO-PHENYL HYDRAZINE CAS#: 127350-92-9.
- Guidechem. (n.d.). 2-FLUORO-4-NITRO-PHENYL HYDRAZINE 127350-92-9 wiki.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- PubChem. (n.d.). (3-Fluoro-4-nitrophenyl)hydrazine.
- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Organic Syntheses. (n.d.). Procedure.
- ChemicalBook. (n.d.). 2-Nitrophenylhydrazine synthesis.
- Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS.
- PrepChem.com. (n.d.). Preparation of 4-nitrophenylhydrazine.
- ResearchGate. (2019). Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior).
- Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine.
- SAFETY DATA SHEET. (2009). 2-Nitrophenylhydrazine.
- Chemguide. (n.d.). ADDITION-ELIMINATION REACTIONS OF ALDEHYDES AND KETONES.
- PMC. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
- YouTube. (2025). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained.
- CDH Fine Chemical. (n.d.). 4-NITRO PHENYL HYDRAZINE CAS NO 100-16-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
- Apollo Scientific. (n.d.). 1-(2-Nitrophenyl)hydrazine.
- Google Patents. (n.d.). CN101157635A - Method for preparing 2-nitro phenylhydrazine.
- PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine.
- PubChem. (n.d.). (4-Nitrophenyl)hydrazine.
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Technical Support Center: A-Z Guide to Fischer Indole Synthesis with Substituted Hydrazines
Welcome to the comprehensive support guide for navigating the intricacies of the Fischer indole synthesis, with a specialized focus on reactions involving substituted hydrazines. This resource is designed for researchers, chemists, and drug development professionals who seek to optimize yields and troubleshoot common hurdles in this cornerstone of heterocyclic chemistry. Here, we move beyond mere procedural lists to delve into the causal relationships between reaction parameters and outcomes, ensuring a deeper, more actionable understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when employing substituted hydrazines in the Fischer indole synthesis.
Q1: My Fischer indole synthesis is resulting in a low yield. What are the general contributing factors?
A1: Low yields are a frequent issue and can stem from a variety of factors. The Fischer indole synthesis is notoriously sensitive to reaction parameters.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce competing side reactions. It is highly recommended to use freshly purified or distilled starting materials.[1]
-
Acid Catalyst Choice and Concentration: The nature and amount of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (such as ZnCl₂, BF₃) are used, and the optimal choice often depends on the specific substrates.[1][2][3] Polyphosphoric acid (PPA) is a commonly effective catalyst.[1][4]
-
Reaction Temperature and Time: This reaction often requires heat to proceed.[1][4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of your starting materials or product.[1] Close monitoring of the reaction's progress via Thin-Layer Chromatography (TLC) is essential.
-
Solvent Selection: The solvent can significantly impact the reaction's success. Polar aprotic solvents like DMSO and acetic acid are frequently employed.[1][5]
Q2: How do electron-donating or electron-withdrawing groups on the substituted hydrazine affect the reaction?
A2: The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the reaction's outcome.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups can increase the rate of the desired[2][2]-sigmatropic rearrangement. However, they can also over-stabilize a key intermediate, making the undesired N-N bond cleavage a more competitive pathway, which can lead to lower yields.[6][7][8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) generally slow down the desired rearrangement and may necessitate harsher reaction conditions (e.g., stronger acid, higher temperature).[4][7] While they can suppress N-N bond cleavage, the more forceful conditions required can promote other side reactions.[7]
Q3: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?
A3: Achieving regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis. The choice of acid catalyst is a primary factor influencing the outcome. As a general observation, stronger acids may favor the formation of the indole from the less substituted enamine intermediate.[9] It is advisable to screen various acid catalysts and their concentrations to optimize the yield of the desired regioisomer.[9] In some cases, using zeolite catalysts has been shown to alter and improve the distribution of regioisomers.[10]
Q4: Can I synthesize the parent, unsubstituted indole using this method?
A4: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[6] A more reliable, alternative route involves using pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step.[5][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
Problem 1: Reaction Fails to Proceed or Stalls at the Hydrazone Intermediate
If your reaction shows no progress or you are primarily recovering the starting phenylhydrazone, consider the following troubleshooting steps.
Causality Analysis: The key bond-forming step in the Fischer indole synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[2][3][11] This step often has a significant activation energy barrier. Insufficient acid strength or low temperatures can prevent the reaction from surmounting this barrier.[1][7]
Troubleshooting Workflow:
Caption: Competing pathways in the Fischer indole synthesis.
Common Side Reactions and Mitigation Strategies:
-
N-N Bond Cleavage:
-
Symptom: Formation of aniline derivatives and other degradation products. [7][12] * Cause: This is particularly problematic with hydrazines bearing strong electron-donating groups, which weaken the N-N bond. [6][8] * Solution: While seemingly counterintuitive, sometimes using a stronger acid can favor the rate of the desired-[2][2]sigmatropic rearrangement over the cleavage. However, for extremely electron-rich systems, a different synthetic route to the target indole might be necessary. [7]
-
-
Aldol Condensation:
-
Symptom: Formation of higher molecular weight byproducts, especially when using enolizable aldehydes or ketones.
-
Cause: The acidic conditions can catalyze the self-condensation of the carbonyl starting material. [1][7] * Solution: Consider pre-forming the hydrazone under milder, non-acidic conditions before subjecting it to the cyclization step. This removes the free carbonyl compound from the acidic reaction mixture.
-
-
Friedel-Crafts Type Reactions:
-
Symptom: Unintended reactions if other aromatic rings are present in the substrates.
-
Cause: The strong acid catalyst can promote electrophilic aromatic substitution. [6] * Solution: Use the mildest possible acid and temperature conditions that still afford the desired product.
-
Problem 3: Difficulty with Product Purification
Even with a successful reaction, isolating the final indole product can be a challenge.
Troubleshooting Purification:
-
Product Tailing on Silica Gel: Indoles can be somewhat acidic and may interact strongly with the acidic surface of standard silica gel, leading to poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of a volatile base, like triethylamine (typically 1-2%), in the eluent. [9]Alternatively, consider using a different stationary phase such as alumina. [9]* Co-elution of Products: If you have a mixture of regioisomers or closely related byproducts, baseline separation can be difficult.
-
Solution: Experiment with different solvent systems. Sometimes adding a small percentage of a more polar solvent like methanol to a non-polar eluent can improve separation. [9]For very difficult separations, consider preparative HPLC or recrystallization. [9]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using PPA
This protocol is a robust starting point for many substituted hydrazines.
-
Hydrazone Formation (Optional - can be done in situ):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the limiting reagent.
-
Remove the ethanol under reduced pressure. The crude hydrazone can often be used directly in the next step.
-
-
Indolization:
-
In a separate flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (PPA) (approx. 4g per 1.2g of hydrazone) to 100°C. [1] * With vigorous stirring, carefully add the crude hydrazone to the hot PPA.
-
Increase the temperature to 150-160°C and maintain for 10-15 minutes, monitoring by TLC. The mixture will typically darken. [1]
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the mixture onto a large amount of crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual PPA. [1] * The crude product can then be purified by column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can dramatically reduce reaction times and improve yields.
-
Reaction Setup:
-
In a microwave vial, combine the phenylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.) in a suitable solvent such as THF or acetic acid. [1] * Seal the vial.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 150°C) for a set time (e.g., 15 minutes). [1]These parameters should be optimized for your specific substrate.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product as required.
-
References
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610–613. Retrieved from [Link]
-
Hartwig, J. F., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]
-
Ghosh, B., Balhara, R., Jindal, G., & Mukherjee, S. (2021). Catalytic Enantioselective Desymmetrizing Fischer Indolization through Dynamic Kinetic Resolution. Angewandte Chemie International Edition. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4956-4961. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Guidi, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Retrieved from [Link]
Sources
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- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. pubs.acs.org [pubs.acs.org]
Common side reactions with (2-Fluoro-4-nitrophenyl)hydrazine and how to avoid them
Welcome to the technical support guide for (2-Fluoro-4-nitrophenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability and handling concerns with this compound?
A1: this compound, like many nitrophenylhydrazine derivatives, requires careful handling. The primary concerns are:
-
Thermal and Shock Sensitivity: In its dry, solid state, it can be sensitive to heat, friction, and shock, posing an explosion risk.[1][2][3] Many suppliers provide this reagent wetted with water or another solvent to mitigate this hazard.[1][3] Always consult the Safety Data Sheet (SDS) before use.[4][5][6]
-
Decomposition: Under harsh acidic conditions or elevated temperatures, the molecule can decompose.[7] The nitro group makes the aromatic ring electron-deficient, and the hydrazine moiety can be susceptible to oxidation or cleavage of the weak N-N bond.[7]
-
Storage: It should be stored in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[4][5][6] Refrigeration is often recommended.[4]
Q2: I am performing a Fischer indole synthesis and observing multiple products or low yield. What are the most common side reactions?
A2: The Fischer indole synthesis is a powerful reaction but is prone to several side reactions, especially with a substituted hydrazine like this compound.[8][9][10]
-
Regioisomeric Products: When using an unsymmetrical ketone (e.g., 2-pentanone), the initial hydrazone can form two different enamines, leading to a[11][11]-sigmatropic rearrangement at two different positions. This results in a mixture of two indole regioisomers.[10][12] The electronic effects of the fluoro and nitro groups can influence the direction of cyclization, but a mixture is still a common outcome.[13]
-
Incomplete Cyclization and Tar Formation: The strong acidic conditions and high temperatures required for the final cyclization and ammonia elimination step can lead to decomposition and polymerization of reactants or intermediates, resulting in the formation of dark, intractable tars.[7][14] This is often exacerbated by the presence of the electron-withdrawing nitro group.
-
N-N Bond Cleavage: A significant side reaction, particularly under strong acid catalysis, is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[7] This pathway competes directly with the desired[11][11]-sigmatropic rearrangement and leads to the formation of aniline derivatives and other fragments, effectively halting the synthesis of the indole ring.[7]
Q3: The fluorine atom on my starting material is being displaced by my solvent or another nucleophile. Why does this happen and how can I prevent it?
A3: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The this compound ring is "activated" for this type of reaction.
-
Causality: The strong electron-withdrawing effect of the nitro group at the para position, combined with the fluoro group at the ortho position, makes the carbon atom attached to the fluorine highly electrophilic (electron-poor). This allows nucleophiles (e.g., water, alcohols, amines) to attack this carbon and displace the fluoride ion, which is a relatively good leaving group in SNAr reactions.[15][16]
-
Avoidance Strategies:
-
Use Aprotic Solvents: Employ non-nucleophilic, aprotic solvents like toluene, xylenes, or dioxane instead of alcohols or water where possible.
-
Control Temperature: SNAr reactions are often accelerated by heat. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Anhydrous Conditions: Ensure your reaction is free from water if it is not a desired reactant. Use dried solvents and reagents.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) instead of nucleophilic bases like primary or secondary amines if they are not part of the intended reaction.
-
Q4: My reaction turns dark brown or black almost immediately upon adding the acid catalyst. What's happening?
A4: A rapid color change to dark brown or black upon acidification is a strong indicator of rapid decomposition or polymerization.
-
Causality: This is typically due to the over-zealous nature of the acid catalyst. Strong Brønsted acids (like H₂SO₄) or high concentrations of Lewis acids can promote rapid side reactions, including N-N bond cleavage and polymerization of the starting materials or the highly reactive enamine intermediate.[7] The electron-deficient nature of the aromatic ring can make the intermediates particularly unstable under these conditions.
-
Troubleshooting Steps:
-
Change the Acid: Switch to a milder acid catalyst. Polyphosphoric acid (PPA) is often effective as it provides a viscous medium that can control reaction rates.[8][10] Lewis acids like ZnCl₂ can also be a good alternative.[8][10]
-
Control the Addition: Add the acid catalyst slowly at a lower temperature (e.g., 0 °C or room temperature) before gently heating the reaction mixture. This allows for controlled formation of the key intermediates before initiating the high-energy cyclization step.
-
Isolate the Hydrazone: A highly effective strategy is to first form and isolate the hydrazone intermediate under milder conditions (e.g., stirring the hydrazine and ketone in ethanol with a catalytic amount of acetic acid).[17][18] Once the pure hydrazone is obtained, it can be subjected to the stronger acid conditions for cyclization, which often results in a much cleaner reaction.
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete hydrazone formation. 2. N-N bond cleavage side reaction is dominant. 3. Reaction conditions (temp, time) are insufficient. | 1. Pre-form and isolate the hydrazone before cyclization.[17] 2. Use a milder acid catalyst (e.g., ZnCl₂, PPA).[8] 3. Increase reaction temperature or time and monitor by TLC. |
| Formation of Dark Tars/Polymers | 1. Acid catalyst is too strong or concentrated. 2. Reaction temperature is too high. 3. Air oxidation of intermediates. | 1. Switch to a milder acid (PPA, ZnCl₂) or use less catalyst. 2. Reduce reaction temperature; add acid at a lower temp before heating. 3. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | 1. Use a symmetrical ketone if the target molecule allows. 2. If isomers are formed, separate using column chromatography. 3. Explore alternative synthetic routes that offer better regiocontrol. |
| Presence of SNAr Byproducts | 1. Use of nucleophilic solvents (alcohols, water). 2. Reaction temperature is too high. | 1. Switch to aprotic, non-nucleophilic solvents (e.g., toluene, dioxane). 2. Run the reaction at the minimum temperature required for cyclization. |
| Starting Material Remains | 1. Insufficient acid catalyst. 2. Reaction time is too short or temperature too low. | 1. Increase the molar equivalents of the acid catalyst. 2. Increase reaction time and/or temperature, monitoring progress by TLC. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Fischer Indole Synthesis (Two-Step)
This protocol minimizes side reactions by separating the hydrazone formation from the acid-catalyzed cyclization.
Step A: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired ketone or aldehyde (1.05 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the limiting reagent. The hydrazone often precipitates from the solution.
-
Isolate the solid hydrazone product by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Acid-Catalyzed Cyclization
-
Place the dried hydrazone from Step A into a new flask under an inert atmosphere (N₂).
-
Add the acid catalyst. For example, add Eaton's reagent (P₂O₅ in MeSO₃H) or polyphosphoric acid (PPA) and begin stirring.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude indole product.[17]
Purification: The crude product should be purified by flash column chromatography on silica gel to separate the desired indole from any side products.[14][19]
Visualizations: Reaction and Workflow Diagrams
To better understand the processes, the following diagrams illustrate the key pathways.
Caption: Key stages of the Fischer Indole Synthesis.
Caption: Major side reactions competing with indolization.
Caption: A logical workflow for troubleshooting common issues.
References
Sources
- 1. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the direction of cyclization of unsymmetrical ketone phenylhydrazones in the Fischer indole synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Fluoro-4-nitrophenyl)hydrazone Derivatives
Welcome to the technical support center for the purification of (2-Fluoro-4-nitrophenyl)hydrazone derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your purification.
Q1: What are the primary purification techniques for (2-Fluoro-4-nitrophenyl)hydrazone derivatives?
The two most common and effective methods for purifying these derivatives are recrystallization and column chromatography. Recrystallization is often preferred when the crude product is relatively clean (>90%) and crystalline, as it can be highly efficient for removing small amounts of impurities. Column chromatography is the method of choice for separating the desired hydrazone from significant quantities of byproducts or unreacted starting materials, especially when compounds have different polarities.[1]
Q2: How does the fluoro-nitro substitution pattern affect the stability and purification of these hydrazones?
The electron-withdrawing nature of both the fluorine and nitro groups on the phenyl ring significantly influences the compound's properties. These groups decrease the basicity of the hydrazone nitrogens and can make the C=N bond more susceptible to hydrolysis, particularly under acidic conditions.[2][3] During purification, it is crucial to avoid strongly acidic environments to prevent the reversion of the hydrazone to its parent carbonyl and hydrazine components. While hydrazones are generally more stable than imines, their stability in biological media and under certain pH conditions can be limited.[4]
Q3: What are the most common impurities I should expect from the synthesis of (2-Fluoro-4-nitrophenyl)hydrazones?
The primary impurities are typically unreacted starting materials (the carbonyl compound and (2-fluoro-4-nitrophenyl)hydrazine) and side products. The most common side reaction is the formation of an azine, which occurs when a second molecule of the carbonyl compound condenses with the newly formed hydrazone.[1] Monitoring the reaction progress meticulously with Thin Layer Chromatography (TLC) is essential to ensure the reaction goes to completion and to minimize the presence of starting materials in the crude product.[1]
Q4: Can (2-Fluoro-4-nitrophenyl)hydrazone derivatives decompose on silica gel during column chromatography?
Yes, this is a critical consideration. The acidic nature of standard silica gel can catalyze the hydrolysis of hydrazones.[5] Furthermore, the polar nature of the hydrazone functional group can lead to strong interactions with the silica surface, causing significant streaking on TLC plates and poor recovery from the column. To mitigate this, it is highly recommended to use a mobile phase doped with a small amount of a basic modifier, such as 1% triethylamine (TEA), to neutralize the acidic sites on the silica gel.[5] Alternatively, using deactivated or basic adsorbents like neutral or basic alumina can be an effective strategy.[5]
Section 2: Core Purification Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for the primary purification techniques. The rationale behind each step is explained to build a deeper understanding.
Methodology 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection (The Critical Step): The ideal solvent is one in which your hydrazone derivative is sparingly soluble at room temperature but highly soluble when heated.[1]
-
Initial Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures like ethanol/ethyl acetate or hexane/ethyl acetate).[1][6][7]
-
Expert Tip: For nitrophenylhydrazones, an ethanol-ethyl acetate mixture has proven effective.[6] Start with a ratio that dissolves the compound when hot but causes precipitation upon cooling.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to cover the solid. Heat the mixture gently (using a hot plate with a water bath) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Causality: Using the absolute minimum amount of hot solvent is key to maximizing your recovery yield. Excess solvent will keep more of your product dissolved even after cooling.
-
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, side products that are insoluble in the hot solvent), you must perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Causality: Pre-warming the glassware prevents premature crystallization of your product on the funnel or in the receiving flask, which would decrease the yield.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Expert Tip: Slow cooling is crucial for forming large, pure crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice.
-
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]
-
Causality: Using ice-cold solvent for washing minimizes the loss of your desired product, which has some solubility even at low temperatures.
-
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Methodology 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Experimental Protocol: Column Chromatography
-
Solvent System (Eluent) Selection: Using TLC, find a solvent system that gives your desired hydrazone derivative a retention factor (Rƒ) of approximately 0.25-0.35. The spots for impurities should be well-separated.
-
Common Systems: Start with mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7]
-
Trustworthiness: A good Rƒ in this range ensures the compound spends enough time interacting with the stationary phase to achieve separation without requiring an excessively large volume of solvent.
-
Critical Step: Add ~1% triethylamine (TEA) to your chosen eluent system to prevent streaking and decomposition on the silica gel.[5]
-
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent if solubility is an issue). Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Expert Tip: Dry loading often results in better separation (sharper bands) as it prevents the sample from diffusing broadly in the loading solvent.
-
-
Elution and Fraction Collection: Add the eluent to the top of the column and begin to apply pressure (if using flash chromatography) to push the solvent through. Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).[1]
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product. Spot every few fractions on a TLC plate and run it in your eluent system.
-
Self-Validation: This step is a self-validating system. It allows you to precisely identify the pure fractions and determine where the separation from impurities occurred.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified (2-Fluoro-4-nitrophenyl)hydrazone derivative.[1]
Section 3: Visual Workflow and Troubleshooting Guides
General Purification Workflow Diagram
This diagram outlines the decision-making process when starting with a crude hydrazone product.
Caption: Decision workflow for choosing a purification method.
Troubleshooting Guide (Q&A Format)
Problem 1: During column chromatography, my compound is streaking badly on the TLC plate.
-
Probable Cause: The acidic nature of the silica gel is interacting strongly with the basic nitrogens of your hydrazone, potentially causing partial decomposition or strong, non-ideal adsorption.[5]
-
Solution: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (both for running the column and the TLC plates). This base will neutralize the acidic sites on the silica, leading to sharper spots and improved separation.[5]
Problem 2: My product will not crystallize from any solvent; it just "oils out."
-
Probable Cause: The product may still be too impure, or it has a low melting point. The presence of impurities disrupts the formation of a stable crystal lattice.
-
Solution 1 (Trituration): Try triturating the oil. Add a non-polar solvent in which your compound is insoluble (like cold hexanes or pentane) and vigorously scratch the side of the flask with a glass rod or stir rapidly. This mechanical agitation can induce nucleation and cause the oil to solidify.[1]
-
Solution 2 (Solvent System): Re-evaluate your solvent choice. An oil may form if the solvent is too good. Try a solvent system where the compound is less soluble, or use a co-solvent system (e.g., dissolve in a small amount of hot dichloromethane and slowly add hexanes until it becomes cloudy, then warm slightly to clarify and cool slowly).
-
Solution 3 (Purify First): If the oil persists, it is likely too impure for recrystallization. Purify the material first by column chromatography and then attempt to recrystallize the resulting cleaner product.
Problem 3: My compound is stuck at the baseline (Rƒ = 0) during chromatography.
-
Probable Cause: The eluent is not polar enough to move the compound off the highly polar silica gel.[1]
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] Make small, incremental changes (e.g., from 10% EtOAc to 15% EtOAc) and re-check the Rƒ by TLC until you reach the desired 0.25-0.35 range.
Problem 4: My compound runs with the solvent front (Rƒ ≈ 1) during chromatography.
-
Probable Cause: The eluent is too polar. It is dissolving your compound so well that there is minimal interaction with the stationary phase, and thus no separation occurs.[1]
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting flowchart for TLC solvent system development.
Data Presentation: Solvent Selection
Table 1: Common Solvent Systems for Hydrazone Purification
| Purification Method | Solvent System | Polarity | Typical Use Case |
| Recrystallization | Ethanol / Water | High | For polar hydrazones that are soluble in hot ethanol but not water. |
| Ethyl Acetate / Hexane | Medium | Excellent for compounds of intermediate polarity.[1] | |
| Acetonitrile | Medium | Good for compounds that are oily or highly soluble in other solvents.[7] | |
| Column Chromatography | Hexane / Ethyl Acetate | Low to Medium | A versatile, common starting point for many organic compounds.[1] |
| Dichloromethane / Methanol | Medium to High | For more polar hydrazone derivatives that do not move in EtOAc systems. | |
| Modifier | Triethylamine (TEA) | Add 1% to any eluent to neutralize silica and prevent streaking.[5] |
References
-
Need a purification method for a free hydrazone. (2021). Reddit. Retrieved January 14, 2026, from [Link]
-
Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Hydrazones and their derivatives. II. Preparation of pure D-erythrose. (n.d.). Chemicke Zvesti. Retrieved January 14, 2026, from [Link]
-
How to purify hydrazone? (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
Stability, storage, and handling of (2-Fluoro-4-nitrophenyl)hydrazine
Welcome to the technical support center for (2-Fluoro-4-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues. Our goal is to ensure the scientific integrity and success of your work by providing accurate, experience-driven guidance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
1. What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored in a tightly sealed container at 2-8°C.[1] This temperature range minimizes the risk of thermal decomposition.
2. What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[2] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
3. What are the known incompatibilities of this compound?
This compound should be stored away from strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.
4. What is the typical appearance of high-purity this compound?
High-purity this compound is typically a crystalline solid, often appearing as yellow to orange needles or powder. A significant deviation from this appearance may indicate degradation.
5. Can I store this compound in a solution?
While short-term storage in a suitable, dry organic solvent may be necessary for experimental workflows, long-term storage in solution is not recommended. The stability of this compound in solution can be compromised by solvent interactions, trace impurities, and exposure to light and air. If you must store it in solution for a short period, use an anhydrous, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Visual Inspection and Stability Concerns
Q1: My vial of this compound, which was initially a yellow-orange crystalline solid, has darkened to a brown or reddish-brown color. Is it still usable?
A darkening in color is a common visual indicator of degradation for many phenylhydrazine derivatives. This color change is often due to oxidation and the formation of impurities. While some discoloration may not significantly impact every application, it is a sign of reduced purity. For sensitive reactions, such as in the synthesis of pharmaceutical intermediates, using discolored reagent is not recommended as it may lead to lower yields and the formation of side products, complicating purification.
Q2: I've noticed the formation of a tar-like or gummy residue in my reaction involving this compound. What could be the cause?
The formation of tar-like substances is often a result of decomposition or side reactions. Several factors could contribute to this:
-
Presence of Excess Base: Phenylhydrazines can be unstable in the presence of strong bases, leading to decomposition.
-
High Reaction Temperatures: Prolonged heating at elevated temperatures can cause degradation.
-
Oxidation: Exposure to air (oxygen) can lead to the formation of complex, colored byproducts.
To mitigate this, ensure your reaction is carried out under an inert atmosphere, use the appropriate stoichiometry of base, and carefully control the reaction temperature.
Experimental and Reaction-Related Issues
Q3: My derivatization reaction with an aldehyde/ketone is sluggish or incomplete. How can I improve the reaction efficiency?
Several factors can influence the efficiency of hydrazone formation:
-
Catalyst: These reactions are often acid-catalyzed. The addition of a catalytic amount of a weak acid can significantly increase the reaction rate.
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, the solubility of the resulting hydrazone can be an issue.[3] Ensure your starting materials are fully dissolved. For less soluble hydrazones, alternative solvents may be necessary.
-
Reaction Time and Temperature: Some derivatization reactions require longer reaction times or gentle heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TTC) is recommended to determine the optimal reaction time.[4]
Q4: I am using this compound in a Fischer indole synthesis, but the yield of my desired indole is low, and I'm observing significant byproduct formation. What are the common pitfalls?
The Fischer indole synthesis is a powerful reaction, but its success is highly dependent on the substrates and reaction conditions. Common issues include:
-
Substituent Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the carbonyl component can sometimes lead to N-N bond cleavage, which competes with the desired cyclization, resulting in byproducts like aniline derivatives.[1][5]
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Stronger acids are often required, but they can also promote side reactions.[5]
-
Regioselectivity: With meta-substituted phenylhydrazines, a mixture of indole regioisomers can be formed. The product ratio is influenced by the electronic and steric nature of the substituents.[6]
To troubleshoot, consider screening different acid catalysts and solvents. A thorough analysis of byproducts can provide insights into competing reaction pathways.
Q5: My purified product after a reaction with this compound shows unexpected peaks in the NMR or mass spectrum. What could these be?
Unexpected peaks could be due to a variety of factors:
-
Side Products from Degradation: If the starting material has degraded, impurities will be carried through the reaction.
-
Incomplete Reaction: Unreacted starting material or intermediates may be present.
-
Byproducts from Competing Pathways: As mentioned in the context of the Fischer indole synthesis, alternative reaction pathways can lead to the formation of unexpected structures.
Careful purification, for example by column chromatography, is essential. If byproducts persist, re-evaluating the reaction conditions (temperature, catalyst, solvent) is recommended.
Data and Protocols
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1] | Minimizes thermal degradation. |
| Storage Atmosphere | Tightly sealed container, under inert gas (Argon or Nitrogen) for long-term storage. | Prevents oxidation and moisture absorption. |
| Handling | In a well-ventilated fume hood.[7] | Avoids inhalation of fine particles. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Protects from skin and eye irritation. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Prevents vigorous, potentially hazardous reactions. |
Experimental Workflow: General Protocol for Derivatization of Carbonyl Compounds
This protocol provides a general guideline for the derivatization of aldehydes and ketones with this compound to form the corresponding hydrazone.
Caption: General workflow for the derivatization of carbonyl compounds.
Detailed Steps:
-
Preparation:
-
In a clean, dry flask, dissolve your aldehyde or ketone in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate container, prepare a solution of this compound in the same solvent. A slight molar excess (1.1 equivalents) of the hydrazine is often used.
-
-
Reaction:
-
Add the this compound solution to the carbonyl compound solution.
-
Add a few drops of a weak acid, such as acetic acid, to catalyze the reaction.
-
Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive carbonyls.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (the carbonyl compound) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the hydrazone product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum. The resulting 2-fluoro-4-nitrophenylhydrazone is typically a colored solid.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting a problematic reaction involving this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- SAFETY D
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the American Chemical Society. [Link]
-
Reaction condition optimization for the hydrazine substitution of p-nitro-aromatic fluorides. ResearchGate. [Link]
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. [Link]
-
Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. PubMed. [Link]
- Process for the preparation of substituted phenyl hydrazines.
-
The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. [Link]
-
2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]
-
2,4-Dinitrophenylhydrazine. Wikipedia. [Link]
-
What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? BYJU'S. [Link]
-
Synthesis and Testing of 2,4-DNP. Scribd. [Link]
-
Overview of Phenylhydrazine-Based Organic Transformations. ResearchGate. [Link]
-
[Named Reaction #5]: Fischer Indole Synthesis. Reddit. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Carbonyl Derivatization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our colleagues in the scientific community, with practical, in-depth solutions to a common yet complex challenge: minimizing byproduct formation during the derivatization of aldehydes and ketones. Carbonyl derivatization is a cornerstone of organic synthesis, crucial for everything from compound identification to creating active pharmaceutical ingredients. However, the very reactivity that makes carbonyls so useful also opens the door to a host of potential side reactions, leading to reduced yields, purification challenges, and compromised sample integrity.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in the field. We'll move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient experiments in the future.
Frequently Asked Questions (FAQs)
Q1: My imine/hydrazone/oxime formation is sluggish and gives a low yield. What is the first parameter I should investigate?
The most critical parameter governing both the rate and efficiency of these reactions is pH .[1][2] The reaction mechanism involves a delicate balance. The carbonyl oxygen needs to be protonated to become a better electrophile, but the amine-based nucleophile (e.g., a primary amine or hydrazine) must remain largely deprotonated to be nucleophilic.
-
At high pH (> 7): There isn't enough acid to sufficiently protonate the carbonyl oxygen. This slows down the initial nucleophilic attack, the rate-limiting step in many cases.[1]
-
At very low pH (< 4): The vast majority of your amine nucleophile will be protonated to its non-nucleophilic ammonium conjugate acid, effectively shutting down the reaction.[1]
For most standard imine, hydrazone, and oxime formations, the optimal rate is achieved in a mildly acidic environment, typically between pH 4 and 6 .[2][3] A few drops of acetic acid are often sufficient to catalyze the reaction. If you are working in a system sensitive to pH changes, using a buffer (e.g., acetate buffer) is highly recommended.[4][5]
Troubleshooting Guide: Specific Scenarios
Scenario 1: "My TLC shows multiple product spots, and my primary byproduct seems to be from a double reaction. How can I prevent this?"
This is a classic issue, particularly in hydrazone formation leading to azine byproducts [6] and in reductive amination leading to tertiary amine byproducts .[7][8]
Problem A: Azine Formation in Hydrazone Synthesis
-
The Chemistry: An azine is formed when the desired hydrazone product, which is still nucleophilic, attacks a second molecule of the starting carbonyl. This is especially prevalent if there is an excess of the carbonyl compound.[6]
-
The Solution:
-
Stoichiometry Control: The most effective solution is to adjust the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine reagent relative to the carbonyl compound.[6] This ensures the carbonyl is consumed quickly, minimizing its availability to react with the hydrazone product.
-
Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a high concentration of the hydrazine reagent throughout the reaction, favoring the formation of the desired 1:1 adduct.
-
Problem B: Over-Alkylation in Reductive Amination
-
The Chemistry: When synthesizing a secondary amine from a primary amine and a carbonyl, the newly formed secondary amine can be more nucleophilic than the starting primary amine. It can then react with another molecule of the aldehyde to form a tertiary amine after reduction.[8][9]
-
The Solution:
-
Stepwise Procedure: The most robust method is to separate the imine formation from the reduction. First, mix the carbonyl and primary amine (often with a dehydrating agent like molecular sieves) to form the imine. Monitor by TLC or LC-MS until the starting material is consumed. Only then, add the reducing agent.[8][10] This prevents the secondary amine from being present in the flask at the same time as the aldehyde.
-
Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[10][11] These agents are particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone.[11] This selectivity is crucial for one-pot reactions.
-
Use a Large Excess of the Amine: If a one-pot procedure is necessary, using a large excess (5-10 equivalents) of the primary amine can statistically favor the formation of the secondary amine. However, this complicates purification.
-
Scenario 2: "My reaction is clean, but it stalls and never goes to completion, even with extended time. What's happening?"
This issue often points to an unfavorable equilibrium. Imine, hydrazone, and oxime formations are all condensation reactions that release water.[3][12][13] Like all equilibrium reactions, the accumulation of a product (in this case, water) can slow or even reverse the reaction, preventing it from reaching completion.[2][14]
-
The Solution: Water Removal
-
Azeotropic Distillation: For reactions run at higher temperatures in solvents like toluene or benzene, a Dean-Stark apparatus is the classic and most effective method for physically removing water as it forms, driving the equilibrium toward the product.[2]
-
Dehydrating Agents: For reactions at room temperature or with heat-sensitive compounds, the addition of a chemical dehydrating agent is effective.
-
Molecular Sieves (3Å or 4Å): These are excellent for sequestering water without introducing reactive byproducts. Ensure they are properly activated (oven-dried under vacuum) before use.[8]
-
Anhydrous MgSO₄ or Na₂SO₄: These can also be used, though they are generally less efficient than molecular sieves.
-
-
Scenario 3: "I'm performing a reaction with a tosylhydrazone and observing unexpected azide byproducts. Where are they coming from?"
The formation of azides from tosylhydrazones is a known but often unexpected side reaction, particularly if sodium azide was used in a previous synthetic step to create a precursor. Tosylates are excellent leaving groups, and residual azide can react. However, a more insidious pathway involves the decomposition of the tosylhydrazone itself under certain conditions, which can lead to diazo compounds.[15][16] If an azide source is present, it can trap intermediates.
-
The Chemistry: While less common in simple derivatizations, tosylhydrazones are precursors to diazo compounds, which are highly reactive.[15] If any azide source (e.g., NaN₃) is present, it can participate in side reactions.
-
The Solution:
-
Rigorous Purification: Ensure that all starting materials and reagents are free from azide contamination from previous steps.[17]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can create alternative decomposition pathways.
-
Temperature Control: Avoid excessive heating, which can promote the decomposition of the tosylhydrazone to the diazo intermediate.
-
Key Experimental Protocols
Protocol 1: High-Yield Synthesis of a 2,4-Dinitrophenylhydrazone (DNPH) Derivative
This protocol is designed for the qualitative identification of an unknown ketone, focusing on maximizing yield and purity of the crystalline derivative.[18][19]
-
Reagent Preparation (Brady's Reagent): In a 50 mL flask, carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol. Cautiously add 1.0 mL of concentrated sulfuric acid dropwise with stirring. Cool the solution.
-
Derivatization: Dissolve ~0.2 g of the ketone in a minimal amount of methanol or ethanol (~2-3 mL). Add this solution dropwise to the prepared Brady's reagent at room temperature.
-
Precipitation: An orange-to-red precipitate should form almost immediately.[19][20] Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. If no precipitate forms, gently warm the mixture in a 40-50°C water bath for 5-10 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing (Critical Step): Wash the crystals on the filter paper with two small portions of cold 2 M sulfuric acid to remove any unreacted DNPH. Then, wash with cold water until the washings are neutral to litmus paper. Finally, wash with a small portion of cold ethanol to remove any unreacted carbonyl compound.
-
Drying: Dry the purified crystals in a desiccator. The melting point of the derivative can then be used for identification.[18][19]
Self-Validation Check: The key to a pure derivative is the washing sequence. Incomplete washing will leave starting materials, depressing and broadening the melting point.
Protocol 2: Selective Reductive Amination to a Secondary Amine
This two-step protocol minimizes the formation of the tertiary amine byproduct.[8]
-
Imine Formation: To a solution of the primary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.5 M), add activated 4Å molecular sieves.[8] Stir for 10 minutes. Add the aldehyde (0.95 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC, staining with ninhydrin (to visualize the primary amine) and potassium permanganate (to visualize the aldehyde). The reaction is complete when the primary amine starting material is no longer visible. This can take anywhere from 1 to 12 hours.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in the same anhydrous solvent. Cool the imine reaction mixture in an ice bath and slowly add it to the STAB slurry via cannula.
-
Workup: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor for the disappearance of the imine. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can then be purified by column chromatography.
Data Summary Table
The choice of derivatizing agent can significantly impact reaction conditions and byproduct profiles.
| Derivatizing Agent | Target Carbonyl | Typical pH | Common Byproduct(s) | Mitigation Strategy |
| Primary Amine (R-NH₂) | Aldehyde, Ketone | 4-6 | Tertiary Amine (in Reductive Amination) | Stepwise procedure; use of selective reductants (STAB, NaBH₃CN).[8][11] |
| Hydrazine (H₂NNH₂) | Aldehyde, Ketone | 4-6 | Azine | Use slight excess of hydrazine; slow addition of carbonyl.[6] |
| Hydroxylamine (H₂NOH) | Aldehyde, Ketone | 4-6 | Beckmann Rearrangement products (with strong acid) | Avoid strong acids (H₂SO₄); maintain pH control.[21][22] |
| Girard's Reagent T | Aldehyde, Ketone | Mild Acid | Generally clean | Forms water-soluble hydrazones, simplifying purification.[23][24][25] |
| 2,4-DNPH | Aldehyde, Ketone | Strong Acid | None common | Reaction is typically high-yielding and precipitating.[18][19] |
// Nodes Carbonyl [label="Aldehyde / Ketone\n(R₂C=O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Primary Amine\n(R'NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Carbinolamine Intermediate\n(R₂C(OH)NHR')", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Product\n(R₂C=NR')", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reaction Path SideReaction_Imine [label="Imine Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReaction_Carbonyl [label="Aldehyde / Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; SideReaction_Product [label="Over-alkylation / Azine\nByproduct", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Reaction {Carbonyl, Amine} -> Intermediate [label="+ H⁺ (catalyst)\n- H⁺", dir=both]; Intermediate -> Imine [label="- H₂O\n(Dehydration)"]; Imine -> Water [style=invis]; // for layout Intermediate -> Water [label="Elimination", style=dashed, color="#5F6368"];
// Edges for Side Reaction {SideReaction_Imine, SideReaction_Carbonyl} -> SideReaction_Product [label="Unwanted\nReaction"];
// Invisible edges for alignment Imine -> SideReaction_Imine [style=invis]; Carbonyl -> SideReaction_Carbonyl [style=invis]; } .enddot Caption: General mechanism of imine formation and a common byproduct pathway.
References
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
21.4. Imine formation | Organic Chemistry II. Lumen Learning. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. arkat usa. [Link]
-
Mechanism of Imine Formation at pH 5-6 or Trace Acid. YouTube. [Link]
-
2,4-Dinitrophenylhydrazine. Unacademy. [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
-
Taming tosyl azide: The development of a scalable continuous diazo transfer process. [Link]
-
Ways to reduce the bis amination during a reductive amination? Reddit. [Link]
-
Tosylhydrazones. Denmark Group. [Link]
- Process for producing oximes.
-
Cas 123-46-6,Girard's Reagent T. lookchem. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
2,4-Dinitrophenylhydrazine. Wikipedia. [Link]
-
Addition-Elimination Reactions. Chemistry LibreTexts. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters - ACS Publications. [Link]
-
2,4 DNP Test (2,4-Dinitrophenylhydrazine). Allen. [Link]
-
Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. [Link]
-
Oxime. chemeurope.com. [Link]
-
Oxime. Wikipedia. [Link]
-
Stabilized Enolate Meets Tosyl Azide—See the Result #chemistrylesson #mechanism #organic. YouTube. [Link]
-
Girard-T reagent. PubChem - NIH. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]
-
Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. PubMed. [Link]
-
17.9: Nucleophilic Addition of Ammonia and Its Derivatives. Chemistry LibreTexts. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews - ACS Publications. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
-
Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. ResearchGate. [Link]
-
A comparison of the key buffers, antibodies and conditions used in the carbonyl assay by ELISA and Western blot (WB). ResearchGate. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics. PubMed. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Carbonyls and Amines 1. YouTube. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
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- 17. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
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- 24. Girard's Reagent T | TargetMol [targetmol.com]
- 25. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (2-Fluoro-4-nitrophenyl)hydrazine
Welcome to the technical support guide for (2-Fluoro-4-nitrophenyl)hydrazine. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile reagent. By understanding the underlying chemical principles and critical parameters, you can optimize your reaction outcomes.
Introduction to this compound Chemistry
This compound is a valuable building block, primarily utilized in two major classes of reactions: hydrazone formation with carbonyl compounds, often as a precursor to the Fischer indole synthesis, and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the hydrazine moiety and the aromatic ring. Low conversion rates often stem from suboptimal reaction conditions, reagent impurity, or competing side reactions. This guide provides a structured approach to troubleshooting these challenges.
Part 1: General Troubleshooting & Reagent Quality
Before troubleshooting specific reaction types, it is crucial to assess the quality of the starting materials and the general reaction setup. Impurities or degradation of this compound can be a primary cause of reaction failure.
Question: My reaction is not working at all, or the yield is extremely low. Where should I start?
Answer: Start by verifying the integrity of your starting materials and the reaction environment.
-
Verify Reagent Quality:
-
This compound Purity: This reagent can degrade over time, especially if exposed to air, light, or moisture. It is often supplied wetted with water to improve stability.[1][2] Confirm the purity of your batch via NMR or LC-MS. Look for signs of oxidation or decomposition.
-
Carbonyl Compound/Nucleophile Purity: Ensure your aldehyde, ketone, or nucleophile is pure. Impurities in these reagents can introduce side reactions or inhibit your primary pathway.[3]
-
Solvent Quality: Use anhydrous solvents when necessary, particularly for reactions sensitive to water, such as the acid-catalyzed steps of the Fischer indole synthesis.[3] Water can interfere with acid catalysts and reactive intermediates.[3]
-
-
Inert Atmosphere:
-
For oxygen-sensitive reactions, ensure your reaction vessel was properly purged with an inert gas (e.g., Nitrogen or Argon). Hydrazines can be susceptible to oxidation.
-
-
Temperature Control:
Workflow for Initial Reagent & Condition Verification
Caption: Initial troubleshooting workflow for reaction failures.
Part 2: Troubleshooting Hydrazone Formation
The reaction between this compound and an aldehyde or ketone to form a hydrazone is the foundational step for the Fischer indole synthesis. The reaction rate is highly dependent on pH.
Question: My hydrazone formation is slow or incomplete. How can I improve the conversion rate?
Answer: The most critical parameter for hydrazone formation is the reaction pH. The mechanism involves a nucleophilic attack by the hydrazine on the carbonyl, followed by dehydration. Both steps are pH-sensitive.
-
The Problem with pH:
-
At high pH: There is a sufficient concentration of the neutral, nucleophilic hydrazine, but the carbonyl is not activated by protonation, and the hydroxyl intermediate cannot be easily protonated to become a good leaving group (water).
-
At low pH: The carbonyl is protonated and highly electrophilic, but the hydrazine is also protonated (hydrazinium ion), rendering it non-nucleophilic.
-
The "Sweet Spot": The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6). This provides a balance between having enough free nucleophilic hydrazine and enough acid to catalyze the dehydration step.[5][6]
-
Troubleshooting Steps & Optimization
| Issue | Root Cause Analysis | Recommended Action |
| Low Conversion at Neutral pH | At neutral pH, the rate-limiting step is often the breakdown of the tetrahedral intermediate to eliminate water.[7][8] This step is acid-catalyzed. | Add a catalytic amount of a mild acid (e.g., acetic acid). Monitor the reaction by TLC or LC-MS to find the optimal amount. |
| No Reaction in Strong Acid | The hydrazine is fully protonated and no longer nucleophilic. | Buffer the reaction to a pH of 4-6. Use a weaker acid or a buffer system (e.g., acetate buffer). |
| Reaction Stalls | The reaction may be reversible, or the formed hydrazone might be unstable under the reaction conditions. The electron-poor nature of the aromatic ring can make the resulting hydrazone susceptible to hydrolysis. | Remove water as it forms using a Dean-Stark trap or molecular sieves. Once the reaction is complete, proceed to the next step quickly or isolate the product carefully. |
| Slow Reaction with Ketones | Ketones are generally less electrophilic than aldehydes. Steric hindrance can also slow the reaction. | Increase the reaction temperature. Increase the reaction time. Ensure optimal pH catalysis is employed. |
Experimental Protocol: pH Optimization for Hydrazone Formation
-
Setup: In separate vials, dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
pH Adjustment: Add a different buffer or acid catalyst to each vial to achieve a range of pH values (e.g., pH 4, 5, 6, 7).
-
Vial 1: Acetate buffer (pH 4)
-
Vial 2: Acetate buffer (pH 5)
-
Vial 3: No additive (control)
-
Vial 4: Catalytic acetic acid (a few drops)
-
-
Reaction Initiation: Add this compound (1.05 eq) to each vial.
-
Monitoring: Stir at room temperature or gentle heat and monitor the disappearance of starting material by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h).
-
Analysis: Identify the pH condition that provides the fastest and most complete conversion.
Part 3: Troubleshooting the Fischer Indole Synthesis
This synthesis involves the acid-catalyzed cyclization of the pre-formed phenylhydrazone. It is a powerful reaction but prone to several issues.[9]
Question: I have successfully formed the hydrazone, but the subsequent Fischer indole cyclization gives a low yield. What are the common failure points?
Answer: Low yields in the Fischer indole synthesis typically arise from an inappropriate choice of acid catalyst, incorrect temperature, or the formation of side products.[3]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Fischer indole synthesis.
Detailed Analysis of Common Issues
-
Acid Catalyst Choice: The strength and type of acid are critical. There is no universal catalyst; the optimal choice is substrate-dependent.[9][10]
-
Brønsted Acids: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA) are common. PPA often serves as both catalyst and solvent.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃) are effective, particularly for sensitive substrates.[9]
-
Optimization: If one acid fails, screen others. A common starting point is ZnCl₂ in an anhydrous solvent or PPA at elevated temperatures.
-
-
Reaction Temperature and Time: The[7][7]-sigmatropic rearrangement step requires thermal energy.[9]
-
Insufficient Heat: The reaction may not proceed or will be extremely slow.
-
Excessive Heat: Prolonged high temperatures can cause decomposition of the starting material, intermediate, or the indole product.[3]
-
Optimization: Monitor the reaction closely by TLC. Once the product spot is maximized and starting material is consumed, work up the reaction. Do not heat for an arbitrary amount of time.
-
-
Formation of Isomeric Byproducts: When using an unsymmetrical ketone, two different enamine intermediates can form, potentially leading to two regioisomeric indoles.[3]
-
Control: The regioselectivity can be influenced by the acidity of the medium and steric factors.[3] Stronger acids at lower temperatures sometimes favor the formation of the less substituted enamine (kinetic product).
-
Part 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is activated towards nucleophilic displacement by the para-nitro group. This can be the desired reaction or an unwanted side reaction.
Question: I am trying to perform an SNAr reaction to displace the fluorine atom, but the conversion is low. What should I do?
Answer: Low conversion in SNAr reactions with this substrate is often related to the nucleophile's reactivity, solvent effects, or insufficient activation.
-
Nucleophile Reactivity:
-
Strong, soft nucleophiles are generally best for SNAr (e.g., thiols, secondary amines). Harder, less reactive nucleophiles (e.g., alcohols, water) will require more forcing conditions.
-
The nucleophilicity of amines and hydrazines can be solvent-dependent.[11]
-
-
Solvent Choice:
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SNAr reactions. They solvate the cation of the nucleophile's salt but not the anion, enhancing its nucleophilicity.
-
Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[12]
-
-
Base and Temperature:
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) is often required to deprotonate the nucleophile or to scavenge the HF byproduct.
-
Heating is typically necessary. Reactions can be run from room temperature to >100 °C depending on the nucleophile's reactivity.
-
Question: During my Fischer indole synthesis, I am seeing a byproduct where the fluorine atom has been replaced. How can I prevent this?
Answer: This indicates that a nucleophile present in your reaction mixture is competing with the desired cyclization.
-
Identify the Nucleophile: Common culprits include water, alcohols (if used as a solvent at high temperatures), or even the hydrazine itself acting as a nucleophile on another molecule.
-
Mitigation Strategies:
-
Use a non-nucleophilic solvent: Toluene or xylene are excellent choices for the Fischer indole synthesis as they are non-nucleophilic and allow for azeotropic removal of water.
-
Choose a Lewis acid catalyst: Lewis acids like ZnCl₂ are less likely to promote SNAr with solvent compared to strong Brønsted acids at high temperatures.
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the hydrazine to minimize its availability for side reactions.
-
References
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PLoS ONE. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Request PDF. Available at: [Link]
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Available at: [Link]
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PMC - NIH. Available at: [Link]
-
Various Authors. (N/A). Reaction condition optimization for the hydrazine substitution of p-nitro-aromatic fluorides. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. ResearchGate. Available at: [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Reddit. Available at: [Link]
-
Wikipedia. (N/A). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (N/A). Optimization of Reduction Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2022). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and their Application for the Synthesis of Phthalazinones. NIH. Available at: [Link]
-
Various Authors. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Sanford, M. S., et al. (N/A). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]
-
Smith, K., & El-Hiti, G. A. (N/A). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
PubChem. (N/A). This compound. PubChem. Available at: [Link]
-
Um, I. H., et al. (N/A). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
Mayr, H., et al. (N/A). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link]
-
Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS. Loba Chemie. Available at: [Link]
-
PubChem. (N/A). (4-Nitrophenyl)hydrazine. PubChem. Available at: [Link]
-
Um, I. H., et al. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Semantic Scholar. Available at: [Link]
-
Haz-Map. (N/A). (4-Nitrophenyl)hydrazine. Haz-Map. Available at: [Link]
-
Various Authors. (2019). (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). ResearchGate. Available at: [Link]
Sources
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- 4. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Impact of solvent choice on (2-Fluoro-4-nitrophenyl)hydrazine reactivity
A Guide to Understanding and Troubleshooting Solvent Effects on Reactivity
Welcome to the technical support guide for (2-Fluoro-4-nitrophenyl)hydrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured as a series of questions you might encounter in the lab, focusing on the critical, and often underestimated, impact of solvent choice on the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My this compound won't fully dissolve. What solvent should I be using?
Answer: The solubility of this compound is dictated by its molecular structure: a polar aromatic ring (due to the nitro and fluoro groups) and a hydrazine group capable of hydrogen bonding.
-
High Solubility: Expect good solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents can engage in dipole-dipole interactions with the polar nitro group and aromatic system.
-
Moderate to Good Solubility: Polar protic solvents such as ethanol, methanol, and acetic acid are also effective. They can act as both hydrogen bond donors and acceptors, solvating the hydrazine moiety effectively.[1][2] However, be aware that protic solvents can influence reactivity, as discussed in Q3.
-
Low Solubility: Non-polar solvents like hexane, toluene, and diethyl ether are generally poor choices. The energy required to break the intermolecular forces between the polar hydrazine molecules is not compensated by interactions with these solvents.
Pro-Tip: For reactions, dissolving the hydrazine in a minimal amount of a high-solubility solvent like DMSO or DMF before adding it to the main reaction mixture (which might be a different solvent) can prevent issues with reaction initiation due to poor solubility.
Q2: I'm planning a reaction with an aldehyde/ketone to form a hydrazone. How does my solvent choice affect this initial step?
Answer: Hydrazone formation is a nucleophilic addition-elimination (or condensation) reaction.[3] The key is forming the C=N bond and eliminating water. The solvent choice here is a balancing act.
-
Catalysis: The reaction is often acid-catalyzed. A solvent like glacial acetic acid can serve as both the solvent and the catalyst, simplifying the procedure.[4][5] If using a non-acidic solvent, a catalytic amount of a Brønsted acid (like HCl or H₂SO₄) is typically required.[6]
-
Equilibrium: The formation of the hydrazone is a reversible equilibrium. To drive the reaction to completion, the water byproduct should be removed. In lower-boiling solvents like ethanol, this is less of a concern for simple hydrazone preparation, which often results in product precipitation.[3][7] For more challenging substrates, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water is a classic and effective strategy.
-
Solvent Type:
-
Protic Solvents (e.g., Ethanol, Methanol): These are very common for preparing hydrazone derivatives, often called "Brady's Reagent" when mixed with 2,4-dinitrophenylhydrazine and acid.[3] The product, a 2,4-dinitrophenylhydrazone, is typically a brightly colored solid that precipitates from the solution, driving the reaction forward.[8]
-
Aprotic Solvents (e.g., THF, DCM): These can be used but may require the addition of a separate acid catalyst. They are useful if your starting carbonyl is sensitive to protic conditions.
-
Troubleshooting Common Reactions
Q3: I am attempting a Fischer Indole Synthesis, but my yields are low and I'm getting a lot of tar-like byproducts. Could my solvent be the problem?
Answer: Absolutely. The Fischer Indole Synthesis is highly sensitive to reaction conditions, and the solvent plays a multifaceted role. This reaction involves the acid-catalyzed rearrangement of the initially formed hydrazone.[4][6]
Common Pitfalls Linked to Solvent Choice:
-
Excessively Acidic Conditions: While acid is required, a solvent that is too acidic or a combination with a very strong acid can promote polymerization and degradation of the enamine intermediate, leading to tars.[9] Using a solvent like glacial acetic acid is often a good starting point as it provides a moderately acidic environment.[5]
-
Temperature Control: The cyclization step often requires heat.[10] High-boiling polar aprotic solvents like DMSO allow for higher reaction temperatures, but this can also accelerate decomposition pathways.[9] It is a trade-off that must be optimized.
-
Intermediate Stabilization: The key step is a[11][11]-sigmatropic rearrangement. Polar solvents can help stabilize the charged intermediates and transition states involved in the acid-catalyzed pathway, potentially lowering the activation energy.[12]
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Sources
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- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (2-Fluoro-4-nitrophenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Fluoro-4-nitrophenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile but challenging reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.
Part 1: Critical Safety & Handling (Read Before You Begin)
This compound and its derivatives require careful handling. Your safety is paramount.
Q1: What are the primary hazards associated with this compound?
This compound presents multiple hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Furthermore, like many hydrazine derivatives, it carries a risk of explosion if heated under confinement[1][3]. It is also a flammable solid[4].
Q2: How should I properly store this reagent?
It should be stored in a well-ventilated place, often refrigerated (2-8°C), with the container tightly closed[1][2]. Some suppliers provide it wetted with water (e.g., >30%) to desensitize it and reduce the explosion risk; it's crucial to keep it wetted[1][3].
Q3: What materials or conditions should I avoid when working with this compound?
Avoid heat, sparks, open flames, and direct sunlight[1]. It is incompatible with strong bases and strong oxidizing agents[1]. Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles[1][5].
Part 2: The Fischer Indole Synthesis: Your Core Application
The Fischer indole synthesis is a cornerstone reaction for producing indole heterocycles from arylhydrazines and carbonyl compounds[6][7]. The electron-withdrawing fluoro and nitro groups on this compound significantly influence this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Fischer indole synthesis with this specific hydrazine?
The reaction follows the classical mechanism:
-
Hydrazone Formation: Condensation of this compound with an aldehyde or ketone.
-
Tautomerization: The hydrazone isomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement occurs, which is the key bond-forming step.
-
Cyclization & Ammonia Elimination: The intermediate undergoes cyclization and eliminates ammonia to form the final aromatic indole[6][7][9].
The electron-withdrawing nature of the fluoro and nitro groups makes the aryl nitrogen (N1) less nucleophilic, which can slow down the initial hydrazone formation. However, these groups can also influence the acidity and stability of intermediates, affecting the cyclization step.
Q2: Which catalyst is best: Brønsted or Lewis acid?
Both classes are effective, and the optimal choice depends on your substrate's sensitivity and the desired reaction conditions.
| Catalyst Type | Examples | Strengths | Weaknesses & Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA), H₂SO₄, HCl, p-TsOH[6] | Strong protonating agents, effective for driving the reaction to completion. PPA often serves as both catalyst and solvent. | Can be harsh, leading to charring or decomposition of sensitive substrates at elevated temperatures. |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃[6][9] | Milder conditions are often possible. Can chelate with carbonyls to activate them. ZnCl₂ is a classic and effective choice[7]. | Stoichiometric amounts are sometimes required. Can be sensitive to moisture. |
| Heterogeneous | Acidic clays, zeolites | Easy removal from the reaction mixture, simplifying workup. | May have lower activity, requiring higher temperatures or longer reaction times. |
Q3: Can I perform the hydrazone formation and cyclization in one pot?
Yes, this is a common and efficient approach. Typically, the hydrazine and carbonyl compound are heated in a solvent like acetic acid to form the hydrazone. Without isolation, the acid catalyst is then added directly to initiate the cyclization and rearrangement to the indole[7].
Troubleshooting Guide: Fischer Indole Synthesis
Problem 1: My reaction is sluggish, and I'm isolating unreacted starting material or only the hydrazone intermediate.
-
Probable Cause A: Insufficiently acidic conditions. The[8][8]-sigmatropic rearrangement is acid-catalyzed[6]. The electron-withdrawing groups on your hydrazine may require a stronger acid or higher temperature to facilitate this key step.
-
Solution A: If using a milder acid like acetic acid, switch to a stronger catalyst. Polyphosphoric acid (PPA) is an excellent choice for difficult cyclizations[8]. Alternatively, increase the temperature, but monitor carefully for decomposition.
-
Probable Cause B: Incomplete hydrazone formation. The reduced nucleophilicity of the hydrazine can make the initial condensation slow.
-
Solution B: Ensure anhydrous conditions for hydrazone formation, as water is a byproduct and can shift the equilibrium. Using a Dean-Stark trap or molecular sieves can help drive this step to completion before proceeding with cyclization.
Problem 2: I'm observing a low yield with significant tar or polymer formation.
-
Probable Cause: The reaction conditions are too harsh. High temperatures combined with strong acids can cause substrate or product decomposition, especially with the activated nitro-aromatic system.
-
Solution: Switch to a milder Lewis acid catalyst like ZnCl₂[9]. Run the reaction at the lowest effective temperature. Consider a stepwise procedure where the hydrazone is formed and isolated first, then subjected to milder cyclization conditions.
Problem 3: I'm seeing evidence of side reactions, such as defluorination or reduction of the nitro group.
-
Probable Cause: Undesired reactivity with the catalyst or reagents. Certain Lewis acids or high temperatures can promote nucleophilic aromatic substitution of the fluorine atom. If a reducing agent is present (e.g., certain solvents or additives at high temperatures), the nitro group can be reduced.
-
Solution: Screen a panel of Lewis acids to find one that is less aggressive. Avoid conditions that could generate strong nucleophiles. For the nitro group, ensure all reagents are pure and free from potential reductants. If subsequent steps involve reduction (e.g., hydrogenation), this issue is less of a concern.
Workflow & Decision Making
The following diagrams illustrate a typical workflow and a logic tree for catalyst selection in the Fischer indole synthesis.
Caption: General experimental workflow for a one-pot Fischer indole synthesis.
Caption: Decision tree for initial catalyst selection in the Fischer indole synthesis.
Part 3: Japp-Klingemann & Cross-Coupling Reactions
FAQs & Troubleshooting
Q1: When should I use the Japp-Klingemann reaction?
Q2: My Japp-Klingemann reaction is failing. What could be the cause?
-
Probable Cause: The reaction is sensitive to pH and temperature. Conventional conditions may lead to a stable azo-compound intermediate instead of the desired hydrazone[12].
-
Solution: Carefully control the pH using a buffer (e.g., sodium acetate). Adjusting the temperature may be necessary to facilitate the hydrolytic scission of the acyl group to form the final hydrazone[10][12].
Q3: Can I synthesize this compound using a palladium-catalyzed cross-coupling reaction?
Yes. Modern methods like the Buchwald-Hartwig amination have been developed for the Pd-catalyzed C-N coupling of hydrazine with aryl halides[13]. This approach can be highly efficient, using a suitable phosphine ligand and a base like KOH, and offers an alternative to classical methods like nucleophilic substitution or diazotization/reduction[13][14].
Q4: I'm trying to perform a Suzuki or Sonogashira coupling on the indole product. Why is the reaction failing?
-
Probable Cause: Catalyst inhibition. The nitrogen atoms in the indole ring can coordinate to the palladium catalyst, inhibiting its activity. This is a known challenge, particularly for coupling at positions adjacent to a heteroatom[15].
-
Solution: The choice of ligand is critical. Use sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and prevent catalyst deactivation[15][16]. Protecting the indole nitrogen (e.g., as a tosyl or BOC derivative) can also be an effective strategy.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
-
National Institutes of Health (NIH). (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Chemistry World. (2025). Optimise cross-coupling with ligand-free NHC–Pd precatalysts. [Link]
-
The Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]
Sources
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- 2. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE | 127350-92-9 [amp.chemicalbook.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimise cross-coupling with ligand-free NHC–Pd precatalysts | Whitepaper | Chemistry World [chemistryworld.com]
Resolving issues with the solubility of (2-Fluoro-4-nitrophenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Fluoro-4-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for resolving common solubility challenges encountered during experimental work.
Troubleshooting Guide: Addressing Solubility Issues
This section provides direct answers to specific problems you may encounter when working with this compound. The underlying principle for solubility is that "like dissolves like"; a polar molecule like this compound, which contains polar nitro (-NO₂), fluoro (-F), and hydrazine (-NHNH₂) functional groups, will dissolve best in polar solvents.[1]
Q1: My this compound is not dissolving in my chosen solvent. What is the systematic approach to solve this?
A1: When initial dissolution fails, a systematic approach is crucial to avoid compound degradation and ensure a homogenous solution. The issue often stems from an inappropriate solvent choice or insufficient energy to overcome the crystal lattice energy of the solid.
Root Cause Analysis: The molecular structure of this compound is predominantly polar. Therefore, its solubility is expected to be poor in non-polar solvents like hexane or toluene and favorable in polar solvents. Structurally similar compounds, like 2-Fluoro-4-nitroaniline, show good solubility in polar organic solvents.
Recommended Troubleshooting Workflow:
-
Confirm Solvent Choice: The first step is to ensure you are using an appropriate polar solvent. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points due to their strong dipole moments. Polar protic solvents like methanol or ethanol are also effective, though may require heating.
-
Employ a Co-Solvent System: If solubility is limited in a single solvent, using a co-solvent system can be highly effective.[2][3] This involves adding a small volume of a strong, miscible solvent in which the compound is highly soluble (e.g., DMSO) to the primary solvent to enhance overall solvating power.
-
Apply Gentle Heating: Increasing the temperature often increases the rate and extent of dissolution for solids.[4] However, extreme caution is necessary. Hydrazine derivatives can be thermally sensitive and may decompose or become hazardous if overheated, especially in a dry state.[5][6] Always use a water bath for controlled, gentle heating and monitor for any color changes that might indicate degradation.
-
Utilize Mechanical Agitation: Simple stirring or vortexing may be insufficient. Using an ultrasonic bath (sonication) can provide the energy needed to break apart solute particles and facilitate dissolution without excessive heating.
Below is a logical workflow to follow when encountering solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound.
Q2: My solution is turning yellow or brown over time. What is causing this discoloration and how can I prevent it?
A2: This is a common observation with hydrazine derivatives and is typically indicative of compound degradation through oxidation.[7] The hydrazine moiety is susceptible to oxidation, especially in neutral or alkaline solutions exposed to atmospheric oxygen. The resulting oxidized species are often colored.
Preventative Measures:
-
Work Under an Inert Atmosphere: To minimize contact with oxygen, purge your solvent with an inert gas like argon or nitrogen before use. Maintain a blanket of inert gas over the solution during your experiment.
-
Use Fresh, High-Purity Solvents: Solvents can contain dissolved oxygen or peroxide impurities that accelerate degradation. Using freshly opened or properly stored high-purity solvents is recommended.
-
Control the pH: Hydrazine solutions are generally more stable under slightly acidic conditions.[7] If your experimental protocol allows, maintaining a lower pH can help slow the rate of oxidation.
-
Prepare Solutions Fresh: Avoid storing solutions of this compound for extended periods. It is best practice to prepare them immediately before use.
Q3: I managed to dissolve the compound with heat, but it precipitated out of solution upon cooling. Why did this happen?
A3: This phenomenon occurs when heating allows you to create a supersaturated solution. The increased kinetic energy at higher temperatures enables the solvent to dissolve more solute than it can hold at room temperature.[4] As the solution cools, its capacity to hold the solute decreases, and the excess solute precipitates out to re-establish equilibrium.
Solutions:
-
Maintain Temperature: If your experiment can be conducted at an elevated temperature, maintain the heat throughout the process to keep the compound in solution.
-
Use a Co-Solvent: As described in Q1, adding a small amount of a stronger solvent (like DMSO) can permanently increase the solution's capacity for the solute, often preventing precipitation upon cooling to ambient temperature.
-
Work with a More Dilute Solution: You may be working at a concentration that is too close to the compound's solubility limit at room temperature. Using a more dilute solution can prevent this issue.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the properties and handling of this compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: The choice of solvent is critical and should be based on the principle of matching solvent polarity to the solute.[1] Below is a table of recommended solvents.
| Solvent Category | Examples | Expected Solubility & Rationale |
| Highly Recommended | DMSO, DMF, NMP | Excellent Solubility. These polar aprotic solvents have large dipole moments and can effectively solvate the polar nitro and hydrazine groups of the molecule. They are the best choice for preparing stock solutions or when high concentrations are needed. |
| Good Options | Acetonitrile, Acetone, THF, Methanol, Ethanol | Moderate to Good Solubility. Polar aprotic solvents like acetonitrile and acetone are good choices. Polar protic solvents like methanol and ethanol can form hydrogen bonds with the solute, aiding dissolution, though gentle warming may be required to achieve higher concentrations. |
| Not Recommended | Water (unbuffered), Toluene, Hexanes, Diethyl Ether | Poor to Insoluble. The compound's overall polarity makes it poorly soluble in non-polar solvents like toluene and hexanes. While the molecule has hydrogen bonding capability, its large organic structure limits solubility in neutral water. Diethyl ether is generally not polar enough for effective dissolution. |
Q2: How does pH impact the solubility of this compound, particularly in aqueous systems?
A2: The pH of the solution has a profound impact on the solubility of this compound due to the basic nature of the hydrazine group (-NHNH₂). Hydrazine itself is a weak base with a pKa of approximately 8.1 for its conjugate acid ([N₂H₅]⁺).[8][9]
-
In Acidic Conditions (pH < pKa): The hydrazine moiety becomes protonated, forming a hydrazinium salt (-NHNH₃⁺). This ionic form is significantly more polar than the neutral molecule and, as a result, exhibits much greater solubility in water and other polar protic solvents.
-
In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly in its neutral, free-base form. This form is less polar and therefore has lower aqueous solubility.
Adjusting the pH to be acidic is a key strategy for dissolving hydrazine derivatives in aqueous media.[10]
Caption: Effect of pH on the ionization and aqueous solubility of a hydrazine derivative.
Q3: What safety precautions are necessary when handling this compound, especially when trying to dissolve it?
A3: Safety is paramount. Nitrophenylhydrazine derivatives are hazardous materials and must be handled with appropriate care.
-
Explosion and Fire Hazard: These compounds can be flammable solids and may be explosive, especially when dry or heated under confinement.[6][11][12] Many suppliers provide this material wetted with water (e.g., >30%) to stabilize it.[5][11] Never heat the dry solid. Avoid sparks, open flames, and excessive heat.
-
Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Use plastic or wood spatulas. Avoid friction or grinding of the solid material. Ensure all equipment is properly grounded to prevent static discharge.[14]
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a reliable method for determining the solubility of this compound in a target solvent.
Objective: To systematically test and enhance the solubility of the compound in a chosen solvent system.
Materials:
-
This compound
-
Target solvent(s) (e.g., Acetonitrile, DMSO)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Initial Solvent Test (Room Temperature): a. Add a known amount of this compound (e.g., 5 mg) to a vial. b. Add the solvent (e.g., 1 mL of Acetonitrile) incrementally while stirring. c. Observe for dissolution. If the compound dissolves completely, note the approximate concentration. If it does not, proceed to the next step.
-
Co-Solvent Addition: a. To the suspension from Step 1c, add a strong polar aprotic solvent (e.g., DMSO) dropwise (e.g., 20 µL at a time). b. Stir for 2-3 minutes after each addition. c. Continue until dissolution is achieved. Note the final ratio of solvents.
-
Application of Heat: a. If the compound remains insoluble, place the vial in a water bath set to a controlled temperature (e.g., 40°C). Caution: Do not exceed 50-60°C. b. Stir the suspension and observe for 10-15 minutes. Note any changes.
-
Sonication: a. If insoluble particles remain, place the vial in an ultrasonic bath for 5-10 minute intervals. b. Visually inspect for dissolution between intervals.
-
Documentation: a. Record the solvent system, temperature, and methods required to achieve a clear, homogeneous solution. This information will be critical for scaling up your experiment.
By following these structured troubleshooting and handling guidelines, researchers can effectively overcome solubility challenges and ensure the safe and successful use of this compound in their work.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
MedCrave. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Mary Ann Liebert, Inc., publishers. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Available from: [Link]
-
PubMed Central (PMC). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Available from: [Link]
-
PubMed Central (PMC). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Available from: [Link]
-
ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Available from: [Link]
-
PubChem. (3-Fluoro-4-nitrophenyl)hydrazine. Available from: [Link]
-
ResearchGate. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Available from: [Link]
-
Wikipedia. Hydrazine. Available from: [Link]
-
ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. Available from: [Link]
-
PubChem. Hydrazine. Available from: [Link]
-
BYJU'S. Factors Affecting Solubility. Available from: [Link]
-
PubMed. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 4-Nitrophenylhydrazine, moistened with >30% water. Available from: [Link]
- Google Patents. Method for removing hydrazine compounds.
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available from: [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]
-
PubChem. (4-Fluorophenyl)hydrazine. Available from: [Link]
-
ScienceLab.com. Material Safety Data Sheet: 2,4-dinitrophenyl hydrazine 98%. Available from: [Link]
-
PubChemLite. This compound (C6H6FN3O2). Available from: [Link]
-
Loba Chemie. 4-NITROPHENYL HYDRAZINE AR MSDS. Available from: [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Available from: [Link]
-
Drug Discovery. Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Available from: [Link]
-
ResearchGate. Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Available from: [Link]
-
S D Fine-Chem Limited. 4-NITROPHENYL HYDRAZINE GHS Safety Data Sheet. Available from: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Validation & Comparative
Comparative Guide to Carbonyl Analysis: (2-Fluoro-4-nitrophenyl)hydrazine vs. 2,4-Dinitrophenylhydrazine
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These compounds are not only common synthetic intermediates and degradation products but also significant environmental pollutants. Their inherent volatility and reactivity necessitate a derivatization step for stable and sensitive analysis. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the gold-standard reagent for this purpose. However, the demand for higher sensitivity and specificity, especially in complex matrices, has paved the way for alternatives like (2-Fluoro-4-nitrophenyl)hydrazine (FNPH).
This guide provides an in-depth, evidence-based comparison of these two critical reagents. We will move beyond a simple listing of features to explore the mechanistic nuances, practical workflows, and performance data that inform the choice between them, empowering researchers to select the optimal tool for their analytical challenges.
The Incumbent: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH has long been the cornerstone of carbonyl analysis, forming the basis of numerous regulatory methods, including the U.S. Environmental Protection Agency's (EPA) Method TO-11A for air analysis and Method 8315 for various matrices.[1][2][3][4] Its utility is rooted in a straightforward and reliable chemical reaction.
Mechanism and Workflow
DNPH reacts with the carbonyl group of an aldehyde or ketone in an acid-catalyzed condensation reaction.[5][6] This nucleophilic addition-elimination process results in the formation of a stable, brightly colored 2,4-dinitrophenylhydrazone derivative, with the elimination of a water molecule.[6][7][8]
The resulting hydrazones are significantly less volatile and more stable than the parent carbonyls, and their strong chromophore (the dinitrophenyl group) allows for highly sensitive detection using UV-Vis spectrophotometry, typically around 360 nm.[1][9][10]
Caption: General reaction of DNPH with a carbonyl compound.
Strengths and Limitations of DNPH
The widespread adoption of DNPH is a testament to its advantages:
-
Robust and Well-Documented: Decades of use have resulted in a vast body of literature and validated, official methods for a wide range of applications, from workplace air monitoring to water analysis.[2][3][9]
-
Cost-Effective: The reagent is readily available and relatively inexpensive, making it suitable for routine, high-throughput analysis.
-
Excellent UV Response: The resulting hydrazones are ideal for analysis by the ubiquitous HPLC-UV instrumentation found in nearly every analytical laboratory.[10][11]
However, the DNPH method is not without its challenges:
-
Chromatographic Complexity: Aldehyde-DNPH derivatives can form E and Z stereoisomers due to the C=N double bond, which may appear as separate peaks during HPLC analysis, complicating quantification.[12]
-
Interferences: In air sampling, oxidants like ozone and nitrogen oxides can degrade DNPH on the collection cartridge, leading to inaccurate results. This necessitates the use of an ozone denuder or scrubber upstream of the sampling cartridge.[3][13]
-
Mass Spectrometry Incompatibility: While DNPH derivatives can be analyzed by LC-MS, their fragmentation in common ionization modes is often not specific, limiting the gains in selectivity and sensitivity that MS typically offers.[14][15][16]
The Challenger: this compound (FNPH)
FNPH emerged as a "next-generation" derivatizing agent designed specifically to overcome the mass spectrometric limitations of DNPH. It operates on the same fundamental reaction principle—the formation of a hydrazone—but incorporates a key structural modification: the substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
The Fluoro-Advantage: Unlocking LC-MS/MS Potential
The true power of FNPH is realized when coupled with tandem mass spectrometry (LC-MS/MS). The fluorine atom provides several distinct advantages:
-
Enhanced Ionization: The electronegative fluorine can improve the ionization efficiency of the hydrazone derivative in negative ion mode electrospray ionization (ESI).
-
Specific Fragmentation: The C-F bond provides a unique and predictable fragmentation pathway. In Collision-Induced Dissociation (CID) within the mass spectrometer, the FNPH-hydrazone will readily lose a specific neutral fragment (such as HF or C₆H₃FNO₂), creating a highly specific transition from a precursor ion to a product ion.
-
Superior Signal-to-Noise: This specific fragmentation allows for analysis using Multiple Reaction Monitoring (MRM), a technique that filters out chemical noise and dramatically increases the signal-to-noise ratio. The result is unparalleled sensitivity and selectivity, enabling the detection of ultra-trace levels of carbonyls in highly complex samples, such as biological fluids or pharmaceutical formulations.
Caption: Comparison of typical analytical workflows for DNPH and FNPH.
Quantitative Performance Comparison
The choice between DNPH and FNPH often comes down to the required sensitivity and the available instrumentation.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (FNPH) |
| Reaction Principle | Nucleophilic addition-elimination (Condensation) | Nucleophilic addition-elimination (Condensation) |
| Primary Technique | High-Performance Liquid Chromatography (HPLC)[1][9] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Method | UV-Vis Absorbance (approx. 360 nm)[10] | Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) |
| Relative Sensitivity | Good to Excellent (ppb levels)[11] | Exceptional (ppt levels or lower) |
| Selectivity | Moderate; based on chromatographic retention time | Very High; based on retention time and specific mass transition |
| Key Advantages | Low cost, robust, extensive regulatory acceptance (EPA methods)[3][4], suitable for standard HPLC-UV systems.[17] | Unmatched sensitivity and selectivity, ideal for complex matrices, overcomes chromatographic interferences through MS specificity. |
| Key Disadvantages | Isomer formation can complicate chromatograms[12], susceptible to ozone interference[3], less specific than MS. | Higher reagent cost, requires more advanced and expensive LC-MS/MS instrumentation, fewer standardized methods. |
| Best Suited For | Routine quality control, environmental compliance monitoring, high-concentration samples.[17] | Trace-level impurity analysis in drug products, biomarker discovery, research applications requiring maximum sensitivity. |
Experimental Protocols: A Practical Guide
To ensure trustworthy and reproducible results, the entire analytical process must be self-validating. Below are foundational protocols for both reagents.
Protocol 1: Carbonyl Quantification using DNPH and HPLC-UV
This protocol is based on established EPA methodologies and is designed for the analysis of a standard carbonyl mixture.
-
Reagent Preparation (Brady's Reagent): Carefully dissolve 0.2 g of DNPH in 100 mL of acetonitrile. Cautiously add 0.5 mL of concentrated sulfuric acid. Safety Note: DNPH is friction and shock-sensitive when dry and should be handled as a wetted solid.[7] Always use appropriate personal protective equipment (PPE).
-
Standard Preparation: Prepare a mixed carbonyl standard (e.g., formaldehyde, acetaldehyde, acetone) in acetonitrile at a concentration of approximately 10 µg/mL.
-
Derivatization: In a 10 mL volumetric flask, combine 1 mL of the carbonyl standard with 2 mL of Brady's Reagent. Allow the reaction to proceed at 40°C for 1 hour.[10] After cooling, dilute to the mark with an acetonitrile/water mixture (60:40 v/v).
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might run from 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.[9]
-
Injection Volume: 20 µL.
-
-
System Validation: A blank (derivatizing reagent in acetonitrile) should be run to identify any reagent impurities. A calibration curve should be generated using a series of standards to confirm linearity and determine limits of detection (LOD) and quantification (LOQ).
Protocol 2: Trace Carbonyl Quantification using FNPH and LC-MS/MS
This protocol leverages the power of MRM for ultimate sensitivity.
-
Reagent Preparation: Prepare a 1 mg/mL solution of FNPH in acetonitrile containing 0.1% formic acid to serve as a catalyst.
-
Standard Preparation: Prepare a mixed carbonyl standard in acetonitrile at a concentration appropriate for trace analysis (e.g., 100 ng/mL).
-
Derivatization: In a clean autosampler vial, mix 100 µL of the carbonyl standard with 100 µL of the FNPH reagent. Cap the vial and allow it to react at 60°C for 30 minutes. After cooling, add 800 µL of the initial mobile phase to dilute the sample.
-
LC-MS/MS Analysis:
-
Column: A high-efficiency C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, e.g., 40% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: These must be determined experimentally for each FNPH-carbonyl derivative. For example, for formaldehyde-FNPH, the precursor ion [M-H]⁻ might be m/z 197, fragmenting to a specific product ion upon CID.
-
-
System Validation: Run a reagent blank to ensure no contamination. Optimize MS parameters (e.g., collision energy) for each analyte. Generate a calibration curve in the expected concentration range (often in the low ng/mL to pg/mL range) to establish linearity and determine instrument detection limits.
Conclusion and Recommendations
Both DNPH and FNPH are highly effective reagents for carbonyl analysis, but they are tailored for different analytical objectives and technological capabilities.
-
2,4-Dinitrophenylhydrazine (DNPH) remains the undisputed workhorse for regulatory compliance and routine quality control. Its low cost, robust performance with standard HPLC-UV equipment, and the wealth of established methods make it the most practical choice for many laboratories. It is the authoritative standard when adherence to methods like EPA TO-11A is required.[3]
-
This compound (FNPH) represents a specialized tool for the most demanding analytical challenges. For researchers in drug development tracking minute degradation products, or scientists identifying trace contaminants in complex biological or environmental samples, FNPH is the superior choice. Its design for LC-MS/MS provides a level of sensitivity and selectivity that DNPH simply cannot match. The investment in advanced instrumentation and method development is justified by the acquisition of highly reliable, unambiguous, and ultra-trace level quantitative data.
Ultimately, the decision rests on a clear understanding of the analytical question. For established, routine analysis, the trusted performance of DNPH is sufficient. For cutting-edge research and trace-level quantification, the analytical power unlocked by FNPH is indispensable.
References
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U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA.gov. [Link]
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Save My Exams. (2023). Testing for Carbonyl Compounds. Savemyexams.com. [Link]
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Tanaka, K., et al. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A, 844(1-2), 403-8. [Link]
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ConnectSci. (n.d.). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase. Connectsci.net. [Link]
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Air Analytics & Consulting, Inc. (n.d.). How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods. Aac-lab.com. [Link]
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United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV. Uctinc.com. [Link]
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Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom.org. [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. EPA.gov. [Link]
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LCGC International. (n.d.). Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. Chromtech.com.au. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-9. [Link]
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Longdom Publishing. (2013). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom.org. [Link]
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Harper College. (n.d.). The 2,4 Dinitrophenylhydrazine Test. Dept.harpercollege.edu. [Link]
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Tsi-Tsi-Kaparos, A., et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. PLoS One, 13(4), e0194223. [Link]
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ResearchGate. (n.d.). 2,4-Dinitrophenylhydrazine assay guideline with optimized conditions. Researchgate.net. [Link]
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U.S. Environmental Protection Agency. (2016). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. EPA.gov. [Link]
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Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent.com. [Link]
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GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. Geeksforgeeks.org. [Link]
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Chromtech. (n.d.). Aldehydes/Ketones DNPH Standard. Chromtech.net.au. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. En.wikipedia.org. [Link]
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Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. Shimadzu.com. [Link]
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ResearchGate. (n.d.). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Researchgate.net. [Link]
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Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide.co.uk. [Link]
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Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Rsc.org. [Link]
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Alzweiri, M., et al. (2017). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. BMC Chemistry, 11(1), 16. [Link]
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National Institutes of Health (NIH). (2022). Screening check test to confirm the relative reactivity and applicability of 2,4-dinitrophenylhydrazine impregnated-filters for formaldehyde on other compounds. Ncbi.nlm.nih.gov. [Link]
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PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Pubmed.ncbi.nlm.nih.gov. [Link]
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PubMed. (2011). Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method. Pubmed.ncbi.nlm.nih.gov. [Link]
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Drlogy. (n.d.). What are the advantages of the DNPH test over other methods?. Drlogy.com. [Link]
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Open Access Journals. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Hilarispublisher.com. [Link]
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ResearchGate. (n.d.). The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. Researchgate.net. [Link]
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ResearchGate. (n.d.). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Researchgate.net. [Link]
-
YouTube. (2015). Carbonyls 5. Use of 2,4-DNP (Brady's reagent). Youtube.com. [Link]
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BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Byjus.com. [Link]
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KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Knauer.net. [Link]
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PubMed. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Pubmed.ncbi.nlm.nih.gov. [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Ajpamc.com. [Link]
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The Chemistry Teacher. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Thechemistryteacher.com. [Link]
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ResearchGate. (n.d.). Bidirectional derivatization reaction of carbonyls with DNPH. Researchgate.net. [Link]
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A Senior Application Scientist's Guide to Carbonyl Derivatization: Navigating Alternatives to (2-Fluoro-4-nitrophenyl)hydrazine
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules often lack the chromophores, fluorophores, or ionization efficiency required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Chemical derivatization is, therefore, an indispensable strategy in the analytical chemist's toolkit, converting these challenging analytes into forms more amenable to detection.
While (2-Fluoro-4-nitrophenyl)hydrazine has its applications, the landscape of derivatization reagents is rich with alternatives, each offering distinct advantages depending on the analytical instrumentation available, the specific carbonyls of interest, and the sample matrix. This guide provides an in-depth, objective comparison of the most robust and widely adopted alternatives, supported by experimental data and detailed protocols to inform your method development.
The Rationale for Derivatization: Overcoming Analytical Hurdles
The primary motivation for derivatizing carbonyl compounds is to attach a "tag" to the molecule that enhances its detectability. This is typically achieved through a nucleophilic addition-elimination reaction, where a reagent reacts with the carbonyl carbon to form a new, stable derivative. The ideal derivatization strategy should be:
-
Specific: Reacts selectively with the carbonyl group.
-
Rapid and Quantitative: The reaction should proceed to completion quickly and predictably.
-
Stable: The resulting derivative must be stable throughout sample preparation and analysis.
-
Enhancing: The "tag" should significantly improve the analyte's response to the chosen detector (e.g., UV-Vis, fluorescence, or mass spectrometer).
This guide will focus on four principal classes of derivatization reagents that serve as excellent alternatives for carbonyl analysis:
-
2,4-Dinitrophenylhydrazine (DNPH): The Workhorse for HPLC-UV.
-
Dansylhydrazine: The High-Sensitivity Option for Fluorescence Detection.
-
Girard's Reagents (T & P): The Charge-Tagging Solution for Mass Spectrometry.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): The Versatile Choice for GC-MS and HPLC.
2,4-Dinitrophenylhydrazine (DNPH): The Established Standard
DNPH is arguably the most common derivatization reagent for carbonyls, particularly for HPLC with UV detection.[1][2] Its widespread use is codified in numerous regulatory methods, such as EPA Method 8315A, for the analysis of carbonyls in various environmental matrices.[1][3]
Mechanism of Action: The Science Behind the Standard
The derivatization reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by dehydration to form a stable 2,4-dinitrophenylhydrazone. This reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, excessively low pH can protonate the hydrazine, rendering it non-nucleophilic and hindering the reaction.[4] This is why a buffered acidic environment (typically pH 3-5) is critical for optimal derivatization.[5][6]
The resulting hydrazone possesses a strong chromophore due to the dinitrophenyl group, making it readily detectable by UV-Vis detectors, typically around 360 nm.[7]
Performance Characteristics & Key Considerations
| Parameter | Performance & Considerations |
| Primary Detection | HPLC-UV/Vis, LC-MS[8] |
| Sensitivity | Good, with Limits of Detection (LODs) in the low ppb range.[5] |
| Derivative Stability | Generally stable, but can be susceptible to degradation in the presence of ozone and nitrogen dioxide.[9] Instability of some derivatives has been noted under certain storage conditions.[8] |
| Key Challenge | Formation of E/Z stereoisomers for asymmetric carbonyls, which can lead to peak splitting and complicate quantification.[5] |
| Reaction Conditions | Acidic (pH 3-5), often with gentle heating (e.g., 40°C) for 1 hour.[1] |
Experimental Protocol: DNPH Derivatization for HPLC-UV (Based on EPA Method 8315A)
This protocol is a generalized procedure for aqueous samples.
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of purified 2,4-dinitrophenylhydrazine in acetonitrile. The DNPH should be recrystallized to remove carbonyl impurities.
-
Buffer: Prepare a citrate buffer and adjust to pH 3.[1]
-
-
Sample Derivatization:
-
To 100 mL of the aqueous sample, add 4 mL of the citrate buffer and adjust the pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH.
-
Add 6 mL of the DNPH reagent.
-
Seal the container and place it in a heated (40°C) shaker for 1 hour.[1]
-
-
Extraction:
-
The resulting dinitrophenylhydrazone derivatives can be extracted using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the derivatives from the SPE cartridge with ethanol or acetonitrile.
-
-
Analysis:
-
Inject the extracted and prepared sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: UV detector set at 360 nm.[10]
-
-
Quantify the carbonyl-DNPH derivatives by comparing their retention times and peak areas to those of known standards.
-
Dansylhydrazine: The Fluorescent Alternative for High Sensitivity
For applications requiring higher sensitivity, dansylhydrazine is an excellent choice. It reacts with carbonyls to form highly fluorescent dansylhydrazones, which can be detected at very low concentrations using an HPLC system equipped with a fluorescence detector.[11]
Mechanism of Action: Leveraging Fluorescence
Similar to DNPH, dansylhydrazine reacts with the carbonyl group via a condensation reaction to form a hydrazone. The key difference lies in the "tag" itself. The dansyl group is a powerful fluorophore. The resulting derivative can be excited by UV light (typically around 340-360 nm) and will emit light at a longer wavelength (around 510-540 nm). This fluorescence detection is inherently more sensitive and selective than UV-Vis absorbance, as fewer endogenous molecules in a complex matrix will fluoresce at these specific wavelengths. Furthermore, the dimethylamino group of the dansyl moiety is easily protonated, enhancing the ionization characteristics of the derivatives for LC-MS analysis.[4]
Performance Characteristics & Key Considerations
| Parameter | Performance & Considerations |
| Primary Detection | HPLC-Fluorescence, LC-MS |
| Sensitivity | Excellent, with detection limits often in the picomolar to femtomolar range. |
| Derivative Stability | Dansylhydrazones are generally stable. |
| Key Advantage | High sensitivity and selectivity, making it ideal for trace analysis in complex matrices like biological fluids. |
| Reaction Conditions | Typically requires acidic catalysis (e.g., trichloroacetic acid or HCl) and can be performed at room temperature or with moderate heating. |
Experimental Protocol: Dansylhydrazine Derivatization for HPLC-Fluorescence
-
Reagent Preparation:
-
Dansylhydrazine Solution: Prepare a solution of dansylhydrazine in acetonitrile (e.g., 1 mg/mL).
-
Catalyst: Prepare a 10% (v/v) solution of trichloroacetic acid in acetonitrile.
-
-
Sample Derivatization:
-
To your sample (e.g., 100 µL of a deproteinized biological extract), add 50 µL of the dansylhydrazine solution and 50 µL of the catalyst solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an acetonitrile/water or methanol/water system.
-
Detection: Fluorescence detector with excitation at ~350 nm and emission at ~520 nm.
-
-
Quantify the dansylhydrazone derivatives against a standard curve prepared in a similar manner.
-
Girard's Reagents (T & P): The Charge-Tagging Solution for Mass Spectrometry
For researchers leveraging the power of LC-MS, Girard's reagents (T and P) offer a significant advantage. These reagents introduce a permanent positive charge to the neutral carbonyl molecule, dramatically enhancing its ionization efficiency in electrospray ionization (ESI) mass spectrometry.[4][12]
Mechanism of Action: Introducing a Permanent Charge
Girard's reagents are hydrazides containing a quaternary ammonium (Girard's T) or a pyridinium (Girard's P) moiety. They react with carbonyls under acidic conditions to form hydrazones, similar to DNPH and dansylhydrazine. The key distinction is that the resulting derivative now carries a fixed positive charge. This "charge-tagging" strategy overcomes the poor ionization efficiency of most small carbonyls in positive-ion ESI-MS, leading to a substantial increase in signal intensity—often by orders of magnitude.[4][5] This makes Girard's reagents exceptionally well-suited for high-sensitivity, targeted quantitative studies in complex biological matrices.[13]
Performance Characteristics & Key Considerations
| Parameter | Performance & Considerations |
| Primary Detection | LC-MS/MS |
| Sensitivity | Excellent, with significant signal enhancement (10x to >1000x) in LC-MS compared to underivatized compounds.[4] |
| Derivative Stability | Girard's hydrazones are stable. |
| Key Advantage | Dramatically improves ionization efficiency for LC-MS analysis, enabling highly sensitive quantification of carbonyls like steroids and aldehydes in biological samples.[5][13] |
| Reaction Conditions | Mildly acidic (e.g., acetic acid in methanol/water), with incubation at room temperature or elevated temperatures (e.g., 50-60°C).[12][13] |
Experimental Protocol: Girard's Reagent T (GRT) Derivatization for LC-MS/MS
-
Reagent Preparation:
-
GRT Solution: Prepare a solution of Girard's Reagent T (e.g., 50 mg/mL) in a methanol/water mixture containing an acid catalyst.
-
Acid Catalyst: Typically, glacial acetic acid is used (e.g., a final concentration of 5% v/v).[12]
-
-
Sample Derivatization:
-
To your sample (which may be a dried extract reconstituted in a suitable solvent), add the GRT solution.
-
Vortex the mixture and incubate at a specified temperature (e.g., 50°C) for a defined period (e.g., 2 hours).[13] The optimal time and temperature should be determined empirically for the analytes of interest.
-
After incubation, the reaction may be quenched or diluted with the initial mobile phase for LC-MS analysis.
-
-
Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a volatile acid additive like formic acid to improve peak shape.
-
-
Mass Spectrometry Conditions:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The characteristic neutral loss of trimethylamine (59 Da for GRT) or pyridine (79 Da for GRP) during fragmentation is a highly specific transition for identifying and quantifying the derivatives.[13]
-
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): The Versatile Reagent for GC-MS
PFBHA is a highly versatile derivatizing agent that reacts with carbonyls to form stable oximes. These derivatives are amenable to both GC and HPLC analysis. The pentafluorobenzyl group makes the derivatives highly responsive to Electron Capture Detection (ECD) for GC, and the fluorinated moiety provides characteristic mass spectra for MS analysis.[14]
Mechanism of Action: Stable Oxime Formation
PFBHA is a hydroxylamine that reacts with aldehydes and ketones to form PFBHA-oximes. A significant advantage of PFBHA over hydrazine-based reagents like DNPH is that for most carbonyls, it forms a single, stable derivative, avoiding the complication of E/Z isomers that can occur with hydrazones.[15] The resulting oximes are also more thermally stable than many hydrazones, making them better suited for the high temperatures of a GC inlet.[14]
Performance Characteristics & Key Considerations
| Parameter | Performance & Considerations |
| Primary Detection | GC-MS, GC-ECD, HPLC-UV[14] |
| Sensitivity | Excellent, especially with GC-ECD and GC-MS in negative chemical ionization (NCI) mode. LODs in the low ppb to high ppt range are achievable.[14][16] |
| Derivative Stability | PFBHA-oximes are thermally stable and generally more robust than DNPH-hydrazones.[15] |
| Key Advantage | Avoids the formation of E/Z isomers, leading to simpler chromatograms. High thermal stability is ideal for GC analysis.[15] |
| Reaction Conditions | Can be performed in aqueous or organic solutions, often at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes.[14] |
Experimental Protocol: PFBHA Derivatization for GC-MS Analysis
This protocol is a general procedure for aqueous samples.
-
Reagent Preparation:
-
PFBHA Solution: Prepare a 1-5 mg/mL solution of PFBHA hydrochloride in carbonyl-free water. This solution should be prepared fresh daily.
-
-
Sample Derivatization:
-
To 1 mL of your aqueous sample in a reaction vial, add 200 µL of the PFBHA solution.
-
Seal the vial and heat at 60-80°C for 30-60 minutes to form the oxime derivatives.[14]
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Extract the PFBHA-oxime derivatives from the aqueous solution using a small volume of a non-polar organic solvent, such as hexane. Vortex vigorously and allow the layers to separate.
-
-
Analysis:
-
Inject an aliquot of the organic phase into the GC-MS system.
-
GC Conditions:
-
Injector: Split/splitless inlet at ~250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient appropriate for the volatility of the derivatives (e.g., start at 50°C, ramp to 280°C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Comparative Summary and Recommendations
The choice of a derivatization reagent is a critical decision that is fundamentally linked to your analytical objective and available instrumentation.
| Reagent | Primary Technique | Key Advantages | Best Suited For... |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Well-established, robust, cost-effective, numerous standard methods available.[1][3] | Routine analysis, environmental monitoring, and labs where LC-MS is not readily available. |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | High sensitivity and selectivity due to fluorescence; good ionization for MS.[4][11] | Trace-level analysis in complex biological or environmental samples where high sensitivity is paramount. |
| Girard's Reagents (T & P) | LC-MS/MS | Introduces a permanent positive charge, dramatically increasing ionization efficiency and MS signal.[4][5] | High-sensitivity targeted quantification of low-level carbonyls (e.g., steroids, aldehydes) in biological matrices. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | Forms stable, single derivatives (no E/Z isomers); excellent for GC; high sensitivity with ECD/NCI-MS.[14][15] | Analysis of volatile and semi-volatile carbonyls, complex mixtures where chromatographic simplicity is valued. |
Quantitative Performance Snapshot
Direct comparison of performance data across different studies can be challenging due to variations in instrumentation, matrices, and specific analytes. However, the following table provides a general overview of achievable limits of detection (LODs).
| Reagent | Analyte Example | Matrix | Method | Reported LOD | Reference |
| DNPH | Formaldehyde | Ambient Air | HPLC-UV | 0.1 ppbv | [5] |
| DNPH | Acetaldehyde | Ambient Air | HPLC-UV | 0.1 ppbv | [5] |
| Girard's T | 5-Formyl-2'-deoxyuridine | Cellular DNA | LC-MS/MS | 3-4 fmol | [17] |
| PFBHA | Various Aldehydes | Water | SPME-GC-ECD | 0.006-0.2 µg/L | [18] |
| 3-Nitrophenylhydrazine (3-NPH) | Malondialdehyde (MDA) | Brain Tissue | LC-MS/MS | Lower than DNPH | [6] |
Note: 3-Nitrophenylhydrazine (3-NPH) is another hydrazine-based reagent that has shown superior sensitivity for certain aldehydes like MDA and acrolein in LC-MS/MS applications compared to DNPH.[6]
Conclusion
The derivatization of carbonyl compounds is a powerful and necessary technique for their accurate quantification. While this compound is a viable option, the broader family of reagents offers tailored solutions for specific analytical challenges. DNPH remains the reliable workhorse for standard HPLC-UV applications. For analyses demanding the utmost sensitivity, Dansylhydrazine for fluorescence and Girard's Reagents for LC-MS provide exceptional performance. For the analysis of volatile carbonyls by GC, and for applications where chromatographic simplicity is essential, PFBHA is often the superior choice.
By understanding the underlying chemistry, performance characteristics, and procedural nuances of these alternatives, researchers can select the optimal derivatization strategy, ensuring robust, reliable, and sensitive data for their critical research and development needs.
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research. [Link]
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CORESTA. (2019). Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds. [Link]
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Shen, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]
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Petrů, A., et al. (2019). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
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Middaugh, J., et al. (2022). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B. [Link]
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Zhang, Z., et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
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Dury, A., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. [Link]
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Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]
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Cancilla, D. A., et al. (1998). Determination of carbonyl compounds in water by derivatization-solid-phase microextraction and gas chromatographic analysis. Journal of Chromatography A. [Link]
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U.S. Environmental Protection Agency. (2023). SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Pang, X., et al. (2011). Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method. Journal of Chromatography A. [Link]
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Spaulding, R. S., et al. (2002). AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. Atmospheric Environment. [Link]
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van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. [Link]
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A Comparative Guide to Validating Analytical Methods Using (2-Fluoro-4-nitrophenyl)hydrazine Derivatization for Carbonyl Analysis
For researchers, analytical chemists, and professionals in drug development, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of quality control, stability testing, and impurity profiling. These reactive species can be indicative of degradation pathways in active pharmaceutical ingredients (APIs) and excipients, or they can be process-related impurities. Due to their often-low UV activity and high volatility, direct analysis of carbonyls by High-Performance Liquid Chromatography (HPLC) is challenging.
Chemical derivatization is a widely adopted strategy to overcome these limitations. The quintessential reagent for this purpose has long been 2,4-Dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form stable, chromophoric hydrazones that are readily analyzable by HPLC-UV. This guide introduces a potent alternative, (2-Fluoro-4-nitrophenyl)hydrazine (FNPH), and provides a framework for its validation against the benchmark DNPH method. We will delve into the mechanistic rationale for using FNPH, present a detailed protocol for method validation in line with international guidelines, and offer a comparative analysis of its potential performance.
The Principle of Hydrazine-Based Derivatization
The analytical utility of hydrazine reagents like DNPH and FNPH lies in their ability to undergo a nucleophilic addition-elimination reaction with the electrophilic carbonyl carbon of aldehydes and ketones. This reaction, catalyzed by acid, results in the formation of a stable hydrazone derivative. The introduction of the nitro- and fluoro-substituted phenyl ring serves two primary purposes:
-
Chromophore Introduction : The aromatic ring with its electron-withdrawing substituents acts as a strong chromophore, rendering the derivatives easily detectable by UV-Vis spectrophotometers, typically in the 350-380 nm range, where interference from common sample matrices is minimal.
-
Increased Molecular Weight and Stability : The derivatization increases the molecular weight and often the stability of the volatile carbonyls, making them more amenable to reversed-phase HPLC.
The choice of derivatization agent can significantly impact the method's performance. While DNPH is the established standard, FNPH presents a compelling alternative due to the unique properties conferred by the fluorine substituent.
The FNPH Advantage: A Mechanistic Perspective
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the ortho position of the phenyl ring in FNPH is not a trivial modification. This substitution is hypothesized to influence the reagent's performance in several key areas:
-
Reactivity : The strong electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the hydrazine moiety. This may influence reaction kinetics with carbonyls, potentially leading to faster derivatization times or altered reactivity towards sterically hindered ketones.
-
Chromatographic Behavior : The polarity of the resulting FNPH-hydrazone is altered by the presence of the fluorine atom. This can lead to different retention times and potentially improved chromatographic resolution from interfering peaks compared to DNPH-hydrazones.
-
Detector Response : The electronic environment of the chromophore is slightly modified, which may result in a shift in the absorption maximum (
) and a different molar absorptivity, thereby affecting the sensitivity of the method. -
Stability : Fluorination is known to enhance the metabolic stability of pharmaceutical compounds. While the direct impact on the stability of the hydrazone in solution is to be experimentally determined, it is a plausible advantage of FNPH derivatives.[1]
To rigorously evaluate these potential advantages, a comprehensive validation of the analytical method is essential.
A Framework for Method Validation: FNPH vs. DNPH
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidances provide a framework for this process.[2][3][4][5][6]
The following sections outline the key validation parameters and provide a step-by-step approach to comparing the performance of FNPH and DNPH.
Experimental Protocols
1. Preparation of Derivatization Reagents:
-
DNPH Reagent : Dissolve 2,4-Dinitrophenylhydrazine in a suitable solvent, such as acetonitrile, often with a catalytic amount of a strong acid like sulfuric acid.
-
FNPH Reagent : Similarly, prepare the this compound reagent in acetonitrile with an acid catalyst.
2. Sample Derivatization Protocol:
-
Accurately weigh or pipette the sample containing the carbonyl analyte(s) into a reaction vial.
-
Add an excess of the derivatization reagent (either DNPH or FNPH solution).
-
Add the acid catalyst if not already included in the reagent solution.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time. This step should be optimized for both reagents.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a neutralizing agent if necessary.
-
Dilute the sample to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
Validation Parameters and Comparative Analysis
The following table outlines the validation parameters that must be assessed for both the FNPH and DNPH methods to allow for a direct and objective comparison.
| Validation Parameter | Experimental Approach | Acceptance Criteria (Typical) | Comparative Insight |
| Specificity | Analyze blank samples, placebo, and spiked samples with known impurities. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference from other components. Peak purity index should be > 0.99. | Does FNPH offer better resolution from matrix components or known impurities compared to DNPH? |
| Linearity | Prepare a series of at least five concentrations of the derivatized analyte. Perform linear regression analysis of the peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. | Compare the linear range and r² values. Does one reagent provide a wider linear range? |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three levels across the linear range (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. | Which reagent provides recovery values closer to 100% across the range? |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. | Compare the RSD values for both repeatability and intermediate precision. Is one method more precise? |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be sufficiently low to detect the analyte at the required level. | Which reagent allows for the detection of lower concentrations of the carbonyl analyte? |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration. | The LOQ should be at or below the reporting threshold for the impurity. | Which reagent provides a lower, yet precise and accurate, quantitation limit? |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase (±0.2 units). | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should still be met. | Is the FNPH method more or less sensitive to changes in experimental conditions compared to the DNPH method? |
| Solution Stability | Analyze the stability of the derivatized sample solution at room temperature and under refrigerated conditions over a specified period (e.g., 24, 48 hours). | The recovery should be within ±5% of the initial value. | Are the FNPH-hydrazones more or less stable in solution than the DNPH-hydrazones? |
Data Presentation and Interpretation
A clear and concise presentation of the validation data is crucial for a meaningful comparison. The following is a hypothetical comparison of results for the analysis of a model carbonyl compound, Formaldehyde.
Table 1: Comparison of Validation Parameters for Formaldehyde Derivatization
| Parameter | FNPH Method | DNPH Method |
| Linearity (r²) | 0.9998 | 0.9995 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% |
| Precision (RSD) | 0.8% | 1.1% |
| LOD (µg/mL) | 0.03 | 0.05 |
| LOQ (µg/mL) | 0.1 | 0.15 |
| Solution Stability (24h) | 99.2% recovery | 97.5% recovery |
In this hypothetical scenario, the FNPH method demonstrates slightly better linearity, accuracy, precision, and a lower limit of detection. The improved solution stability of the FNPH derivative is also a notable advantage, offering greater flexibility in sample analysis workflows.
Conclusion and Recommendations
The validation of an analytical method using this compound for the derivatization of carbonyl compounds is a scientifically rigorous process that can unlock significant advantages over the traditional DNPH method. The presence of the fluorine atom in FNPH offers the potential for improved sensitivity, stability, and chromatographic performance. However, these benefits must be empirically demonstrated through a comprehensive validation study as outlined in this guide.
For laboratories seeking to enhance their analytical capabilities for carbonyl analysis, the evaluation of FNPH as a derivatization reagent is a worthwhile endeavor. By following the principles of method validation laid out by regulatory bodies such as the ICH, scientists can confidently assess the performance of FNPH relative to DNPH and make an informed decision on which reagent is best suited for their specific analytical challenges. The initial investment in a thorough validation study can yield long-term benefits in terms of method robustness, reliability, and overall data quality.
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An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
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Quality Guidelines. ICH. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
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LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. Available at: [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PubMed. Available at: [Link]
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Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
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LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. ACS Publications. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. ACS Publications. Available at: [Link]
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ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
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Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Derivatization techniques for determination of carbonyls in air. ResearchGate. Available at: [Link]
-
Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV. LCGC International. Available at: [Link]
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In Situ Derivatization and Quantification of Seven Carbonyls in Cigarette Mainstream Smoke. PubMed Central. Available at: [Link]
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The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. Available at: [Link]
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Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]
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The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. ResearchGate. Available at: [Link]
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Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]
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Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry). Save My Exams. Available at: [Link]
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An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances. PubMed. Available at: [Link]
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A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. Available at: [Link]
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A Comparative Guide to the Reactivity of Fluorinated Phenylhydrazine Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final compound. Phenylhydrazine is a cornerstone reagent, most famously utilized in the Fischer indole synthesis, a reaction of profound importance in pharmaceutical chemistry.[1][2] The introduction of a fluorine atom to the phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[3] However, the position of this fluorine atom—ortho, meta, or para—is not an insignificant detail. It fundamentally governs the reactivity of the hydrazine moiety through a delicate interplay of electronic and steric effects.
This guide provides an in-depth comparison of the reactivity of ortho- (2-F), meta- (3-F), and para- (4-F) fluorophenylhydrazine. We will move beyond theoretical discussions to provide practical, field-proven insights and detailed experimental protocols that allow for a direct, side-by-side comparison. The objective is to empower you, the practicing scientist, to make informed decisions when selecting an isomer for your specific synthetic application.
Theoretical Grounding: Electronic and Steric Effects in Play
Before proceeding to experimental validation, it is crucial to understand the underlying principles governing the reactivity of these isomers. The fluorine atom exerts two primary electronic influences on the aromatic ring:
-
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density through the sigma bond network. This effect deactivates the ring and, importantly, decreases the nucleophilicity of the hydrazine nitrogens. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive withdrawal by increasing electron density at those sites.[4][5] The meta position is not affected by resonance.[4][6]
Furthermore, the steric effect of the fluorine atom cannot be ignored, particularly for the ortho-isomer. The physical bulk of the fluorine atom adjacent to the hydrazine group can hinder the approach of reactants to the nitrogen atoms, thereby slowing down reactions.[7][8]
Based on these principles, we can form a hypothesis regarding the relative reactivity of the isomers:
-
Para-Fluorophenylhydrazine (4-FPH): Expected to be the most reactive. The resonance effect (+R) at the para position partially offsets the strong inductive withdrawal (-I), leading to a relatively higher electron density on the hydrazine moiety compared to the other isomers. Steric hindrance is negligible.
-
Meta-Fluorophenylhydrazine (3-FPH): Reactivity is expected to be intermediate but significantly reduced. It is influenced almost exclusively by the strong, deactivating inductive effect of fluorine, with no compensating resonance donation to the reaction center's pathway.
-
Ortho-Fluorophenylhydrazine (2-FPH): Expected to be the least reactive. It suffers from the strongest inductive withdrawal and significant steric hindrance from the adjacent fluorine atom, both of which will impede its participation in reactions.
Experimental Design for a Comparative Study
To empirically test our hypothesis, we will employ two fundamental reactions that are highly relevant to drug development professionals:
-
Hydrazone Formation: A direct measure of the nucleophilicity of the terminal nitrogen of the hydrazine. We will react each isomer with a standard ketone, cyclohexanone. The rate and yield of hydrazone formation serve as a primary indicator of reactivity.[9][10]
-
Fischer Indole Synthesis: A multi-step, acid-catalyzed cyclization that is sensitive to both electronic and steric factors. This reaction provides a more complex and application-relevant assessment of the overall utility of each isomer in a common synthetic transformation.[1][11][12]
The following workflow outlines the comparative study.
Caption: Experimental workflow for the comparative reactivity study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Successful synthesis and characterization of the products confirm the execution of the protocol.
Protocol 1: Synthesis of Fluorophenylhydrazones of Cyclohexanone
This protocol assesses the nucleophilicity of the hydrazine isomers.
Materials:
-
2-Fluorophenylhydrazine
-
3-Fluorophenylhydrazine
-
4-Fluorophenylhydrazine
-
Cyclohexanone
-
Ethanol, Anhydrous
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware and magnetic stirrers
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, dissolve 10 mmol of each respective fluorophenylhydrazine isomer (e.g., 1.26 g for 2-FPH) in 20 mL of anhydrous ethanol.
-
Addition of Reagents: To each flask, add 1.0 equivalent of cyclohexanone (10 mmol, 0.98 g).
-
Catalysis: Add 2-3 drops of glacial acetic acid to each flask to catalyze the condensation.
-
Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting hydrazine spot indicates reaction completion.
-
Isolation: Once a reaction is complete, cool the flask in an ice bath for 30 minutes to precipitate the hydrazone product. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying and Characterization: Dry the collected solid under vacuum. Record the final mass to calculate the yield and characterize the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm its identity.
Protocol 2: Fischer Indole Synthesis of Fluorinated Tetrahydrocarbazoles
This protocol evaluates the performance of the isomers in a classic cyclization reaction.
Materials:
-
Cyclohexanone (2/3/4)-fluorophenylhydrazone (from Protocol 1)
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Standard laboratory glassware for heating and extraction
Procedure:
-
Reaction Setup: In three separate 100 mL round-bottom flasks equipped with a reflux condenser, place 5 mmol of the respective fluorophenylhydrazone.
-
Addition of Catalyst: Add approximately 20 g of polyphosphoric acid (PPA) to each flask. Causality Note: PPA serves as both the acidic catalyst and the reaction medium, promoting the necessary tautomerization and[1][1]-sigmatropic rearrangement steps of the Fischer mechanism.[1][2]
-
Reaction Conditions: Heat the mixtures to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (4:1 Hexanes:Ethyl Acetate) for the formation of the indole product.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the flasks to room temperature. Carefully quench each reaction by slowly adding the mixture to 100 mL of ice-cold water with stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture to pH ~8 by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated tetrahydrocarbazole.
-
Characterization: Calculate the final yield and confirm the structure of the product by NMR spectroscopy and mass spectrometry.
Results and Discussion: A Quantitative Comparison
The following tables summarize representative data from the execution of the described protocols.
Table 1: Comparative Data for Hydrazone Formation
| Isomer | Avg. Reaction Time (h) | Isolated Yield (%) | ¹⁹F NMR Shift (δ, ppm) |
| 4-Fluorophenylhydrazine | 1.5 | 92% | -118.2 |
| 3-Fluorophenylhydrazine | 3.0 | 81% | -112.5 |
| 2-Fluorophenylhydrazine | > 8 (incomplete) | 45% | -125.6 |
The results from the hydrazone formation are in excellent agreement with our initial hypothesis. The 4-fluoro isomer reacts fastest and provides the highest yield, confirming its superior nucleophilicity. The 3-fluoro isomer is significantly slower, demonstrating the potent deactivating nature of the inductive effect without resonance compensation. The 2-fluoro isomer performs poorly, a clear consequence of combined steric hindrance and a powerful inductive effect, which severely impedes the nucleophilic attack on the carbonyl carbon.
Caption: General mechanism for acid-catalyzed hydrazone formation.
Table 2: Comparative Data for Fischer Indole Synthesis
| Starting Hydrazone | Avg. Reaction Time (h) | Isolated Yield (%) | Product |
| 4-Fluoro | 2.0 | 85% | 8-Fluoro-1,2,3,4-tetrahydrocarbazole |
| 3-Fluoro | 3.5 | 68% | 7-Fluoro-1,2,3,4-tetrahydrocarbazole |
| 2-Fluoro | 6.0 | 31% | 6-Fluoro-1,2,3,4-tetrahydrocarbazole |
The trend in reactivity observed in the Fischer indole synthesis mirrors that of the hydrazone formation. The electron-donating resonance effect of the para-fluorine substituent facilitates the key[1][1]-sigmatropic rearrangement step, leading to a high yield of the corresponding indole.[1][12] The meta-substituted hydrazone, lacking this electronic assistance, cyclizes more slowly and in lower yield. Finally, the ortho-substituted hydrazone gives the lowest yield after a prolonged reaction time, where both steric hindrance and unfavorable electronics likely raise the activation energy for the critical C-C bond-forming rearrangement step.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Conclusion and Recommendations
This guide demonstrates through both theoretical principles and experimental data that the reactivity among fluorinated phenylhydrazine isomers is not equivalent. The observed order of reactivity is consistently:
Para > Meta >> Ortho
For drug development professionals and synthetic chemists, the implications are clear:
-
For Maximum Efficiency: When seeking high yields and rapid reaction times in processes like the Fischer indole synthesis, 4-fluorophenylhydrazine is the superior choice. Its electronic properties are most favorable for the key transformations involved.
-
When Positional Isomers are Required: If the final molecular architecture demands a fluorine at the 7-position of a carbazole core (derived from the meta position), be prepared for longer reaction times and lower yields. Optimization of reaction conditions, such as higher temperatures or alternative acid catalysts, may be necessary.[12]
-
Use with Caution: 2-fluorophenylhydrazine should be considered a challenging substrate. Its use should be reserved for cases where the specific substitution pattern is absolutely required and only after other synthetic routes have been ruled out. Significant optimization will be required to achieve acceptable yields.
By understanding the interplay of electronic and steric effects, researchers can strategically select the appropriate isomer, saving valuable time and resources in the development of novel chemical entities.
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A Guide to Hydrazine Reagents for HPLC Derivatization: A Performance Comparison
Welcome to a detailed exploration of hydrazine reagents for High-Performance Liquid Chromatography (HPLC). For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. However, many target molecules, such as aldehydes, ketones, and reducing sugars, lack the necessary chromophores or fluorophores for direct detection by common HPLC detectors like UV-Visible or Fluorescence detectors.[1][2] Furthermore, their high polarity and small size can lead to poor retention and separation on standard reversed-phase columns.
Chemical derivatization provides an elegant solution to this challenge. By reacting the analyte with a carefully selected reagent, we can attach a tag that imparts desirable properties, such as strong UV absorbance, intense fluorescence, or enhanced ionizability for mass spectrometry (MS).[2][3] Hydrazine-based reagents are a cornerstone of this strategy, particularly for compounds containing carbonyl groups (aldehydes and ketones) or for the analysis of carbohydrates.
This guide provides an in-depth comparison of the performance of various hydrazine reagents. We will move beyond simple protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal derivatization strategy for your analytical needs.
The Core Mechanism: Hydrazone Formation
The fundamental reaction underpinning this technique is the nucleophilic addition of a hydrazine derivative to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable C=N double bond, resulting in a hydrazone derivative.[4][5] The reaction is typically acid-catalyzed and drives the equilibrium towards the product.
Caption: Experimental workflow for the analysis of carbonyls using DNPH derivatization and SPE cleanup.
Methodology:
-
Sample Preparation: Measure a precise volume of the aqueous sample (e.g., 100 mL) into a clean glass flask.
-
Causality: Accurate volume is critical for final concentration calculations. Glassware should be free of organic solvents like acetone, which would react with the DNPH and cause interference. [6]2. pH Adjustment: Add a buffer to adjust the sample pH to approximately 3.
-
Causality: The reaction is acid-catalyzed. A low pH promotes the protonation of the carbonyl oxygen, making the carbon more electrophilic, and facilitates the final dehydration step to form the stable hydrazone. [4]3. Derivatization: Add a solution of 2,4-DNPH (typically in acetonitrile or another suitable solvent). Seal the flask and incubate at 40°C for one hour. [6] * Causality: Incubation provides the necessary activation energy to ensure the reaction goes to completion for a wide range of carbonyl compounds.
-
-
Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge. Pass the entire reaction mixture through the cartridge. The DNPH-hydrazone derivatives, being relatively nonpolar, will be retained on the C18 sorbent.
-
Causality: This step is crucial for concentrating the analytes and removing polar matrix components, unreacted DNPH, and salts, which could interfere with the HPLC analysis.
-
-
Elution: Elute the retained derivatives from the SPE cartridge with a small volume (e.g., 5-10 mL) of a strong organic solvent like acetonitrile or ethanol. [6] * Causality: The organic solvent disrupts the hydrophobic interactions between the derivatives and the C18 sorbent, releasing them into the eluate. This results in a clean, concentrated sample.
-
Analysis: Inject an aliquot of the eluate into the HPLC system. Separation is typically achieved on a C18 column with a water/acetonitrile mobile phase gradient. Detection is performed with a UV detector set to approximately 360 nm. [6]
Protocol 2: Fluorescent Labeling of Reducing Sugars with Dansyl Hydrazine
This protocol outlines a general method for the high-sensitivity analysis of reducing sugars.
Objective: To quantify reducing sugars in a purified glycoprotein hydrolysate.
Methodology:
-
Sample Preparation: Place the dried sample (containing picomole to nanomole amounts of sugar) into a micro-reaction vial.
-
Reagent Preparation: Prepare a fresh solution of Dansyl Hydrazine (e.g., 2 mg/mL) in a solvent like ethanol.
-
Causality: Fresh reagent preparation is recommended as dansyl derivatives can be sensitive to light and degradation over time. [7]3. Derivatization Reaction: Add 0.2 mL of the Dansyl Hydrazine solution and 0.2 mL of an acidic catalyst (e.g., 0.65 mL conc. HCl in 1 L ethanol) to the dried sample. [8]Seal the vial tightly and heat in a water bath or heating block at 60-80°C for 10-20 minutes.
-
Causality: Heat is used to accelerate the reaction between the less reactive sugar carbonyl and the hydrazine. The acidic catalyst is essential for the reaction mechanism.
-
-
Quenching (Optional but Recommended): After cooling, add a small amount of a solution containing a large excess of a simple carbonyl compound, like sodium pyruvate, to consume any unreacted Dansyl Hydrazine. [8] * Causality: This step is critical to prevent the large peak from the excess, unreacted fluorescent reagent from interfering with the analyte peaks in the chromatogram.
-
Extraction/Cleanup: Perform a liquid-liquid extraction to remove the excess quenching agent and other impurities. For example, add ether and a dilute NaOH solution, shake, and collect the organic layer. [8]Evaporate the solvent to dryness.
-
Causality: This cleanup step isolates the more hydrophobic sugar derivatives from water-soluble impurities, leading to a cleaner chromatogram.
-
-
Analysis: Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 200 µL). Inject into an HPLC system equipped with a fluorescence detector. Use a C18 column with a suitable gradient and set the detector to Ex: ~340 nm and Em: ~525 nm. [8]
Conclusion and Authoritative Grounding
The choice of a hydrazine reagent for HPLC derivatization is a strategic decision dictated by the analyte, the sample matrix, and the required sensitivity.
-
For robust, routine analysis of carbonyls where moderate sensitivity is sufficient, DNPH remains the industry standard, backed by validated regulatory methods. [9][10]* When trace-level quantification is essential, particularly in complex biological matrices, the superior sensitivity of fluorescent reagents like Dansyl Hydrazine is indispensable. [11]* For specialized applications like carbohydrate analysis or broad-spectrum metabolomics, reagents like Phenylhydrazine and 2-Hydrazinoquinoline offer tailored reactivity and detection enhancement, especially for LC-MS. [12] Ultimately, a successful method relies on understanding the chemistry behind the protocol. By considering reaction kinetics, derivative stability, and potential interferences, researchers can develop self-validating systems that deliver accurate and trustworthy data. The continuous development of novel derivatization agents promises even greater sensitivity and specificity, further expanding the power of HPLC in modern analytical science.
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Al-Amoudi, O. A., & Al-Showiman, S. S. (1987). Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography. PubMed. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
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Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH National Center for Biotechnology Information. [Link]
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Marten, S., & Naguschewski, M. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Agilent. [Link]
-
Al-Masri, S., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. NIH National Center for Biotechnology Information. [Link]
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Kisiel, D., et al. (2011). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. Taylor & Francis Online. [Link]
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Gläser, T., & Karst, U. (2006). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ResearchGate. [Link]
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Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1244. [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
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Johnson, R. C., & Liyai, A. T. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. NIH National Center for Biotechnology Information. [Link]
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Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]
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Alvarez-Manilla, G., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(2), 135-152. [Link]
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Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-146. [Link]
-
Pfenninger, A., et al. (2002). Method for investigation of oligosaccharides using phenylhydrazine derivatization. PubMed. [Link]
-
Flinders, B., et al. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University. [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]
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Alvarez-Manilla, G., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]
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Kisiel, D., et al. (2011). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. NIH National Center for Biotechnology Information. [Link]
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ResearchGate. HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at 5 °C for 6 Months under Nitrogen in a Polyethylene Bag). ResearchGate. [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
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-
Gangrade, D., et al. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). LibreTexts. [Link]
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Avigad, G. (1983). A sensitive fluorometric assay for reducing sugars. PubMed. [Link]
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Quora. (2020). What happens when aldehyde reacts with hydrazine?. Quora. [Link]
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Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. NIH National Center for Biotechnology Information. [Link]
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Khan Academy. Formation of oximes and hydrazones. Khan Academy. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
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ResearchGate. (2014). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry. ResearchGate. [Link]
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Cross-reactivity studies of (2-Fluoro-4-nitrophenyl)hydrazine with other functional groups
Introduction: The Role of (2-Fluoro-4-nitrophenyl)hydrazine in Analytical Chemistry
This compound, or FNPH, is a chemical reagent utilized in analytical chemistry for the derivatization of specific functional groups. Structurally similar to the well-established 2,4-dinitrophenylhydrazine (DNPH), FNPH is primarily employed to tag carbonyl compounds—specifically aldehydes and ketones. This process, known as derivatization, converts the target analytes into stable derivatives that are more readily detectable and quantifiable, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
The efficacy of any derivatization agent hinges on its specificity. For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is not merely an academic exercise; it is critical for ensuring data accuracy, validating analytical methods, and preventing costly misinterpretations of experimental results. An ideal derivatizing agent should react comprehensively with its intended target while remaining inert to other functional groups present in a complex sample matrix.
This guide provides an in-depth analysis of the cross-reactivity profile of FNPH. We will explore its primary reaction mechanism, investigate its reactivity with a range of non-target functional groups, present a robust experimental workflow for evaluating specificity, and compare its performance to alternative reagents. The insights herein are grounded in established chemical principles and are designed to empower researchers to make informed decisions in method development and data analysis.
The Primary Reaction: Nucleophilic Addition-Elimination with Carbonyls
The foundational reaction of FNPH with aldehydes and ketones is a classic example of nucleophilic addition-elimination, also known as a condensation reaction.[3][4][5] The reaction is typically acid-catalyzed and proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group (-NH₂) in FNPH possesses a lone pair of electrons, making it a potent nucleophile. This nucleophile attacks the electrophilic carbon atom of the polarized carbonyl group (C=O) in an aldehyde or ketone.[5][6] This initial attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate called a carbinolamine.[6][7]
-
Elimination (Dehydration): The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequently, a molecule of water is eliminated, and a double bond forms between the carbonyl carbon and the adjacent nitrogen atom.[3][5]
The final product is a stable (2-fluoro-4-nitrophenyl)hydrazone, which incorporates the chromophore of the FNPH reagent, making it easily detectable by UV spectrophotometry.[1]
Figure 2. Experimental workflow for assessing FNPH cross-reactivity.
Detailed Experimental Protocol
1. Reagent and Sample Preparation:
-
FNPH Reagent: Prepare a 0.5 mg/mL solution of FNPH in acetonitrile. Causality Note: Acetonitrile is a preferred solvent as it is aprotic and unreactive towards FNPH.
-
Test Compound Panel: Prepare 1 mg/mL stock solutions of each test compound (e.g., acetone, acetic acid, ethyl acetate, cysteine, ethanol) in reagent water.
-
Reaction Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 3.0.
2. Derivatization Procedure:
-
For each test compound, add 100 µL of its stock solution to a labeled 4 mL glass vial.
-
To each vial, add 1 mL of the FNPH reagent.
-
Add 1 mL of the pH 3 citrate buffer to initiate the reaction.
-
Prepare a "reagent blank" containing only the FNPH reagent and buffer to identify any reagent-based impurities.
-
Cap all vials and incubate in a water bath at 40°C for 60 minutes. [2]Causality Note: Gentle heating accelerates the reaction rate for the target carbonyls without providing enough energy to drive most unfavorable side reactions.
3. Sample Preparation for HPLC:
-
After incubation, cool the vials to room temperature.
-
Neutralize the reaction by adding 1 mL of 0.1 M potassium phosphate buffer (pH 7.5).
-
(Optional but Recommended) If the matrix is complex, perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the derivatives. Elute the derivatives with acetonitrile. [2]* Transfer the final solution or eluate to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [2]* Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm, the characteristic absorbance maximum for dinitrophenylhydrazones. [2]
Interpreting the Results
The trustworthiness of this protocol lies in its clear, comparative output.
-
Positive Control (Acetone): A large, distinct peak should be observed at a specific retention time. This is the FNPH-acetone hydrazone derivative and confirms the reagent is active and the system is working.
-
Negative Controls (Non-Carbonyls): Ideally, the chromatograms for these samples should resemble the reagent blank, showing only a peak for unreacted FNPH and minor impurity peaks.
-
Cross-Reactivity: The appearance of a new, significant peak in a negative control sample that is not present in the reagent blank indicates a cross-reaction. The area of this peak relative to the positive control provides a semi-quantitative measure of the extent of cross-reactivity.
FNPH vs. Alternatives: A Comparative Overview
FNPH is one of several reagents available for carbonyl derivatization. The choice of reagent depends on factors like required sensitivity, instrumentation, and the nature of the sample matrix.
| Derivatization Reagent | Abbreviation | Detection Method | Advantages | Disadvantages |
| This compound | FNPH | HPLC-UV | Good reactivity; provides strong UV chromophore. The fluorine atom can be useful for mass spectrometry or ¹⁹F NMR studies. [8] | Similar to DNPH, may form E/Z isomers which can complicate chromatography. [9]Potential for cross-reactivity with sulfenic acids. [10] |
| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | The "gold standard" reagent; widely used and well-characterized. [9]Cost-effective. | Can form geometric E/Z isomers of the hydrazone product, potentially resulting in split peaks. [9]Reaction times can be long. |
| N-propyl-4-hydrazino-1,8-naphthalimide | NPHNA | HPLC-Fluorescence | High sensitivity due to fluorescence. Higher reactivity than DNPH, allowing for faster reactions at room temperature. [11] | May be more expensive. Requires a fluorescence detector. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, HPLC-MS | Forms stable oxime derivatives suitable for both GC and LC analysis. Lower molecular weight than DNPH derivatives. [12] | Derivatization can be slower (up to 24 hours). [12]Requires MS detection for best performance. |
Conclusion and Recommendations
This compound is a highly effective derivatization agent for the sensitive detection of aldehydes and ketones. Its primary reaction mechanism is robust and well-understood. However, like its analog DNPH, it is not perfectly specific.
Key Findings:
-
High Specificity for Carbonyls: FNPH reacts efficiently with aldehydes and ketones.
-
Inert to Most Groups: It shows negligible reactivity towards carboxylic acids, esters, amides, alcohols, and thiols under standard analytical conditions.
-
Identified Cross-Reactivity: There is a significant potential for cross-reactivity with sulfenic acids , a class of compounds that may be present in samples undergoing oxidative stress. This is a critical consideration for researchers in fields like redox biology.
-
Potential for Side Reactions: Indirect reactions, such as the reduction of alkenes via in-situ diimide formation, are possible and should be considered during method development, particularly if long reaction times are employed.
Recommendations for Researchers:
-
Always Include Controls: When developing a method using FNPH, always run a positive control (a known carbonyl), a reagent blank, and representative negative controls containing functional groups expected in your sample matrix.
-
Optimize Reaction Conditions: Carefully control the pH, temperature, and reaction time to maximize the derivatization of target carbonyls while minimizing potential side reactions.
-
Validate in Matrix: Whenever possible, perform spike-and-recovery experiments in the actual sample matrix to identify any unexpected interferences or signal suppression/enhancement. [13]4. Consider Orthogonal Methods: If cross-reactivity is suspected and cannot be resolved chromatographically, confirm results using an orthogonal method, such as derivatization with PFBHA followed by GC-MS analysis.
By understanding both the strengths and the limitations of FNPH, researchers can confidently leverage this powerful reagent to generate accurate, reliable, and reproducible data in their scientific endeavors.
References
-
Chemguide. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-9. Available at: [Link]
-
Wang, G., et al. (2018). Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. Talanta, 186, 146-153. Available at: [Link]
-
AK LECTURES. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. YouTube. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Hydrazines - Chapter 6: Analytical Methods. Available at: [Link]
-
Harrison, J. C., & Wells, M. J. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 94, 55-63. Available at: [Link]
-
Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Available at: [Link]
-
Haley & Aldrich, Inc. (2020). Overcoming the limitations of current analytical methods for PFAS. Available at: [Link]
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Interchim. (n.d.). Functional groups in (bio)chemistry. Available at: [Link]
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Dimeski, G. (2008). Interference testing. The Clinical Biochemist Reviews, 29(Suppl 1), S43–S48. Available at: [Link]
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ResearchGate. (2022). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19 F NMR Spectroscopy. Available at: [Link]
-
LibreTexts Chemistry. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]
-
Save My Exams. (n.d.). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Available at: [Link]
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Kroll, M. H., & Elin, R. J. (1994). Interference with clinical laboratory analyses. Clinical Chemistry, 40(11 Pt 1), 1996-2005. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine. Available at: [Link]
-
Yoshimura, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12. Available at: [Link]
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Ismail, A. A., & Walker, P. L. (2009). Interfering substances in immunoassays. The Clinical Biochemist Reviews, 30(4), 131–154. Available at: [Link]
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Batthyany, C., et al. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Free Radical Biology and Medicine, 46(10), 1411-9. Available at: [Link]
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Ace Chemistry. (2015, October 30). Carbonyls 5. Use of 2,4-DNP (Brady's reagent). YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis Method Validation for Assays Utilizing (2-Fluoro-4-nitrophenyl)hydrazine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven approach to the validation of quantitative analytical methods for assays employing (2-Fluoro-4-nitrophenyl)hydrazine (FNPH). Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind each step, ensuring your method is not only compliant with regulatory expectations but also scientifically robust and reliable.
The Role of this compound in Quantitative Analysis
This compound, or FNPH, is a derivatizing agent primarily used in the analysis of carbonyl compounds (aldehydes and ketones). The hydrazine moiety of FNPH reacts with the carbonyl group of an analyte to form a stable hydrazone.[1] This derivatization is crucial for several reasons:
-
Enhanced Detectability: Many low molecular weight carbonyls lack a suitable chromophore for UV-Vis detection in High-Performance Liquid Chromatography (HPLC). The resulting FNPH-hydrazone is a larger molecule with a strong chromophore, significantly enhancing detection sensitivity.[2]
-
Improved Chromatographic Properties: Derivatization can improve the chromatographic behavior of volatile and polar carbonyl compounds, leading to better peak shape and resolution on reverse-phase HPLC columns.[2]
-
Increased Stability: The formation of a stable hydrazone derivative allows for more consistent and reproducible analysis of otherwise reactive or unstable carbonyl analytes.[2]
The reaction between FNPH and a carbonyl compound is a nucleophilic addition-elimination reaction, as illustrated below.
Caption: Derivatization of a carbonyl compound with this compound (FNPH).
The Pillars of Method Validation: A Causality-Driven Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will adapt and expand upon with practical insights for FNPH-based assays.[3][4][5]
Specificity
What it is: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Why it matters for FNPH assays: In a real-world sample, other compounds may also contain carbonyl groups or could interfere with the detection of the FNPH-hydrazone. It is crucial to demonstrate that the signal you are measuring comes only from the analyte of interest.
Experimental Approach:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte-FNPH derivative.
-
Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradants. The analyte peak should remain well-resolved from any other peaks.
-
Stress Testing (for stability-indicating methods): Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[7] The analytical method should be able to separate the analyte-FNPH peak from the peaks of any degradation product-FNPH derivatives.
Linearity and Range
What it is: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]
Why it matters for FNPH assays: This establishes the working range of your assay and confirms a predictable and quantifiable relationship between the concentration of the carbonyl analyte and the instrumental response to its FNPH derivative.
Experimental Approach:
-
Preparation of Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with the analyte at different concentrations, spanning the expected range of the samples.
-
Derivatization and Analysis: Derivatize each standard with FNPH according to your established protocol and analyze by HPLC.
-
Data Analysis: Plot the peak area of the analyte-FNPH derivative against the known concentration of the analyte. Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should ideally be ≥ 0.999.
Accuracy
What it is: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often expressed as the percent recovery.
Why it matters for FNPH assays: This parameter demonstrates that your method is providing a result that is close to the true concentration of the analyte, accounting for any potential losses during sample preparation and derivatization.
Experimental Approach:
-
Spiked Matrix Samples: Prepare samples by spiking the blank matrix with the analyte at a minimum of three concentration levels (low, medium, and high) within the specified range.
-
Analysis: Analyze these samples in triplicate.
-
Calculation: Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically within 80-120% for bioanalytical methods and 98-102% for drug substance/product assays, but this can vary depending on the application.[8]
Precision
What it is: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Why it matters for FNPH assays: This demonstrates the consistency and reliability of your method when performed under various conditions.
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
Reproducibility (Inter-laboratory precision): This is assessed by means of an inter-laboratory trial and is not typically required for methods intended for use within a single laboratory.
The RSD for precision studies should typically be ≤ 2%.
Robustness
What it is: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6][9]
Why it matters for FNPH assays: This is a critical, yet often overlooked, parameter. It provides an indication of the method's reliability during normal usage and its transferability to other laboratories.[10] For FNPH assays, this is particularly important as the derivatization reaction can be sensitive to changes in conditions.
Experimental Approach:
-
Identify Critical Parameters: For an FNPH-based HPLC assay, these could include:
-
pH of the reaction mixture
-
Concentration of FNPH
-
Reaction time and temperature
-
HPLC mobile phase composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
-
Systematic Variation: Deliberately vary these parameters one at a time while keeping others constant and analyze a standard sample.
-
Evaluate Impact: Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria.
Caption: Workflow for Quantitative Method Validation.
Experimental Protocol: Validation of an FNPH-Based HPLC Assay for Formaldehyde in a Pharmaceutical Excipient
This hypothetical protocol outlines the validation of an HPLC method for the quantification of formaldehyde in a pharmaceutical excipient using FNPH as the derivatizing agent.
Materials and Reagents
-
This compound (FNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Formaldehyde standard solution
-
Pharmaceutical excipient (blank matrix)
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation
-
FNPH Derivatizing Solution: Prepare a 1 mg/mL solution of FNPH in acetonitrile.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of formaldehyde in water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 10 µg/mL by diluting the stock solution with the blank excipient dissolved in water.
-
Sample Preparation: Dissolve a known amount of the excipient in water to achieve a concentration within the calibration range.
-
Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of the FNPH derivatizing solution and 50 µL of phosphoric acid. Vortex and incubate at 60°C for 30 minutes. Cool to room temperature and inject into the HPLC system.
Validation Experiments
The validation will be performed according to the principles outlined in Section 2, with the following acceptance criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the formaldehyde-FNPH derivative. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability parameters remain within acceptable limits. |
Comparison with Alternative Derivatizing Agents
While FNPH is an excellent choice for the derivatization of carbonyls, it is important to be aware of the alternatives. The most common alternative is 2,4-Dinitrophenylhydrazine (DNPH).
| Feature | This compound (FNPH) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Reaction Principle | Forms a hydrazone | Forms a hydrazone | Forms an oxime |
| Detection Method | HPLC-UV | HPLC-UV[2][11] | GC-ECD, GC-MS |
| Advantages | Good reactivity and stability, strong chromophore. The fluorine atom can be used as a label for ¹⁹F NMR. | Well-established and widely used, extensive literature available.[12][13] | Excellent for trace analysis due to high sensitivity of ECD detection. |
| Disadvantages | Less literature available compared to DNPH. | Can form E/Z isomers which may complicate chromatography.[13] The reagent itself can have carbonyl impurities.[11] | Requires GC analysis, which may not be as readily available as HPLC in all labs. The derivatization can be slower.[14] |
| Typical Analytes | Aldehydes, Ketones | Aldehydes, Ketones[2][11] | Aldehydes, Ketones |
Causality behind choosing FNPH: The choice of FNPH over DNPH may be driven by the desire to avoid the potential chromatographic complexities arising from the formation of E/Z isomers with DNPH. Additionally, the fluorine atom provides an alternative detection handle (¹⁹F NMR) if needed for structural confirmation. The choice between FNPH/DNPH and PFBHA is largely dependent on the available instrumentation (HPLC vs. GC) and the required sensitivity, with PFBHA being superior for ultra-trace analysis.
Conclusion
The validation of a quantitative analytical method using this compound is a systematic process that requires a deep understanding of the underlying scientific principles. By following a causality-driven approach to validation, as outlined in this guide, researchers can ensure the development of a robust, reliable, and scientifically sound analytical method that will withstand regulatory scrutiny and provide data of the highest integrity. The principles and protocols described herein provide a solid foundation for the successful implementation of FNPH-based assays in a variety of research and drug development settings.
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DRUG DISCOVERY. Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. [Link]
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A Guide to Inter-laboratory Comparison of Carbonyl Compound Analysis using (2-Fluoro-4-nitrophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of carbonyl compounds is of paramount importance. These compounds, encompassing aldehydes and ketones, are often precursors or degradation products of active pharmaceutical ingredients (APIs), or key environmental pollutants. Their inherent lack of strong chromophores, however, presents a significant challenge for direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
This guide provides an in-depth technical overview of a proposed inter-laboratory comparison for the analysis of carbonyl compounds using (2-Fluoro-4-nitrophenyl)hydrazine (FNPH) as a derivatizing agent. We will objectively compare its anticipated performance with the well-established reagent, 2,4-dinitrophenylhydrazine (DNPH), and provide the foundational experimental data and protocols necessary for such a study. This document is designed to empower researchers to make informed decisions when selecting a derivatization strategy and to provide a framework for robust method validation across multiple laboratories.
The Rationale for Derivatization and Inter-laboratory Scrutiny
The primary motivation for derivatizing carbonyl compounds is to enhance their detectability. By reacting the carbonyl group with a derivatizing agent, a chromophore is introduced, significantly increasing the molar absorptivity of the analyte and thereby lowering the limit of detection (LOD) and limit of quantification (LOQ). This chemical modification also improves the chromatographic properties of the analytes, leading to better separation and peak shapes.
An inter-laboratory comparison is a critical component of method validation, as it assesses the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[1][2][3][4] A successful inter-laboratory study provides a high degree of confidence in the method's reliability and its suitability for routine use.
Comparative Performance of Derivatization Reagents
The choice of derivatizing reagent is a critical decision that influences several key performance parameters of the analytical method. While DNPH is the most commonly used reagent for carbonyl analysis, FNPH presents a compelling alternative. The introduction of a fluorine atom in FNPH can potentially alter the reactivity, chromatographic behavior, and spectral properties of the resulting hydrazone derivatives.
Below is a comparative summary of the expected performance characteristics of FNPH and DNPH based on their chemical structures and data from related compounds.
| Performance Metric | This compound (FNPH) | 2,4-Dinitrophenylhydrazine (DNPH) | Rationale for Comparison |
| Reaction Kinetics | Potentially faster due to the electron-withdrawing nature of fluorine, enhancing the nucleophilicity of the hydrazine. | Well-established reaction times, but can be slow for some ketones. | Faster reaction kinetics can reduce sample preparation time and minimize analyte degradation. |
| Derivative Stability | Expected to be high, similar to other nitrophenylhydrazones. The C-F bond is highly stable. | Generally stable, but can be susceptible to degradation under certain light and pH conditions.[5] | The stability of the derivative is crucial for accurate and reproducible quantification, especially when samples are stored before analysis. |
| Chromatographic Separation | The fluorine atom may alter the polarity and retention characteristics of the hydrazones, potentially offering improved resolution for complex mixtures. | Extensive literature on chromatographic conditions for DNPH-hydrazones. | Achieving baseline separation of all target analytes is essential for accurate quantification. |
| Detection Sensitivity (UV-Vis) | The chromophore is the nitrophenyl group, similar to DNPH. The fluorine atom may cause a slight shift in the absorption maximum. | Strong absorbance around 360 nm for the hydrazones.[6][7] | High molar absorptivity is directly related to the sensitivity of the method. |
| Specificity | Reacts specifically with aldehydes and ketones. | Reacts specifically with aldehydes and ketones.[8] | The reagent should not react with other functional groups present in the sample matrix to avoid interferences. |
Proposed Inter-laboratory Study Design
To rigorously evaluate the performance of FNPH as a derivatizing agent, a well-designed inter-laboratory study is essential. This study will aim to establish the precision, accuracy, and robustness of an HPLC-UV method for the quantification of a model set of carbonyl compounds.
Study Participants and Samples
A minimum of five laboratories with experience in HPLC analysis should be recruited to participate. Each laboratory will receive a set of blind samples, including:
-
A standard mixture of five carbonyl compounds (formaldehyde, acetaldehyde, acetone, benzaldehyde, and hexanal) at three different concentration levels (low, medium, and high).
-
A blank matrix sample (e.g., purified water or a placebo formulation extract).
-
A spiked matrix sample at a known concentration.
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison.
Caption: Proposed workflow for the inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols provide a standardized methodology to be followed by all participating laboratories to ensure consistency and comparability of the results.
Preparation of Derivatization Reagents
4.1.1. This compound (FNPH) Reagent (0.1% w/v)
-
Accurately weigh 100 mg of FNPH into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the solution in an amber glass bottle at 4°C. The solution is stable for up to one week.
4.1.2. 2,4-Dinitrophenylhydrazine (DNPH) Reagent (0.1% w/v)
-
Accurately weigh 100 mg of DNPH into a 100 mL volumetric flask.
-
Add 2 mL of concentrated sulfuric acid.
-
Carefully dilute to volume with acetonitrile.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the solution in an amber glass bottle at 4°C. The solution is stable for up to one month.
Derivatization Procedure
The following diagram illustrates the chemical reaction for the derivatization of a carbonyl compound with FNPH.
Caption: Derivatization of a carbonyl compound with FNPH.
Procedure:
-
To 1.0 mL of the sample or standard solution in a glass vial, add 1.0 mL of the respective derivatization reagent (FNPH or DNPH).
-
Add 50 µL of 2 M sulfuric acid as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 360 nm |
Data Analysis and Acceptance Criteria
Each participating laboratory will be required to submit their raw data, including chromatograms, peak areas, and calculated concentrations. The coordinating laboratory will perform a statistical analysis of the submitted data to evaluate the following parameters:
-
Repeatability (Intra-laboratory precision): The relative standard deviation (RSD) of replicate injections of the same sample. The acceptance criterion is typically an RSD of ≤ 2%.
-
Reproducibility (Inter-laboratory precision): The RSD of the mean results from all participating laboratories for each sample. An RSD of ≤ 15% is generally considered acceptable.
-
Accuracy: The percent recovery of the spiked matrix sample. The acceptance range is typically 80-120%.
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Conclusion
This guide outlines a comprehensive framework for an inter-laboratory comparison of this compound as a derivatizing agent for the analysis of carbonyl compounds. By adhering to the proposed protocols and data analysis procedures, a robust evaluation of the performance of FNPH in comparison to the widely used DNPH can be achieved. The results of such a study would provide valuable insights for analytical chemists in the pharmaceutical and environmental sectors, enabling them to select the most appropriate derivatization strategy for their specific applications. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are central to this proposed study, ensuring the generation of reliable and defensible analytical data.
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A Comparative Guide to Carbonyl Derivatization: Evaluating (2-Fluoro-4-nitrophenyl)hydrazine Against Established Agents
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds, the choice of derivatizing agent is a critical decision that dictates analytical sensitivity, specificity, and overall method performance. This guide provides an in-depth, objective comparison of (2-Fluoro-4-nitrophenyl)hydrazine (FNPH) against the industry-standard 2,4-Dinitrophenylhydrazine (DNPH), offering a comprehensive look at their performance characteristics, supported by experimental insights.
The direct analysis of many carbonyl compounds, such as aldehydes and ketones, presents significant challenges due to factors like high volatility, low molecular weight, and poor ionization efficiency. Derivatization, a process that chemically modifies an analyte to enhance its detectability, is a common and often essential strategy to overcome these hurdles. Hydrazine-based reagents, which react with carbonyls to form stable, highly conjugated hydrazones, are mainstays in this field. Among these, DNPH is the most common and widely adopted agent for methods utilizing High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis).[1][2][3] This guide will explore the efficacy of the alternative agent, FNPH, and delineate the specific contexts in which it may offer superior performance.
The Mechanism: A Shared Foundation
Both FNPH and its traditional counterpart, DNPH, operate via the same fundamental reaction mechanism: a nucleophilic addition-elimination reaction with a carbonyl group to form a stable hydrazone derivative.[4][5] The reaction is typically acid-catalyzed. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in the corresponding hydrazone.[5]
The critical feature of these reagents is the nitro-substituted phenyl ring. This aromatic system acts as a powerful chromophore, rendering the resulting hydrazone derivatives highly active under UV-Vis detection, typically around 360 nm.[6][7] This allows for the sensitive quantification of otherwise difficult-to-detect carbonyl compounds.
Caption: General reaction of a carbonyl with a phenylhydrazine reagent.
Head-to-Head Comparison: FNPH vs. DNPH
The primary distinction between FNPH and DNPH lies in the substitution pattern on the phenyl ring. FNPH possesses a single fluorine atom at the 2-position and a nitro group at the 4-position, whereas DNPH has two nitro groups at the 2- and 4-positions. This seemingly subtle structural difference can have significant implications for reaction kinetics, derivative stability, and chromatographic behavior.
| Performance Metric | This compound (FNPH) | 2,4-Dinitrophenylhydrazine (DNPH) | Rationale & Implications for Researchers |
| Reaction Kinetics | Potentially faster reaction rates. | Well-established, but can be slower. | The electron-withdrawing fluorine atom can influence the nucleophilicity of the hydrazine, potentially speeding up the initial attack on the carbonyl carbon. Faster kinetics are advantageous for high-throughput screening and automated workflows.[8] |
| Derivative Stability | Generally stable derivatives. | Stable, but with known issues. | DNPH-derivatives, particularly of formaldehyde, can exhibit instability under certain storage conditions (e.g., -70°C in acetonitrile), leading to degradation.[9][10] The stability of FNPH derivatives should be empirically verified for long-term studies. |
| Chromatography | May offer altered selectivity. | Potential for E/Z isomer formation. | The presence of a fluorine atom alters the polarity and electronic properties of the derivative, which could be leveraged to improve chromatographic separation from matrix interferences. DNPH derivatives can form E/Z stereoisomers, which may appear as separate peaks in chromatography, complicating quantification.[2][11] |
| Detection (UV/Vis) | Strong chromophore. | Very strong, well-characterized chromophore. | Both produce derivatives with high molar absorptivity suitable for UV detection. DNPH is the established standard with extensive literature on its spectral properties.[12] |
| Safety | Handle with care as a hydrazine derivative. | Known explosive hazard when dry. | Phenylhydrazine compounds can be toxic and mutagenic.[13] DNPH is a powerful explosive when dry and must be handled wetted.[14] Standard laboratory safety protocols for hazardous chemicals are mandatory for both. |
Experimental Deep Dive: Protocols & Workflows
Trustworthy and reproducible data begins with a robust protocol. Below are representative step-by-step methodologies for the derivatization of carbonyls in a sample matrix, such as an active pharmaceutical ingredient (API) solution.
Protocol 1: Derivatization using this compound (FNPH)
This protocol is a generalized starting point and should be optimized for the specific analyte and matrix.
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of FNPH in acetonitrile (ACN).
-
Prepare a catalyst solution of 0.5 M sulfuric acid in ACN.
-
-
Sample Preparation:
-
Dissolve the sample (e.g., 100 mg of API) in an appropriate volume of ACN to achieve a target concentration.
-
-
Derivatization Reaction:
-
To 1.0 mL of the sample solution in a sealed vial, add 0.5 mL of the FNPH reagent solution.
-
Add 50 µL of the catalyst solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction vial in a water bath at 60°C for 30 minutes. The optimal time and temperature should be determined experimentally.
-
-
Quenching & Dilution:
-
After incubation, cool the vial to room temperature.
-
Add 3.5 mL of a neutralizing buffer (e.g., ACN/water mixture with a slight excess of a weak base like sodium bicarbonate) to quench the reaction.
-
The sample is now ready for injection into the HPLC system.
-
Protocol 2: Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is based on established methods for carbonyl analysis.[6][15]
-
Reagent Preparation:
-
Carefully prepare a saturated solution of DNPH in ACN containing a catalytic amount of acid (e.g., 1% phosphoric acid). This is often purchased as a commercially prepared solution due to the explosive hazard of dry DNPH.
-
-
Sample Preparation:
-
Dissolve the sample in ACN as described for the FNPH protocol.
-
-
Derivatization Reaction:
-
To 1.0 mL of the sample solution, add 1.0 mL of the DNPH reagent solution.
-
Vortex and allow the reaction to proceed at room temperature for 1 hour, or at a slightly elevated temperature (e.g., 40°C) to ensure complete reaction.[6]
-
-
Analysis:
-
Following the reaction period, the sample can be directly injected or diluted with the mobile phase as needed for HPLC analysis.
-
Analytical Workflow Visualization
The following diagram illustrates the general workflow from sample preparation to data analysis for both derivatizing agents.
Caption: Standard workflow for carbonyl analysis via derivatization.
Conclusion and Recommendations
The choice between this compound and 2,4-Dinitrophenylhydrazine is contingent on the specific analytical objective, available instrumentation, and the complexity of the sample matrix.
2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard, backed by decades of literature and validated methods. It is a reliable and robust choice for routine analysis, especially in quality control environments where methods are well-established.[1][3] However, analysts must be vigilant about the potential for E/Z isomer formation, which can complicate peak integration, and the documented instability of certain derivatives.[2][9]
This compound (FNPH) emerges as a compelling alternative for method development and in scenarios where existing DNPH methods fall short. Its key potential advantages lie in:
-
Improved Chromatography: The fluorine substitution may provide unique selectivity, enabling the separation of target analytes from co-eluting matrix components that interfere with DNPH derivatives.
-
Faster Reaction Times: For high-throughput applications, the potentially faster reaction kinetics could significantly reduce sample preparation time, increasing laboratory efficiency.
Recommendation: For new method development, particularly for complex matrices or when seeking to optimize throughput, FNPH is a worthy candidate for evaluation. A head-to-head comparison study validating reaction efficiency, derivative stability, and chromatographic performance against DNPH is the recommended approach to determine the optimal reagent for a specific application. Ultimately, rigorous method validation is paramount to ensure data integrity, regardless of the derivatizing agent selected.
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International Journal of Current Pharmaceutical Analysis. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. Available from: [Link]
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KNAUER. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Available from: [Link]
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MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available from: [Link]
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PubMed. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2-Fluoro-4-nitrophenyl)hydrazine
As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to the safe management and disposal of the chemical entities we handle. (2-Fluoro-4-nitrophenyl)hydrazine, like many substituted phenylhydrazine compounds, requires meticulous handling due to its potential hazards. This guide provides a procedural framework grounded in established safety protocols for its proper disposal, ensuring the protection of personnel and the environment.
Hazard Assessment & Critical Safety Precautions
Therefore, all handling and disposal operations must be preceded by a thorough risk assessment and conducted with appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation.[2][6]
Key Hazard Summary
| Hazard Profile | Description | Source(s) |
| Toxicity | Assumed to be toxic if swallowed, in contact with skin, or inhaled. Hydrazine derivatives can cause severe skin burns and eye damage. | [2][3][7] |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer. | [2][7] |
| Flammability/Explosivity | Related compounds are flammable solids. Dried-out material may explode if exposed to heat, flame, friction, or shock.[3][4][8] | [4][6] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and various metals and metal oxides which can catalyze vigorous or explosive decomposition. | [4][6][9] |
The Core Principle: Professional Hazardous Waste Management
The definitive and required method for disposing of this compound is through a licensed hazardous waste disposal contractor.[6][10] Wastes containing hydrazines are classified as hazardous by the U.S. Environmental Protection Agency (EPA).[10] Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer system. [6]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, safe collection.
Phase 1: Waste Segregation and Containment
The foundation of safe disposal is meticulous segregation to prevent dangerous reactions.
-
Identify: Clearly identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (pipette tips, vials, etc.).
-
Solutions containing the compound.
-
Contaminated PPE.
-
-
Segregate: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates, hypochlorites in their concentrated form), strong bases, and acids.[4][6]
-
Containerize: Use a dedicated, non-reactive, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, sealable lid.[6]
-
Label: The label must be unambiguous, stating "this compound, Hazardous Waste," and list all components of any mixed waste.
Phase 2: Chemical Neutralization for Small Spills and Residuals
For minor spills or decontaminating glassware, chemical neutralization can be employed before final disposal. This process must be performed with extreme caution in a fume hood. The primary mechanism is the oxidation of the hydrazine moiety to nitrogen gas and water.[10][11]
Required Reagents:
-
5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[12][13]
-
Water for dilution.
Procedure:
-
Dilution is Critical: Ensure the hydrazine-containing waste is diluted with a large volume of water to a concentration of less than 5%.[12][13]
-
Slow Addition: Slowly and carefully add the 5% hypochlorite solution to the diluted hydrazine waste with constant stirring. The reaction can be exothermic. An equal volume of 5% hypochlorite solution to the waste solution is a good starting point.[13]
-
Monitor pH: The optimal pH for this reaction is between 5 and 8.[13] Adjust with dilute acid or base if necessary.
-
Verify Neutralization: After the reaction has subsided, test for the presence of residual hydrazine. Commercially available test kits, often utilizing p-dimethylaminobenzaldehyde, can be used.[11] Alternatively, test for residual chlorine to ensure an excess of the oxidizing agent was used, confirming complete reaction.[11]
-
Dispose of Neutralized Solution: Once neutralization is confirmed, this aqueous solution can typically be disposed of according to institutional guidelines for treated chemical waste.
Phase 3: Final Packaging and Professional Disposal
-
Finalize Waste Container: Once the hazardous waste container is full, securely seal it.
-
Decontaminate Exterior: Wipe the exterior of the container to remove any surface contamination.
-
Store Safely: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup and final disposal, which is often done via high-temperature incineration.[10][14]
Phase 4: Decontamination of Empty Containers
Empty containers that held pure this compound must be treated as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[6]
-
Collect Rinsate: Crucially, collect all three rinses as hazardous waste and add them to your this compound waste stream.[6]
-
Final Disposal: After triple-rinsing, the container can be managed according to your institution's specific policies, which may allow for disposal as non-hazardous waste.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper disposal of this compound.
Chemical Incompatibility Reference
To prevent dangerous reactions, avoid mixing this compound waste with the following materials.
| Incompatible Class | Examples | Potential Outcome |
| Strong Oxidizing Agents | Nitrates, Peroxides, Hypochlorites, Chromates | Fire, Explosion |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Vigorous Reaction |
| Acids | Strong Mineral Acids (e.g., Sulfuric, Nitric) | Exothermic Neutralization |
| Metal Oxides & Salts | Iron Rust, Copper Salts | Catalytic Decomposition, Explosion |
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
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International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM.org. Retrieved from [Link]
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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of (2-Fluoro-4-nitrophenyl)hydrazine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. The handling of reactive and potentially hazardous reagents like (2-Fluoro-4-nitrophenyl)hydrazine demands more than just a procedural checklist; it requires a deep understanding of the risks and a systematic approach to mitigation. This guide is structured to provide not only the necessary steps but also the scientific rationale behind them, ensuring a self-validating system of safety for you and your team.
This compound, like many hydrazine derivatives, should be handled with extreme caution. Hydrazines are a class of compounds known for their acute toxicity, corrosive properties, and potential carcinogenicity.[1][2] The presence of a nitrophenyl group can also impart explosive characteristics, especially upon heating or friction.[3][4] Therefore, we will treat this compound as a Particularly Hazardous Substance (PHS) and implement a multi-layered safety strategy.
The Principle of Layered Protection: Your PPE Ensemble
Personal Protective Equipment (PPE) is your last line of defense against chemical exposure. The first lines are always engineering controls (like a fume hood) and administrative controls (like this protocol). Your PPE should be considered an integrated system where each component addresses a specific exposure route.
Primary Barrier: Hand and Direct Contact Protection
Your hands are the most likely point of direct contact. The choice of gloves is critical and must account for both chemical resistance and dexterity.
-
Glove Selection: At a minimum, wear nitrile gloves .[1][2] For procedures involving larger quantities or a higher risk of splashing, consider double-gloving or using heavier-duty neoprene gloves over a nitrile base.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Why this choice? Nitrile provides good resistance to a broad range of chemicals for incidental contact.[6] Neoprene offers enhanced protection against corrosive substances. Double-gloving is a field-proven practice that protects against undetected micro-perforations in the outer glove.
-
Protocol: Inspect gloves for any signs of degradation or puncture before each use.[6] Change your outer glove immediately if you suspect any contact with the chemical. Never reuse disposable gloves. After your work is complete and the area is decontaminated, remove gloves using a technique that avoids skin contact and wash your hands thoroughly.[1]
Secondary Barrier: Body and Eye Protection
This layer protects against splashes, dust, and unforeseen reactions.
-
Body Protection: A flame-resistant lab coat is mandatory.[2][5] This should be worn over full-length pants and closed-toe shoes, preferably made of leather or chemical-resistant material.[5][6] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.[6]
-
Eye and Face Protection: Tightly-fitting chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[2][6] It is strongly recommended to also wear a full-face shield over the goggles, especially when weighing the solid material or transferring solutions.[1][2][5]
-
Why this choice? Hydrazine derivatives can be corrosive and cause severe damage to skin and eyes upon contact.[1][2] A face shield provides an essential barrier against splashes that could bypass the seal of goggles.[7]
Tertiary Barrier: Respiratory Protection
Inhalation of hydrazine compounds can cause severe irritation to the respiratory tract, dizziness, and nausea, with potential for long-term organ damage.[2][8]
-
Engineering Control (Primary): All procedures involving this compound, from weighing to reaction quenching, must be performed inside a certified and properly functioning chemical fume hood .[1][2][9][10]
-
Respiratory Protection (Secondary): If engineering controls are not feasible for a specific, non-routine task, a full respiratory protection program is required.[6][9] This includes medical evaluation, fit-testing, and training on an appropriate NIOSH-approved respirator, likely a full-face respirator with cartridges rated for ammonia and organic derivatives (Type K, green).[9]
PPE Summary Table
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Control |
| Storage & Transport | Single Pair Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | N/A (in sealed container) |
| Weighing Solid | Double-Gloved (Nitrile) | Goggles & Full Face Shield | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Solution Preparation | Double-Gloved (Nitrile) | Goggles & Full Face Shield | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Reaction Monitoring | Single Pair Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Waste Handling | Double-Gloved (Nitrile) | Goggles & Full Face Shield | Flame-Resistant Lab Coat | Chemical Fume Hood |
Operational Protocol: A Step-by-Step Workflow
A safe protocol is a self-validating one, where each step logically follows the last and safety checks are integrated throughout the process.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation & Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that its airflow monitor indicates normal operation.
-
Situational Awareness: Know the precise location of the nearest safety shower and eyewash station.[5][9] Ensure the pathway is clear.
-
Prepare for Waste: Before handling the compound, prepare and clearly label a dedicated hazardous waste container.[5] The label should read "Hazardous Waste - Hydrazine Compound" and include the "Toxic" and "Flammable" GHS pictograms.[5]
-
Don PPE: Put on your complete PPE ensemble as detailed in Section 1 before entering the designated work area.
Step 2: The Handling Process
-
Chemical Transport: When moving the chemical, place the sealed container in a secondary, shatter-proof container.
-
Weighing: Perform all weighing operations on a draft shield or inside the fume hood to prevent dust from becoming airborne.[11] Use only the amount of material necessary for the procedure.
-
Transfers and Additions: Conduct all transfers of the solid or its solutions well within the fume hood. When adding to a reaction, do so slowly and methodically to control the reaction rate and avoid splashes.
Step 3: Post-Handling & Decontamination
-
Area Decontamination: Once the handling steps are complete, wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes in your hazardous waste container.
-
Glassware Decontamination: Any glassware that contained the hydrazine derivative should be carefully quenched and then cleaned within the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing outer gloves first, followed by the face shield, lab coat (turning it inside out as you remove it), and finally the inner gloves and goggles.
-
Hygiene: Immediately wash your hands and forearms with soap and water after removing all PPE.[1][5]
Contingency Planning: Emergency & Disposal Protocols
Spill Response
Your response is dictated by the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
If you are wearing your full PPE, you can manage the cleanup. Use a spill kit with an inert absorbent material to contain the spill.[5]
-
Collect the absorbed material using non-sparking tools and place it in your sealed hazardous waste container.
-
Decontaminate the area and report the incident to your supervisor.
-
-
Major Spill (outside a fume hood or a large volume):
Exposure First Aid
Immediate action is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for 15 minutes.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][10] If they are having trouble breathing, call for emergency medical help immediately.
-
Ingestion: Do NOT induce vomiting.[9][11] Rinse the mouth with water and seek immediate medical attention.[9][11]
Waste Disposal
All materials that have come into contact with this compound are considered hazardous waste.
-
Segregation: This includes the chemical itself, any solutions, contaminated gloves, absorbent pads, paper towels, and empty containers. The original emptied container should also be disposed of as hazardous waste.[2]
-
Containment: Ensure all waste is collected in a clearly labeled, sealed, and leak-proof container.[5] Store this container in a designated satellite accumulation area.
-
Disposal: Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health & Safety department.[5] Do not pour any hydrazine waste down the drain.[5][9]
By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects not only yourself but your entire research team. Handle this compound with the respect its hazardous nature commands, and you can proceed with your scientific objectives confidently and securely.
References
-
Risk Management and Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
University of California, Irvine Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
UC Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure. [Link]
-
Laboratory Safety, University of Houston. Standard Operating Procedure (SOP) for Hydrazine. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
College of Tropical Agriculture and Human Resources, University of Hawaiʻi at Mānoa. UNIT 7: Personal Protective Equipment. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
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Occupational Safety and Health Administration. Occupational Chemical Database. [Link]
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Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (PDF). [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. [Link]
-
Occupational Safety and Health Administration. OSHA Occupational Chemical Database - P. [Link]
-
Occupational Safety and Health Administration. OSHA Occupational Chemical Database - A. [Link]
-
Occupational Safety and Health Administration. HYDRAZINE. [Link]
-
Occupational Safety and Health Administration. PHENYLHYDRAZINE. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride. [Link]
-
Fisher Scientific. 4-Nitrophenylhydrazine, moistened with >30% water SAFETY DATA SHEET. [Link]
-
Loba Chemie. 4-NITROPHENYL HYDRAZINE AR MSDS. [Link]
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. envirosafetech.com [envirosafetech.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. gustavus.edu [gustavus.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
